AT-035
Description
Propriétés
Formule moléculaire |
C23H35N3 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
[1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine |
InChI |
InChI=1S/C23H35N3/c1-17(2)18-7-9-20(10-8-18)25-13-11-21(12-14-25)26-16-19(15-24)22-5-3-4-6-23(22)26/h3-6,16-18,20-21H,7-15,24H2,1-2H3 |
Clé InChI |
IPYIZXVSNKMLOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C=C(C4=CC=CC=C43)CN |
Origine du produit |
United States |
Foundational & Exploratory
The Regenerative Frontier: A Technical Guide to the Mechanism of Action of TRG-035 in Tooth Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prospect of regenerating complete, functional teeth represents a paradigm shift in dentistry, moving beyond mechanical replacement to biological restoration. At the forefront of this research is TRG-035, a therapeutic antibody with the potential to awaken dormant odontogenic processes. This technical guide provides an in-depth examination of the core mechanism of action of TRG-035, focusing on its molecular target, the signaling pathways it modulates, and the key preclinical evidence that underpins its development. All data is derived from foundational preclinical studies, offering a granular view of the scientific basis for this novel therapeutic approach.
Core Mechanism of Action: Targeting USAG-1
TRG-035 is a humanized monoclonal antibody developed to specifically target and neutralize the Uterine Sensitization-Associated Gene-1 (USAG-1) protein.[1] USAG-1 acts as a natural inhibitor of tooth development by antagonizing two critical signaling pathways: Bone Morphogenetic Protein (BMP) and Wnt.[1][2]
The therapeutic innovation of TRG-035 lies in its selective inhibition. While USAG-1 binds to both BMPs and the Wnt co-receptor LRP5/6, the specific antibody in development was engineered to preferentially disrupt the USAG-1/BMP interaction.[2][3][4] This specificity is crucial, as broad interference with Wnt signaling can have systemic side effects due to its role in the development and homeostasis of numerous other organs.[3][5]
By binding to USAG-1 and preventing it from sequestering BMPs, TRG-035 effectively increases the local bioavailability of active BMPs. This leads to enhanced BMP signaling within the odontogenic mesenchyme, reactivating developmental pathways that stimulate the growth of dormant tooth germs (primordia).[2][3][6] The result is the potential to form a complete, new tooth in a site of agenesis or loss.
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of TRG-035. In a normal state, USAG-1 inhibits both Wnt and BMP pathways. TRG-035 administration selectively blocks the USAG-1/BMP interaction, allowing BMP signaling to proceed and activate downstream transcription factors essential for tooth morphogenesis.
Caption: Mechanism of TRG-035 action on BMP and Wnt signaling pathways.
Preclinical Efficacy Data
The efficacy of anti-USAG-1 therapy has been demonstrated in multiple murine models of congenital tooth agenesis and in wild-type animals, including ferrets, which have a dental pattern more analogous to humans.[3][7]
In Vivo Efficacy in Mouse Models
A single intravenous injection of a murine anti-USAG-1 antibody was administered to pregnant mice carrying fetuses with congenital tooth agenesis (Msx1 knockout model) and to postnatal wild-type mice. The results demonstrate a significant rescue of the tooth agenesis phenotype and the generation of supernumerary teeth.
Table 1: Tooth Generation in Msx1-/- Mice after a Single Systemic Anti-USAG-1 Antibody Administration
| Genotype | Treatment Group | Number of Mice | Mice with Rescued/Developed Molar (%) |
|---|---|---|---|
| Msx1+/+ | Control (IgG) | 10 | 100% |
| Msx1-/- | Control (IgG) | 8 | 0% |
| Msx1-/- | Anti-USAG-1 Ab | 7 | 100% |
Data synthesized from findings reported in Takahashi et al., Science Advances (2021).[2][6]
Table 2: Supernumerary Tooth Formation in Wild-Type Mice after a Single Systemic Anti-USAG-1 Antibody Administration
| Treatment Group | Number of Mice | Mice with Supernumerary Maxillary Incisor (%) |
|---|---|---|
| Control (IgG) | 12 | 0% |
| Anti-USAG-1 Ab | 15 | 86.7% |
Data synthesized from findings reported in Takahashi et al., Science Advances (2021).[2][6]
In Vivo Efficacy in Ferrets
To confirm the therapeutic potential in a diphyodont animal (possessing two successive sets of teeth), a single dose of the anti-USAG-1 antibody was administered to postnatal ferrets.
Table 3: Supernumerary Tooth Formation in Ferrets after Anti-USAG-1 Antibody Administration
| Treatment Group | Number of Ferrets | Ferrets with Supernumerary Tooth (%) | Location of Supernumerary Tooth |
|---|---|---|---|
| Control (IgG) | 4 | 0% | N/A |
| Anti-USAG-1 Ab | 4 | 100% | Maxillary Incisor Region |
Data synthesized from findings reported in Takahashi et al., Science Advances (2021).[3][6]
Experimental Protocols
The following are summarized methodologies for the key experiments that form the basis of the preclinical data for anti-USAG-1 therapy.
Animal Models and Antibody Administration
-
Mouse Models: Msx1-deficient (C57BL/6 background) and wild-type mice were used. For congenital agenesis rescue studies, a single dose (10 mg/kg) of anti-USAG-1 monoclonal antibody or control mouse IgG was administered intravenously to pregnant female mice at embryonic day 13.5 (E13.5). For supernumerary tooth studies in wild-type mice, a single intraperitoneal injection was administered at postnatal day 0 (P0).[2]
-
Ferret Model: Postnatal day 20 (P20) male ferrets were administered a single intravenous dose (20 mg/kg) of anti-USAG-1 antibody or control IgG.[3]
Histological and Morphological Analysis
-
Sample Preparation: Embryonic or postnatal heads were collected, fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), and demineralized in 10% EDTA (pH 7.4) for up to 4 weeks.[8]
-
Staining: Samples were embedded in paraffin, sectioned at 5-7 µm, and stained with Hematoxylin and Eosin (H&E) for morphological analysis.[8]
-
Imaging: Sections were analyzed using standard light microscopy. Micro-CT imaging was also employed for three-dimensional visualization of tooth structures in ferret skulls.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for evaluating anti-USAG-1 therapy.
Conclusion and Future Directions
The preclinical data strongly support the mechanism of action for TRG-035, demonstrating that targeted inhibition of USAG-1 can effectively and safely stimulate the development of dormant tooth germs by enhancing BMP signaling. A single administration has been shown to be sufficient to generate a fully formed, functional tooth in multiple animal models.[3] This cell-free molecular therapy offers a compelling alternative to conventional tissue engineering approaches for treating congenital tooth agenesis and potentially acquired tooth loss.[9]
Phase 1 human clinical trials for TRG-035 (referred to as Toregem) have commenced to assess the safety and optimal dosage in adult males missing at least one tooth.[1][7][10] If successful, future trials will expand to pediatric patients with congenital anodontia.[7] The successful translation of this therapy to the clinic, anticipated around 2030, would mark a revolutionary milestone in regenerative dentistry.[10]
References
- 1. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 2. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug to regenerate lost teeth | EurekAlert! [eurekalert.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Regrowing Teeth With Antibodies – Morning Huddle [morninghuddle.co]
- 6. researchgate.net [researchgate.net]
- 7. Could You Grow New Teeth? - Celebrity Angels [celebrityangels.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. torontostarts.com [torontostarts.com]
A Technical Deep Dive into TRG-035: A Monoclonal Antibody Targeting USAG-1 for Tooth Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prospect of regenerating complete, functional teeth represents a paradigm shift in dentistry and regenerative medicine. At the forefront of this endeavor is TRG-035, a humanized monoclonal antibody developed by Toregem BioPharma.[1] This pioneering therapeutic targets the Uterine Sensitization-Associated Gene-1 (USAG-1) protein, a key negative regulator of tooth development. By inhibiting USAG-1, TRG-035 aims to reactivate dormant tooth buds, offering a potential treatment for congenital and acquired tooth loss.[2][3] This technical guide provides an in-depth overview of the core science behind TRG-035, including its mechanism of action, preclinical data, experimental protocols, and the design of its first-in-human clinical trial.
The Role of USAG-1 in Tooth Development and Regeneration
USAG-1, also known as Sclerostin Domain-Containing Protein 1 (SOSTDC1), is a secreted protein that acts as a potent antagonist of two critical signaling pathways in embryonic development and tissue homeostasis: the Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) pathways.[2][4][5] These pathways are instrumental in the complex interplay of epithelial and mesenchymal interactions that govern tooth formation.[6]
During normal tooth development, the number of teeth is strictly regulated. USAG-1 plays a crucial role in this process by suppressing the signaling that would otherwise lead to the formation of supernumerary (extra) teeth.[6] Studies in USAG-1 deficient mice have demonstrated enhanced BMP signaling, resulting in the development of additional teeth.[6] This key finding identified USAG-1 as a promising therapeutic target for tooth regeneration. By selectively inhibiting USAG-1, it is hypothesized that the natural "brake" on tooth development can be released, allowing for the growth of new teeth from dormant tooth primordia, often referred to as the "third dentition".[6]
USAG-1 Signaling Pathway
The inhibitory effect of USAG-1 on tooth development is mediated through its interaction with components of the BMP and Wnt signaling cascades. USAG-1 can directly bind to BMPs, preventing them from interacting with their receptors. Additionally, it can bind to the Wnt co-receptor LRP5/6, thereby inhibiting Wnt signaling.[6] The targeted inhibition of USAG-1 by a monoclonal antibody like TRG-035 is designed to restore and enhance these pro-odontogenic signals.
Preclinical Development of Anti-USAG-1 Antibodies
The foundation for TRG-035 was laid in a series of preclinical studies that aimed to develop and characterize monoclonal antibodies against USAG-1. These studies, primarily conducted in mouse models of congenital tooth agenesis, provided the proof-of-concept for this therapeutic approach.[6]
Generation and Characterization of Anti-USAG-1 Monoclonal Antibodies
Several murine monoclonal antibodies targeting USAG-1 were generated and categorized based on their ability to interfere with USAG-1's binding to components of the BMP and Wnt signaling pathways.[6] The binding affinities of these antibodies to mouse USAG-1 were determined, with some demonstrating high affinity.[6]
| Antibody Clone | Target Interaction | Binding Affinity (KD) to Mouse USAG-1 |
| #12 | BMP | 1.88E-09 M |
| #16 | Wnt | 3.65E-09 M |
| #37 | BMP | 1.34E-09 M |
| #48 | Wnt | Not determined |
| #57 | BMP & Wnt | 1.15E-09 M |
Table 1: Characteristics of Preclinical Anti-USAG-1 Monoclonal Antibodies. Data sourced from Murashima-Suginami et al., 2021.[6]
In Vivo Efficacy in Mouse Models
The in vivo efficacy of the anti-USAG-1 antibodies was evaluated in mouse models of congenital tooth agenesis. A single systemic administration of antibodies that neutralized the BMP-inhibitory function of USAG-1 was sufficient to induce the formation of a whole, functional tooth.[6] This demonstrated that enhancing BMP signaling is a critical factor in rescuing tooth development.
Experimental Protocols
This section outlines the key experimental methodologies employed in the preclinical evaluation of anti-USAG-1 antibodies.
Generation of Anti-USAG-1 Monoclonal Antibodies
A standard hybridoma technology protocol was utilized for the generation of murine monoclonal antibodies against USAG-1.
-
Antigen Preparation: Recombinant human USAG-1 protein was used as the antigen.
-
Immunization: USAG-1 knockout mice were immunized with the recombinant protein to elicit a robust immune response.
-
Hybridoma Production: Splenocytes from the immunized mice were fused with myeloma cells to generate hybridomas.
-
Screening and Selection: Hybridoma clones producing antibodies with high affinity and specificity for USAG-1 were selected through screening assays.
Analysis of Tooth Regeneration in Mouse Models
Micro-computed tomography (micro-CT) and histological analyses were the primary methods for assessing tooth regeneration.
Micro-CT Analysis:
-
Sample Preparation: Mouse mandibles were dissected and fixed.
-
Scanning: High-resolution scans were acquired using a micro-CT system.
-
3D Reconstruction: The scan data was used to generate 3D models of the mandibles.
-
Quantitative Analysis: Parameters such as the number, volume, and morphology of newly formed teeth were quantified.
Histological Analysis:
-
Tissue Processing: Mandibles were decalcified, embedded in paraffin, and sectioned.
-
Staining: Sections were stained with hematoxylin and eosin (H&E) to visualize tissue morphology.
-
Immunohistochemistry: Specific antibodies were used to detect the expression of markers for odontoblasts (e.g., Runx2) and mineralization (e.g., alkaline phosphatase - ALP) to characterize the newly formed dental tissues.[7][8]
TRG-035: From Preclinical to Clinical Development
Based on the promising preclinical results, a lead candidate antibody, TRG-035, was selected and humanized for clinical development.[9] Toregem BioPharma, in collaboration with WuXi Biologics, is advancing TRG-035 through clinical trials.[10]
Phase I Clinical Trial Design
The first-in-human clinical trial of TRG-035 is a Phase I, single-center, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of a single intravenous dose of TRG-035 in healthy adult male volunteers with at least one missing posterior tooth.[10][11]
| Trial Parameter | Description |
| Phase | I |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation |
| Primary Objective | To assess the safety and tolerability of a single intravenous dose of TRG-035 |
| Secondary Objectives | To evaluate the pharmacokinetics of TRG-035 |
| Population | Healthy adult males (30-64 years) with at least one missing molar |
| Intervention | Single intravenous injection of TRG-035 or placebo |
| Trial Location | Kyoto University Hospital, Japan |
| Projected Timeline | Initiation in September 2024, with an estimated duration of 11 months |
Table 2: Overview of the TRG-035 Phase I Clinical Trial. Data sourced from public announcements.[10][11]
Future Directions and Conclusion
The development of TRG-035 represents a significant milestone in the field of regenerative dentistry. The successful inhibition of USAG-1 to stimulate tooth regrowth in preclinical models provides a strong rationale for its clinical investigation.[6] The ongoing Phase I clinical trial will be a critical first step in determining the safety and potential efficacy of this novel therapeutic in humans.[10][11]
Future research will likely focus on optimizing dosing regimens, exploring the efficacy of TRG-035 in diverse patient populations (including those with different forms of tooth agenesis), and further elucidating the long-term safety and durability of regenerated teeth. The successful clinical translation of TRG-035 could revolutionize the treatment of tooth loss, offering a biological solution that restores natural form and function.
References
- 1. researchgate.net [researchgate.net]
- 2. denpedia.com [denpedia.com]
- 3. TRG035: Toregem BioPharma Anti-USAG-1 for Tooth Regeneration [dentinova.co.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. britasiadoctors.co.uk [britasiadoctors.co.uk]
- 6. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical expression of hard tissue related factors in the mouse dental pulp after immediate teeth separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical expression of hard tissue related factors in the mouse dental pulp after immediate teeth separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a new antibody drug to treat congenital tooth agenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 11. 先天性無歯症に対する歯の再生治療薬(通称名「歯生え薬」)の医師主導治験を開始|お知らせ|医学研究所 北野病院|大阪 [kitano-hp.or.jp]
The Bifunctional Role of USAG-1 in BMP and Wnt Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Uterine Sensitization-Associated Gene-1 (USAG-1), a key regulator in the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of USAG-1 and its potential as a therapeutic target.
Executive Summary
USAG-1, also known as Sclerostin Domain-Containing Protein 1 (SOSTDC1), is a secreted glycoprotein that functions as a dual antagonist of the BMP and Wnt signaling pathways.[1][2][3][4][5] By directly interacting with BMPs and the Wnt co-receptor LRP5/6, USAG-1 plays a critical role in the regulation of various developmental processes, most notably in tooth development and kidney function.[1][3][4][6][7][8] Its inhibitory actions on these two pivotal signaling cascades have positioned USAG-1 as a compelling target for therapeutic intervention, particularly in the field of regenerative medicine for conditions such as tooth agenesis.[4][9][10][11] This guide summarizes the current understanding of USAG-1's function, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the involved signaling pathways.
Molecular Mechanism of USAG-1
USAG-1 exerts its inhibitory effects on the BMP and Wnt signaling pathways through direct protein-protein interactions.
Inhibition of BMP Signaling
USAG-1 functions as a direct antagonist of BMPs, with a notable interaction with BMP-7.[1][3][4][12][13] This interaction prevents BMP-7 from binding to its cell surface receptors (BMPRs), thereby inhibiting the downstream signaling cascade that involves the phosphorylation of Smad proteins (Smad1/5/8) and the subsequent regulation of target gene expression.[14] This antagonistic relationship is crucial in developmental processes where precise control of BMP signaling is required, such as in tooth and kidney development.[1][3][4][13]
Inhibition of Wnt Signaling
In the canonical Wnt signaling pathway, USAG-1 acts by binding to the Wnt co-receptor Low-density Lipoprotein Receptor-related Protein 5 and 6 (LRP5/6).[15][6][7] This interaction is thought to prevent the formation of the Wnt-Frizzled-LRP5/6 ternary complex, which is essential for the stabilization of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[7] By sequestering LRP5/6, USAG-1 effectively dampens Wnt signaling.
Quantitative Data on USAG-1 Interactions
The following tables summarize the available quantitative data for the interactions of USAG-1 and its therapeutic antibodies.
| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |
| Anti-USAG-1 mAb #12 : Mouse USAG-1 | 1.3 x 10⁻⁹ M | Not Specified | [15] |
| Anti-USAG-1 mAb #16 : Mouse USAG-1 | 1.1 x 10⁻⁷ M | Not Specified | [15] |
| Anti-USAG-1 mAb #37 : Mouse USAG-1 | 1.1 x 10⁻⁹ M | Not Specified | [15] |
| Anti-USAG-1 mAb #48 : Mouse USAG-1 | 1.3 x 10⁻⁷ M | Not Specified | [15] |
| Anti-USAG-1 mAb #57 : Mouse USAG-1 | 2.5 x 10⁻⁹ M | Not Specified | [15] |
| USAG-1 : BMP-7 | Not Available | ||
| USAG-1 : LRP5/6 | Not Available |
| Inhibitor | Pathway | IC50 | Assay | Reference |
| USAG-1 | BMP Signaling | Not Available | Alkaline Phosphatase Assay | |
| USAG-1 | Wnt Signaling | Not Available | TCF/LEF Luciferase Reporter Assay |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical BMP and Wnt signaling pathways and the inhibitory role of USAG-1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of USAG-1.
Co-Immunoprecipitation (Co-IP) of USAG-1 with BMP-7 or LRP6
This protocol is designed to verify the interaction between USAG-1 and its binding partners in a cellular context.
Materials:
-
Cells expressing tagged USAG-1 (e.g., HEK293T cells)
-
Cells expressing tagged BMP-7 or LRP6
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody against the tag on USAG-1 (e.g., anti-FLAG or anti-HA)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the tags on BMP-7 or LRP6 for detection
Procedure:
-
Cell Lysis: Co-transfect cells with plasmids encoding tagged USAG-1 and tagged BMP-7 or LRP6. After 24-48 hours, wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the antibody against the USAG-1 tag to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Bead Capture: Add fresh protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the tags on BMP-7 or LRP6 to detect co-immunoprecipitated proteins.
References
- 1. Interactions between BMP-7 and USAG-1 (Uterine Sensitization-Associated Gene-1) Regulate Supernumerary Organ Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between BMP-7 and USAG-1 (Uterine Sensitization-Associated Gene-1) Regulate Supernumerary Organ Formations | PLOS One [journals.plos.org]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. Human USAG-1 Protein, Fc Tag | ACROBiosystems [acrobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Sostdc1: A soluble BMP and Wnt antagonist that is induced by the interaction between myeloma cells and osteoblast lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Sostdc1 in skeletal biology and cancer [frontiersin.org]
- 9. Development of a new antibody drug to treat congenital tooth agenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Interactions between BMP-7 and USAG-1 (uterine sensitization-associated gene-1) regulate supernumerary organ formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of BMP-7 and USAG-1 (a BMP antagonist) in kidney development and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to TRG-035: A Monoclonal Antibody for Tooth Regrowth
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRG-035 is an investigational monoclonal antibody therapy with the potential to revolutionize the treatment of tooth loss. Developed by Toregem BioPharma, a spin-off from Kyoto University, TRG-035 represents a novel approach to dental medicine by stimulating the growth of new teeth. This therapy is currently undergoing clinical trials and has garnered significant attention for its potential to offer a biological solution for tooth regeneration. This technical guide provides a comprehensive overview of the science, preclinical data, and clinical development of TRG-035.
Mechanism of Action: Targeting USAG-1
The therapeutic strategy of TRG-035 centers on the inhibition of the Uterine Sensitization-Associated Gene-1 (USAG-1) protein. USAG-1 is a negative regulator of tooth development. It functions by antagonizing two crucial signaling pathways essential for odontogenesis: Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) signaling.[1] By binding to BMPs and the Wnt co-receptor LRP5/6, USAG-1 effectively suppresses the signaling cascades that drive tooth formation.[2][3]
TRG-035 is a monoclonal antibody designed to specifically neutralize the activity of USAG-1. By binding to USAG-1, TRG-035 prevents its interaction with BMPs, thereby promoting BMP signaling and leading to the development of tooth germs.[2][4] Preclinical studies have shown that a targeted anti-USAG-1 antibody that primarily interferes with the USAG-1-BMP interaction is effective in inducing tooth regeneration while minimizing potential side effects associated with systemic Wnt pathway modulation.[4]
Signaling Pathway of USAG-1 in Tooth Development
Caption: USAG-1 inhibits both Wnt and BMP signaling pathways, which are crucial for tooth development.
Mechanism of TRG-035 Action
Caption: TRG-035 neutralizes USAG-1, allowing BMP signaling to proceed and promote tooth development.
Preclinical Development
TRG-035 has undergone extensive preclinical testing in various animal models, including mice, ferrets, and dogs, to evaluate its safety and efficacy. The foundational research was published in Science Advances in 2021 by a team led by Dr. Katsu Takahashi.[4]
Experimental Protocols
A summary of the key experimental protocols from the preclinical studies is provided below.
Generation of Anti-USAG-1 Monoclonal Antibodies:
-
Immunization: USAG-1 knockout mice were immunized with recombinant mouse USAG-1 protein.
-
Hybridoma Production: Spleen cells from immunized mice were fused with myeloma cells to generate hybridomas.
-
Screening: Hybridomas were screened for the production of antibodies that specifically bind to USAG-1.
-
Antibody Selection: Several candidate monoclonal antibodies were selected based on their binding affinity and neutralizing activity against USAG-1.
Animal Models:
-
Mouse Models of Congenital Tooth Agenesis: Mice with genetic mutations that mimic human congenital tooth agenesis (e.g., Msx1 knockout, Eda knockout) were used to assess the therapeutic potential of the anti-USAG-1 antibodies.
-
Ferret Model: Ferrets were chosen as a non-rodent model due to their diphyodont dentition (having two successive sets of teeth) and dental patterns similar to humans.
Administration and Analysis:
-
Antibody Administration: A single intraperitoneal or intravenous injection of the anti-USAG-1 antibody was administered to the animal models.
-
Phenotypic Analysis: Tooth regeneration was assessed through micro-computed tomography (µCT) imaging and histological analysis of the jaw.
-
Safety Evaluation: The general health, body weight, and survival of the animals were monitored to assess any potential adverse effects.
Preclinical Data
The preclinical studies demonstrated the efficacy of anti-USAG-1 antibody therapy in promoting tooth regeneration.
| Animal Model | Antibody Candidate(s) | Key Findings | Reference |
| Msx1 knockout mice | N/A (genetic knockout of USAG-1) | Double knockout of Msx1 and USAG-1 resulted in the recovery of molar tooth formation. | [4] |
| Eda knockout mice | Various anti-USAG-1 mAbs | A single injection of a specific anti-USAG-1 antibody (which primarily blocks the USAG-1-BMP interaction) led to the regeneration of a whole tooth. | [4] |
| Ferrets | Anti-USAG-1 mAb | A single intravenous administration of the anti-USAG-1 antibody resulted in the formation of a supernumerary tooth, demonstrating the potential for third-dentition induction. | [4] |
| Dogs | Anti-USAG-1 mAb | Successful growth of functional teeth was observed. | [5] |
Clinical Development
Based on the promising preclinical data, Toregem BioPharma has advanced TRG-035 into clinical development.
Phase 1 Clinical Trial
A Phase 1 clinical trial of TRG-035 is currently underway to evaluate its safety and tolerability in humans.
| Trial Identifier | NCT number not publicly available |
| Phase | 1 |
| Status | Ongoing |
| Primary Objective | To assess the safety and tolerability of a single intravenous dose of TRG-035. |
| Study Population | 30 healthy adult males (aged 30-64) with at least one missing tooth. |
| Intervention | A single intravenous infusion of TRG-035. |
| Primary Outcome Measures | Incidence of adverse events. |
| Secondary Outcome Measures | Pharmacokinetic profile of TRG-035. |
| Location | Kyoto University Hospital, Japan |
As of the latest available information, no quantitative data from this ongoing trial has been publicly released.
Future Clinical Development
Following the completion of the Phase 1 trial, Toregem BioPharma plans to initiate subsequent trials in patients with congenital tooth agenesis, including children. The long-term goal is to develop TRG-035 as a treatment for both congenital and acquired tooth loss.
Experimental Workflow: From Preclinical to Clinical
Caption: The development pathway for TRG-035 from initial discovery to potential regulatory approval.
Conclusion
TRG-035 is a pioneering therapeutic candidate with the potential to fundamentally change the landscape of dental medicine. By targeting the USAG-1 protein, TRG-035 offers a biological approach to tooth regeneration that has shown significant promise in preclinical models. The ongoing Phase 1 clinical trial is a critical step in evaluating the safety and potential of this novel therapy in humans. The successful development of TRG-035 could provide a much-needed treatment option for individuals with congenital and acquired tooth loss, moving beyond replacement to true regeneration. Further research and clinical data are eagerly awaited by the scientific and medical communities.
References
- 1. Tooth Regeneration Therapy: Regrowing Teeth May Soon Be Possible - Today's RDH [todaysrdh.com]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Japan Begins Human Trials for Tooth Regrowth Drug TRG-035 [luminancedentaire.ca]
Preclinical Profile of AT-035 (Izokibep): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT-035, now known as izokibep (also referred to as ABY-035), is a novel, small protein therapeutic designed as a potent and selective inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical research on izokibep in animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. The preclinical data package supports the clinical development of izokibep for the treatment of IL-17A-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and hidradenitis suppurativa.
Mechanism of Action: A Potent IL-17A Ligand Trap
Izokibep is an 18.6 kDa protein therapeutic composed of two IL-17A-specific Affibody® domains flanking a central albumin-binding domain.[1][2][3] This unique "ligand trap" design allows izokibep to bind with high affinity to both subunits of the IL-17A homodimer, effectively neutralizing its activity and preventing it from binding to its receptor, IL-17R.[1][2] The inhibition of the IL-17A signaling pathway subsequently blocks the downstream production of pro-inflammatory cytokines and chemokines, such as IL-6 and CXCL1 (KC in mice), which are key drivers of inflammation and tissue damage in various autoimmune diseases.[1][2] The inclusion of the albumin-binding domain is intended to extend the plasma half-life of this small molecule therapeutic.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the superior potency and efficacy of izokibep in comparison to established anti-IL-17A monoclonal antibodies, secukinumab and ixekizumab.
Quantitative Efficacy Data
| Assay | Molecule | IC50 (ng/mL) | In Vivo Dose for Complete Inhibition (mg/kg) | Relative Efficacy (vs. Secukinumab) | Relative Efficacy (vs. Ixekizumab) |
| In Vitro NHDF Cell Assay | Izokibep | 0.4[1][2] | - | ~103x | ~9x |
| Ixekizumab | 3.5[1][2] | - | ~12x | - | |
| Secukinumab | 41[1][2] | - | - | - | |
| In Vivo Murine KC Model | Izokibep | - | 0.1[1] | ~50x | ~30x |
| Ixekizumab | - | 3[1] | ~1.7x | - | |
| Secukinumab | - | 5[1] | - | - |
Experimental Protocols
-
Objective: To determine the in vitro potency of izokibep in inhibiting IL-17A-induced pro-inflammatory cytokine production.
-
Methodology:
-
Normal Human Dermal Fibroblasts (NHDFs) were stimulated with 64 pM of IL-17A and 10 fM of IL-1β.
-
The stimulated cells were treated with increasing concentrations of izokibep, secukinumab, or ixekizumab.
-
The production of Interleukin-6 (IL-6) was measured to assess the level of inhibition.
-
IC50 values, the concentration of the inhibitor required to reduce the IL-6 production by 50%, were calculated.[1][2]
-
-
Objective: To evaluate the in vivo efficacy of izokibep in a proof-of-mechanism mouse model.
-
Methodology:
-
C57BL/6J mice were used for the study (n=6 animals per compound and dose level).
-
Human IL-17A was administered subcutaneously to the mice to induce the secretion of Keratinocyte Chemoattractant (KC), the murine ortholog of human CXCL1.
-
Izokibep, secukinumab, or ixekizumab were administered to different groups of mice.
-
The concentration of KC in the serum was quantified using an ELISA kit.
-
The dose-dependent inhibition of KC secretion was determined for each compound.[1]
-
Preclinical Safety and Toxicology
A comprehensive toxicology program was conducted for izokibep in cynomolgus monkeys, identified as the most relevant species due to the cross-reactivity of izokibep with cynomolgus monkey IL-17A.[1]
Quantitative Toxicology Data
| Study Duration | Route of Administration | Dose Levels (mg/kg/week) | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/week) |
| 28-Day | Intravenous | Not Specified | 40 |
| 13-Week | Subcutaneous | Not Specified | 20 |
| 26-Week | Subcutaneous | 10, 20, 40[1] | 20[1] |
Toxicology Study Protocols
-
Objective: To assess the long-term safety and tolerability of izokibep.
-
Methodology:
-
Cynomolgus monkeys were administered izokibep via weekly subcutaneous injections for 26 weeks.
-
Three dose groups were included: 10, 20, and 40 mg/kg/week.
-
A comprehensive set of safety parameters were monitored throughout the study, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.
-
The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study findings.[1]
-
-
Key Findings: Izokibep was generally well-tolerated. The NOAEL was established at 20 mg/kg/week. At the 40 mg/kg/week dose, the formation of a local abscess and systemic sequelae were observed in one female animal, which was considered an adverse event.[1]
Safety pharmacology studies were integrated into the nonclinical toxicology program in cynomolgus monkeys. These assessments revealed no adverse effects of izokibep on the central nervous, cardiovascular, or respiratory systems.[1]
Pharmacokinetics
While detailed quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from preclinical animal studies are not extensively reported in the reviewed literature, the design of izokibep with an albumin-binding domain is explicitly stated to improve its pharmacokinetic properties.[5] This feature is intended to extend the in vivo half-life of the small molecule, allowing for less frequent dosing. The clinical development program for izokibep has characterized its pharmacokinetic profile in humans.[1]
Conclusion
The preclinical data for this compound (izokibep) in animal models demonstrates a promising efficacy and safety profile. Its potent and selective inhibition of IL-17A, coupled with a favorable toxicology profile in a relevant non-human primate species, provided a strong rationale for its advancement into clinical trials. The in vivo studies confirmed its superior efficacy compared to existing monoclonal antibody therapies on a weight-for-weight basis. These findings underscore the potential of izokibep as a differentiated therapeutic option for patients with IL-17A-driven inflammatory diseases.
References
- 1. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACELYRIN Announces Positive Phase 3 Izokibep Results in Hidradenitis Suppurativa to be Presented at EADV 2024 [synapse.patsnap.com]
The Genetic Basis of Tooth Agenesis and the Therapeutic Potential of AT-035: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tooth agenesis, the congenital absence of one or more teeth, is a prevalent developmental anomaly with a strong genetic underpinning.[1][2] Understanding the molecular pathways governing odontogenesis is crucial for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the genetic basis of tooth agenesis, focusing on key genes and signaling pathways. It further explores the mechanism of action and preclinical data of AT-035 (TRG-035), a promising monoclonal antibody therapy for tooth regeneration. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.
The Genetic Landscape of Tooth Agenesis
Tooth agenesis can be classified as syndromic, occurring with other anomalies, or non-syndromic, as an isolated condition. The prevalence of non-syndromic tooth agenesis, excluding third molars, ranges from 2.2% to 10.1% in the general population.[3] Mutations in several key genes, primarily those encoding transcription factors and signaling molecules, have been identified as causative.[4]
Key Genes Implicated in Tooth Agenesis
Mutations in MSX1, PAX9, WNT10A, and EDA are the most frequently identified genetic causes of tooth agenesis.[1][2] These genes play critical roles in the intricate epithelial-mesenchymal interactions that orchestrate tooth development.
-
MSX1 : A member of the muscle segment homeobox gene family, MSX1 is a transcription factor crucial for the development of craniofacial structures, including teeth.[5] Mutations in MSX1 are often associated with the agenesis of premolars and maxillary first molars.[6][7]
-
PAX9 : This paired-box transcription factor is essential for the development of several organs, including teeth.[8] Mutations in PAX9 predominantly lead to the agenesis of molars.[7][9]
-
WNT10A : A signaling molecule in the Wnt pathway, WNT10A mutations are a major cause of isolated hypodontia and oligodontia.[10][11] Individuals with bi-allelic WNT10A mutations typically exhibit severe tooth agenesis, while heterozygous carriers may have a milder phenotype or be unaffected.[11][12]
-
EDA : This gene encodes ectodysplasin A, a protein involved in the development of ectodermal derivatives, including teeth, hair, and sweat glands. Mutations in EDA cause X-linked hypohidrotic ectodermal dysplasia, a condition characterized by severe tooth agenesis.[4]
Quantitative Genotype-Phenotype Correlations
The number and pattern of missing teeth can vary depending on the affected gene and the nature of the mutation. The following tables summarize quantitative data from studies investigating the correlation between genotype and the tooth agenesis phenotype.
| Gene | Mutation Type | Number of Patients | Average Number of Missing Teeth (excluding third molars) | Most Frequently Missing Teeth | Reference |
| MSX1 | Missense/Nonsense | 108 | Not specified | Maxillary second premolars, Mandibular second premolars, Maxillary first premolars | [5] |
| Missense (Arg196Pro) | Family Study | 11.0 | Premolars, some molars | [13] | |
| Nonsense (Ser105Stop) | Family Study | 8.4 | Premolars, some molars | [13] | |
| PAX9 | All mutations | 178 | Not specified | Molars (especially second molars) | [9] |
| Nonsense | 16 | Higher prevalence of missing teeth (66.1%) | Lower second molars (100%) | [3] | |
| Frameshift | 16 | 49.6% missing teeth prevalence | Lower second molars (100%) | [3] | |
| Missense | 16 | 40.5% missing teeth prevalence | Lower second molars (100%) | [3] | |
| WNT10A | Bi-allelic | Not specified | 6 to 26 (most often 16) | Not specified | [12] |
| Heterozygous | Not specified | Up to 6 | Not specified | [12] | |
| Various | 31 (≥4 missing teeth) | Not specified | Not specified | [14] | |
| Various | 474 (1-3 missing teeth) | Not specified | Not specified | [14] | |
| EDA | Pathogenic variants | 23 | 12.6 | Mandibular lateral incisors (91.3%), Mandibular central incisors (89.1%), Maxillary lateral incisors (84.8%) | [2] |
Signaling Pathways in Tooth Development and Agenesis
Odontogenesis is regulated by a complex network of signaling pathways, including Wnt/β-catenin, Bone Morphogenetic Protein (BMP), and Ectodysplasin (EDA). Disruptions in these pathways are central to the pathology of tooth agenesis.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is fundamental for tooth initiation and morphogenesis. Wnt ligands, such as WNT10A, bind to Frizzled receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes essential for tooth development.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.shoppinggou.com [m.shoppinggou.com]
- 4. aaup.edu [aaup.edu]
- 5. Novel MSX1 Gene Variants in Chinese Children with Non-Syndromic Tooth Agenesis: A Clinical and Genetic Analysis [mdpi.com]
- 6. Genetic Anomalies and Tooth Agenesis: Review Article – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. [Correlation between the phenotype and genotype of tooth agenesis patients by tooth agenesis code] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four Novel PAX9 Variants and the PAX9-Related Non-Syndromic Tooth Agenesis Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tooth agenesis patterns and variants in PAX9: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutations in WNT10A are present in more than half of isolated hypodontia cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The WNT10A gene in ectodermal dysplasias and selective tooth agenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The WNT10A gene in Ectodermal Dysplasias and Selective Tooth Agenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of MSX1 in Human Tooth Agenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Dawn of Regenerative Dentistry: A Technical Guide to the Discovery and Development of USAG-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Uterine Sensitization-Associated Gene-1 (USAG-1) inhibitors, a groundbreaking therapeutic approach for tooth regeneration. By targeting a key negative regulator of odontogenesis, these novel antibody-based drugs have the potential to revolutionize the treatment of congenital tooth agenesis and acquired tooth loss.
Discovery of USAG-1 as a Key Regulator of Tooth Development
The foundation for USAG-1-targeted therapy stems from foundational genetic research in mouse models. Scientists observed that mice genetically deficient in the Usag-1 gene developed supernumerary (extra) teeth.[1][2] This pivotal finding identified USAG-1 as a natural antagonist of tooth development, effectively acting as a brake on the formation of new teeth.[1]
USAG-1, also known as Sclerostin domain-containing 1 (SOSTDC1), is a bifunctional protein that negatively regulates two critical signaling pathways essential for organogenesis, including tooth formation: the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[3][4][5]
-
BMP Signaling: Crucial for the morphogenesis and differentiation of tooth germs.[2]
-
Wnt Signaling: Important for the initial development and proliferation of cells that form the tooth bud.[2]
Studies in Usag-1 knockout mice revealed that the development of supernumerary teeth was primarily a result of enhanced BMP signaling, which rescued rudimentary tooth germs from programmed cell death (apoptosis).[6] This established USAG-1 as a prime therapeutic target: its inhibition could potentially "release the brakes" on tooth development, allowing for the regeneration of missing teeth.[7]
USAG-1 Signaling Pathways in Odontogenesis
USAG-1 exerts its inhibitory effects by directly binding to BMPs and the Wnt co-receptor LRP5/6.[3][8] This dual antagonism is a key consideration in therapeutic development. While both pathways are important for tooth development, they are also involved in the growth and homeostasis of numerous other organs and tissues. Systemic, non-specific inhibition of both pathways could lead to significant adverse effects.[1][9]
The breakthrough in developing a viable therapeutic came from creating a monoclonal antibody that selectively interferes with the interaction between USAG-1 and BMP, without affecting the USAG-1 and LRP5/6 (Wnt) interaction.[3][10][11] This specificity ensures that the pro-odontogenic effects of enhanced BMP signaling are achieved while minimizing the risk of off-target effects associated with altering the Wnt pathway.[1]
Development of a Neutralizing Anti-USAG-1 Antibody
The primary therapeutic candidate, TRG035, is a humanized monoclonal antibody developed by Toregem BioPharma.[7][8][12] The development and selection process followed a meticulous workflow designed to identify an antibody with high efficacy and a favorable safety profile.
Experimental Workflow for Antibody Development
The strategy involved generating multiple monoclonal antibodies and screening them for the desired characteristic: potent neutralization of USAG-1's BMP-inhibitory function without affecting its Wnt-inhibitory function.
Experimental Protocols and Methodologies
The preclinical validation of anti-USAG-1 therapy relied on several key experimental models and techniques, primarily detailed in the seminal 2021 Science Advances publication by Takahashi, Sugai, and colleagues.[3][10][13]
Generation of USAG-1 Knockout Mice
-
Method: Usag-1 knockout (KO) mice were generated using the CRISPR-Cas9 system on a C57BL/6J genetic background.
-
Purpose: To confirm the phenotype of supernumerary tooth formation and to provide a host for antibody production that would not generate antibodies against conserved epitopes (as the host lacks the protein).[3]
Monoclonal Antibody Production
-
Antigen: Bioactive human USAG-1 recombinant protein was used as the antigen.
-
Immunization: Usag-1 KO mice were immunized with the recombinant protein.
-
Screening: Hybridomas were generated and screened to identify five promising mouse USAG-1 monoclonal antibodies (designated #12, #16, #37, #48, and #57).[3]
In Vitro Binding and Neutralization Assays
-
Protocol: Enzyme-linked immunosorbent assays (ELISAs) were performed to assess the ability of the purified antibodies to interfere with the binding of USAG-1 to BMP and to the extracellular domain of the Wnt co-receptor LRP6.
-
Purpose: To identify antibodies that selectively blocked the USAG-1/BMP interaction.
In Vivo Animal Models
-
Congenital Tooth Agenesis Mouse Models: Mice with genetic defects mimicking human congenital tooth agenesis (e.g., Msx1 KO, Eda KO) were used. A single systemic administration of a lead candidate antibody was administered to pregnant mothers or neonatal pups.[3][6]
-
Wild-Type Mice and Ferrets: To assess the ability of the antibody to induce the formation of a "third dentition," a single dose was administered to wild-type animals. Ferrets were chosen as a non-rodent model due to their dental patterns being more similar to humans.[9][14]
-
Analysis: Efficacy was evaluated through micro-computed tomography (μCT) scans and histological analysis of skulls to count the number of teeth and assess their morphology.
Summary of Preclinical Data
While specific quantitative data such as binding affinities (Kd) and IC50 values for the lead antibodies are not publicly available in the cited literature, the preclinical studies provide robust qualitative and semi-quantitative evidence of efficacy.
Table 1: In Vitro Selectivity of Lead Anti-USAG-1 Monoclonal Antibodies
| Antibody Clone | Inhibition of USAG-1/BMP Interaction | Inhibition of USAG-1/LRP6 (Wnt) Interaction | In Vivo Effect on Tooth Number |
| #16 | Yes | Yes | Not selected as lead candidate |
| #37 | Yes | No | Tooth Regeneration |
| #57 | Yes | No | Tooth Regeneration |
| Data synthesized from Murashima-Suginami et al., Science Advances (2021). The study demonstrated that antibodies interfering with USAG-1's binding to BMP, but not LRP5/6, were effective for tooth regeneration.[3][10] |
Table 2: In Vivo Efficacy of a Single Administration of Anti-USAG-1 Antibody
| Animal Model | Condition | Outcome of Treatment | Citation |
| Eda-deficient Mice | Congenital Tooth Agenesis | Rescued tooth agenesis; normal tooth formation restored. | [3][6] |
| Msx1-deficient Mice | Congenital Tooth Agenesis | Rescued tooth agenesis in double-knockout models. | [10][15] |
| Wild-Type Mice | Normal Dentition | Dose-dependent formation of a whole supernumerary tooth. | [3][4] |
| Ferrets | Normal Dentition | Generation of an additional, fully functional tooth. | [5][14] |
Clinical Development and Future Outlook
The promising preclinical results have led to the clinical development of a humanized anti-USAG-1 antibody, TRG035 , by Toregem BioPharma, a startup from Kyoto University.[5][8][12]
-
Manufacturing: A strategic partnership has been formed with WuXi Biologics for the development and GMP manufacturing of TRG035.[8]
-
Phase I Clinical Trials: The first-in-human clinical trials began in September 2024 at Kyoto University Hospital.[5][14]
-
Initial Cohort: The trial enrolled healthy adult male volunteers with at least one missing posterior tooth to evaluate the safety, tolerability, and pharmacokinetics of the drug.[14]
-
Future Cohorts: Subsequent phases plan to target patients with congenital tooth agenesis, including children aged 2-7, who currently have limited treatment options.[14]
-
If the clinical trials prove successful, Toregem BioPharma aims for regulatory approval and commercial availability of the tooth regeneration drug by 2030.[12] This therapy represents a paradigm shift from conventional restorative dentistry to true biological regeneration, offering hope for a future where lost teeth can be regrown.[4]
References
- 1. frontlinegenomics.com [frontlinegenomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britasiadoctors.co.uk [britasiadoctors.co.uk]
- 5. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 6. Advances in tooth agenesis and tooth regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRG035: Toregem BioPharma Anti-USAG-1 for Tooth Regeneration [dentinova.co.uk]
- 8. labiotech.eu [labiotech.eu]
- 9. journal.medizzy.com [journal.medizzy.com]
- 10. researchgate.net [researchgate.net]
- 11. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 12. cinikdental.com [cinikdental.com]
- 13. Anti-USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 15. Evolving Strategies and Materials for Scaffold Development in Regenerative Dentistry | MDPI [mdpi.com]
Cell-Free Molecular Therapy for Tooth Regeneration: An In-depth Technical Guide
December 2025
Abstract
The field of regenerative dentistry is undergoing a paradigm shift, moving beyond traditional restorative approaches to embrace biologically-based therapies aimed at regenerating damaged dental tissues. Cell-free molecular therapy has emerged as a promising and clinically translatable strategy for tooth regeneration, circumventing the challenges associated with cell-based therapies. This technical guide provides a comprehensive overview of the core principles of cell-free tooth regeneration, with a focus on the molecular signaling, biomaterial scaffolds, and experimental protocols that underpin this innovative approach. Detailed methodologies for key experiments are provided, and quantitative data from seminal studies are summarized to facilitate comparison and guide future research. This guide is intended for researchers, scientists, and drug development professionals working to advance the next generation of dental therapeutics.
Introduction
Conventional dental treatments for damaged or lost tooth structure, such as fillings, crowns, and implants, are effective in restoring function but do not recapitulate the biological vitality of the natural tooth. Regenerative endodontics aims to replace damaged dentin and pulp with new, living tissue, thereby restoring the tooth's inherent sensory and defense mechanisms.[1][2] Cell-free therapies are at the forefront of this effort, offering a more practical and less immunogenic alternative to cell-based approaches.[3][4]
The core principle of cell-free molecular therapy for tooth regeneration lies in the recruitment of endogenous stem cells to the site of injury and the subsequent induction of their differentiation into odontoblasts and other dental pulp cells. This is achieved through the controlled delivery of bioactive signaling molecules, such as growth factors, within a biocompatible scaffold that provides a supportive microenvironment for tissue regeneration.[5][6] This guide will delve into the key components of this approach: the signaling pathways that govern tooth development and regeneration, the design and fabrication of scaffolds, and the experimental methods used to evaluate the efficacy of these therapies.
Key Signaling Pathways in Tooth Regeneration
Tooth development, or odontogenesis, is a complex process orchestrated by a series of reciprocal interactions between the dental epithelium and the underlying neural crest-derived mesenchyme. These interactions are mediated by a number of highly conserved signaling pathways that are also crucial for tooth regeneration. Understanding these pathways is fundamental to the rational design of cell-free molecular therapies.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway plays a pivotal role throughout all stages of tooth development, from initiation to root formation.[7] Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and morphogenesis. Overexpression of Wnt inhibitors has been shown to impair tooth formation, while constitutive activation can lead to the development of supernumerary teeth.[7]
Bone Morphogenetic Protein (BMP) Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are members of the Transforming Growth Factor-beta (TGF-β) superfamily and are critical for the differentiation of odontoblasts, the cells responsible for dentin formation.[8] BMPs bind to serine/threonine kinase receptors on the cell surface, initiating a signaling cascade that results in the phosphorylation of Smad proteins. These activated Smads then enter the nucleus and regulate the expression of genes involved in odontoblast differentiation, such as Dentin Sialophosphoprotein (DSPP) and Dentin Matrix Protein 1 (DMP1).
Fibroblast Growth Factor (FGF) Signaling Pathway
Fibroblast Growth Factors (FGFs) and their receptors are involved in various aspects of tooth development, including cell proliferation, migration, and differentiation. The interaction of FGFs with their receptors activates multiple downstream signaling cascades, including the MAPK/ERK pathway, which is crucial for the regulation of cell fate decisions in the developing tooth.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic Hedgehog (Shh) signaling pathway is another critical regulator of tooth morphogenesis, particularly in the formation of the enamel knot, a transient signaling center that determines the shape of the tooth crown. Shh signaling is also involved in the communication between the epithelium and mesenchyme during tooth development.
Experimental Workflows
The development and evaluation of cell-free molecular therapies for tooth regeneration typically follow a structured experimental workflow, from the initial design and fabrication of the therapeutic construct to its in vivo testing and subsequent analysis.
General Workflow for Cell-Free Tooth Regeneration
This workflow outlines the key stages involved in a typical preclinical study investigating a cell-free approach to tooth regeneration.
Quantitative Data on Cell-Free Therapies
The efficacy of cell-free molecular therapies is evaluated based on various quantitative metrics, including the amount of regenerated tissue, the expression of specific cellular markers, and the mechanical properties of the regenerated structures. The following tables summarize key quantitative data from representative studies in the field.
Table 1: Efficacy of Different Growth Factors in Dentin Regeneration
| Growth Factor(s) | Delivery Vehicle | Animal Model | Time Point | Outcome Measure | Result | Reference |
| PRGF (F2 fraction) | Direct application | Rabbit | 28 days | Percentage of dentin growth | 63.25% | [1][9] |
| PRGF (F1 fraction) | Direct application | Rabbit | 28 days | Percentage of dentin growth | 57.63% | [1][9] |
| MTA (control) | Direct application | Rabbit | 28 days | Percentage of dentin growth | 38.64% | [1][9] |
| BMP-7 | Decellularized dental pulp | In vitro (WJMSCs) | 21 days | DMP-1 gene expression (relative) | ~7.5-fold increase (25 ng/mL) | [10] |
| BMP-7 | Decellularized dental pulp | In vitro (WJMSCs) | 21 days | Runx2 gene expression (relative) | ~3.5-fold increase (25 ng/mL) | [10] |
Table 2: Properties of Scaffolds Used in Tooth Regeneration
| Scaffold Material | Porosity (%) | Compressive Strength (MPa) | Reference |
| Biphasic Calcium Phosphate | 86-88 | N/A | [11] |
| 3D-printed PCL | 79.3 | N/A | [7] |
| 3D-printed GPC | 78.1 | N/A | [7] |
| 3D-printed 15 MGPC | 77.6 | N/A | [7] |
| 3D-printed 30 MGPC | 78.4 | N/A | [7] |
| Collagen/β-TCP (22.5 wt%) | N/A | 2.29 ± 0.11 | [12] |
| Collagen/β-TCP (45.0 wt%) | N/A | 3.20 ± 0.25 | [12] |
| Collagen/β-TCP (67.5 wt%) | N/A | 3.39 ± 0.39 | [12] |
| Pure Collagen | N/A | 1.58 ± 0.23 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the field of cell-free tooth regeneration.
Preparation of an Injectable Fibrin Scaffold Rich in Growth Factors
This protocol describes the preparation of an injectable fibrin scaffold (IFS) from whole blood, which can be used as a carrier for endogenous growth factors.[13][14][15]
Materials:
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Sterile collection tubes
-
Centrifuge
-
Pipettes and sterile tips
Protocol:
-
Collect whole blood from the subject into tubes containing an anticoagulant.
-
Centrifuge the blood at 3000 rpm for 10 minutes.[14]
-
Following centrifugation, three layers will be visible: the upper plasma layer, the middle buffy coat layer (containing platelets and white blood cells), and the bottom red blood cell layer.
-
Carefully collect the upper plasma and buffy coat layers to obtain the injectable fibrin scaffold. This fraction is rich in platelets and growth factors.
-
The IFS can be used immediately or stored according to the specific experimental requirements.
Surgical Procedure for Regenerative Endodontics in a Rat Model
This protocol outlines the surgical procedure for creating a pulp necrosis model in a rat molar and applying a cell-free regenerative therapy.[16][17][18]
Materials:
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Dental drill with small round burs
-
Endodontic files (e.g., #08 K-file)
-
Irrigation solutions (e.g., 2.5% sodium hypochlorite, sterile saline)
-
Bi-antibiotic paste (e.g., ciprofloxacin and metronidazole)
-
Mineral Trioxide Aggregate (MTA)
-
Restorative material
Protocol:
-
Anesthetize a 25-day-old Wistar rat according to approved animal protocols.
-
Isolate the mandibular first molar.
-
Using a dental drill with a 1/4 round bur, create an access cavity to expose the pulp chamber.
-
Leave the pulp chamber open to the oral environment for 10 days to induce pulp necrosis and infection.
-
After 10 days, re-anesthetize the rat and isolate the tooth.
-
Gently clean the pulp chamber with a dental excavator and irrigate with 2.5% sodium hypochlorite followed by sterile saline.
-
Dry the canal and place a bi-antibiotic paste into the root canal system.
-
Seal the access cavity with a temporary restorative material.
-
After 15 days, re-anesthetize the rat, remove the temporary restoration and antibiotic paste.
-
Induce bleeding into the root canal by gently over-instrumenting with a small endodontic file to create a blood clot that will serve as a natural scaffold.
-
Alternatively, the prepared cell-free construct (e.g., growth factor-loaded scaffold) can be placed into the canal.
-
Place a layer of MTA over the blood clot or construct.
-
Restore the tooth with a permanent restorative material.
-
Euthanize the animals at predetermined time points (e.g., 30 days) for histological analysis.
Immunohistochemistry for Odontogenic Markers
This protocol describes the staining of regenerated tissue sections to identify the presence of odontoblast-specific proteins, such as Dentin Sialophosphoprotein (DSPP) and Dentin Matrix Protein 1 (DMP1).
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal serum)
-
Primary antibody (e.g., anti-DSPP, anti-DMP1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Visualization:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Gene Expression Analysis of Odontogenic Markers by RT-qPCR
This protocol details the quantification of gene expression for key odontogenic markers in regenerated pulp tissue.[19][20]
Materials:
-
Regenerated pulp tissue sample
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., DSPP, DMP1, RUNX2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Homogenize the tissue sample and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion and Future Directions
Cell-free molecular therapy represents a significant advancement in the quest for true biological regeneration of the dentin-pulp complex. By harnessing the body's own regenerative potential through the targeted delivery of signaling molecules, this approach offers a promising alternative to traditional dental treatments. The continued development of novel biomaterial scaffolds with controlled release kinetics, coupled with a deeper understanding of the complex interplay of signaling pathways involved in tooth regeneration, will undoubtedly pave the way for even more effective and predictable clinical therapies. Future research should focus on optimizing growth factor combinations and delivery systems, as well as on conducting long-term preclinical and clinical studies to validate the safety and efficacy of these innovative treatments. The ultimate goal is to translate these scientific advancements into readily available therapies that can restore the natural vitality and function of damaged teeth, thereby improving the quality of life for patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of regenerative endodontics: current protocols and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffolds for Dentin–Pulp Complex Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffolds for Pulp Repair and Regeneration | Pocket Dentistry [pocketdentistry.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Injectable Fibrin Scaffold Rich in Growth Factors for Skin Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Injectable scaffolds: Preparation and application in dental and craniofacial regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. periodicos.sbu.unicamp.br [periodicos.sbu.unicamp.br]
- 17. Regenerative Dentistry: Animal Model for Regenerative Endodontology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of gene expression during odontogenic differentiation of cultured human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering the Future of Dental Health: Exploring Molecular Advancements in Dental Pulp Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression of Osteogenic Genes in Dental Pulp and Their Correlations in Patients with Clinically Diagnosed Irreversible Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preclinical Administration Protocols for AT-035 (Izokibep)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AT-035, now known as izokibep (and formerly as ABY-035), is a novel, small protein therapeutic designed to selectively inhibit the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2][3][4] Developed using Affibody® technology, izokibep is an 18.6 kDa ligand trap composed of two IL-17A-specific Affibody® domains and an albumin-binding domain. This unique structure confers high potency and an extended plasma half-life.[1][3] Preclinical studies have demonstrated the efficacy of this compound in models of inflammation, paving the way for its clinical development in various autoimmune diseases, including psoriasis, psoriatic arthritis, and uveitis.[1][3]
These application notes provide a detailed overview of the administration protocols for this compound in key preclinical studies, designed to guide researchers in the replication and further investigation of its therapeutic potential.
Mechanism of Action: IL-17A Inhibition
This compound (izokibep) functions as a potent IL-17A antagonist. It acts as a ligand trap, with its two Affibody® domains binding to the IL-17A homodimer with high affinity. This binding prevents IL-17A from interacting with its receptor, IL-17R, on target cells such as keratinocytes and fibroblasts. By blocking this interaction, this compound inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.[1]
Figure 1: Mechanism of action of this compound (izokibep) in the IL-17A signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound.
| In Vitro Efficacy | IC50 (ng/mL) |
| This compound (Izokibep) | 0.4 |
| Ixekizumab | 3.5 |
| Secukinumab | 41 |
| Table 1: In vitro potency of this compound in an NHDF cell assay, stimulated with 64 pM IL-17A and 10 fM IL-1β. The endpoint measured was IL-17A-induced IL-6 production.[1] |
| In Vivo Efficacy | Dose for Complete Inhibition (mg/kg) |
| This compound (Izokibep) | 0.1 |
| Ixekizumab | 3.0 |
| Secukinumab | 5.0 |
| Table 2: In vivo efficacy of this compound in a murine keratinocyte chemoattractant (KC) model. The endpoint was the inhibition of IL-17A-induced KC secretion.[1] |
Experimental Protocols
In Vitro Potency Assessment in Normal Human Dermal Fibroblasts (NHDF)
Objective: To determine the in vitro potency of this compound in inhibiting IL-17A-induced pro-inflammatory cytokine production.
Methodology:
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in appropriate fibroblast basal medium supplemented with growth factors.
-
Assay Preparation:
-
Prepare serial dilutions of this compound, ixekizumab, and secukinumab in an assay buffer.
-
The assay buffer consists of fibroblast basal medium with growth-promoting factors, 9 µM human serum albumin (HSA), 0.06 nM human IL-17A, and 10 fM IL-1β.[1]
-
-
Cell Stimulation:
-
Plate NHDFs in multi-well plates and allow them to adhere.
-
Add the prepared dilutions of the test molecules to the cells in triplicate.
-
Stimulate the cells for 16 hours.[1]
-
-
Endpoint Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an IL-6-specific ELISA, following the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Figure 2: Experimental workflow for the in vitro potency assessment of this compound.
In Vivo Efficacy in a Murine Keratinocyte Chemoattractant (KC) Model
Objective: To assess the in vivo efficacy of this compound in a murine model of IL-17A-driven inflammation.
Methodology:
-
Animal Model:
-
Drug Administration:
-
Administer this compound, ixekizumab, or secukinumab via subcutaneous injection at varying doses.
-
The specific vehicle and volume of administration are not detailed in the available literature.
-
-
Induction of Inflammation:
-
Administer human recombinant IL-17A subcutaneously to induce KC secretion.
-
The timing of this compound administration relative to the IL-17A challenge is not specified in the available literature.
-
-
Sample Collection and Analysis:
-
Collect relevant biological samples (e.g., plasma or tissue homogenates) at a predetermined time point after IL-17A administration.
-
Determine KC concentrations using a KC-quantification ELISA kit.[1]
-
-
Data Analysis:
-
Inhibit KC secretion in a dose-dependent manner for each compound.
-
Determine the dose required for complete inhibition of KC secretion.
-
Figure 3: Experimental workflow for the in vivo murine KC model.
Conclusion
The preclinical data for this compound (izokibep) demonstrate its high potency in neutralizing IL-17A both in vitro and in vivo. The administration protocols outlined in these application notes provide a foundation for further research into the therapeutic applications of this promising molecule. Future studies may explore different administration routes, dosing frequencies, and formulations to optimize its therapeutic index for various inflammatory and autoimmune conditions.
References
Revolutionizing Dentistry: A Guide to Animal Models for Tooth Regeneration Therapies
For Researchers, Scientists, and Drug Development Professionals
The field of regenerative dentistry holds the promise of moving beyond traditional restorative approaches to biologically-based therapies that can regenerate damaged or lost tooth structures. Animal models are indispensable tools in the preclinical evaluation of these novel therapies, providing critical insights into safety, efficacy, and mechanisms of action. This document provides detailed application notes and protocols for commonly used animal models in tooth regeneration research, along with a summary of quantitative data and visualization of key signaling pathways.
I. Common Animal Models in Tooth Regeneration Research
A variety of animal models are utilized to study dentin-pulp complex regeneration and whole-tooth bioengineering. The choice of model depends on the specific research question, with rodents being favored for initial mechanistic studies due to their genetic tractability and cost-effectiveness, while larger animals are essential for preclinical studies that more closely mimic human clinical scenarios.[1][2]
Table 1: Overview of Animal Models for Tooth Regeneration Studies
| Animal Model | Common Applications | Advantages | Disadvantages |
| Mouse | Ectopic and semi-orthotopic pulp-dentin regeneration, genetic manipulation studies, signaling pathway analysis.[1][3][4] | Cost-effective, well-characterized genetics, availability of transgenic lines.[4] | Small tooth size makes surgical procedures challenging.[4] |
| Rat | Orthotopic pulp capping and dentin bridge formation studies, evaluation of biomaterials.[5][6][7][8][9] | Larger tooth size than mice, pulp response similar to humans.[6] | Limited genetic manipulation tools compared to mice. |
| Rabbit | Periodontal regeneration studies. | Larger size allows for creation of reproducible periodontal defects. | Less commonly used for pulp regeneration studies. |
| Dog | Orthotopic pulp regeneration, whole-tooth regeneration, preclinical evaluation of therapies.[10] | Tooth anatomy and physiology are similar to humans, allowing for clinically relevant studies.[6] | Ethical considerations, higher cost and maintenance. |
| Minipig | Whole-tooth regeneration, preclinical studies.[1] | Similarities in tooth development and anatomy to humans.[1] | High cost and specialized housing requirements. |
II. Key Signaling Pathways in Tooth Regeneration
The regeneration of dental tissues is orchestrated by a complex interplay of signaling pathways that recapitulate developmental processes. Understanding these pathways is crucial for designing effective therapeutic strategies.
A. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a key regulator of tooth development and regeneration. Activation of this pathway has been shown to promote the proliferation of dental pulp stem cells and their differentiation into odontoblasts, the cells that form dentin.
B. Bone Morphogenetic Protein (BMP) Signaling Pathway
BMPs are multifunctional growth factors that play a critical role in tooth development, from initiation to the differentiation of odontoblasts and ameloblasts. BMP signaling is essential for the formation of reparative dentin in response to injury.
III. Experimental Protocols
Detailed and reproducible protocols are fundamental to advancing tooth regeneration research. The following sections provide step-by-step methodologies for common experimental procedures.
A. Protocol 1: Ectopic Tooth Regeneration in Mice using Hydroxyapatite/Tricalcium Phosphate (HA/TCP)
This model is used to assess the odontogenic potential of stem cells in a non-native environment.[1]
Materials:
-
Dental pulp stem cells (DPSCs)
-
Hydroxyapatite/tricalcium phosphate (HA/TCP) ceramic particles
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Cell Culture: Culture DPSCs to the desired confluence (typically passage 3-5).
-
Cell-Scaffold Preparation: Mix approximately 1 x 10^6 DPSCs with 40 mg of HA/TCP particles in a microcentrifuge tube. Allow the cells to adhere to the scaffold for 1-2 hours in a cell culture incubator.
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine).
-
Surgical Implantation:
-
Make a small incision on the dorsal side of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant the cell-scaffold construct into the pocket.
-
Suture the incision.
-
-
Post-operative Care: Monitor the animal for signs of infection or distress. Provide analgesics as needed.
-
Sample Harvest: After a predetermined time period (e.g., 8-12 weeks), euthanize the mouse and harvest the implant.
-
Analysis: Process the harvested tissue for histological analysis (e.g., H&E staining, immunohistochemistry for dentin markers like DSPP).
B. Protocol 2: Direct Pulp Capping in Rat Molars
This orthotopic model is used to evaluate the ability of biomaterials and therapeutic agents to induce the formation of a reparative dentin bridge over an exposed pulp.[5][6][7][8][9]
Materials:
-
Wistar or Sprague-Dawley rats
-
High-speed dental drill with small round burs
-
Pulp capping material (e.g., MTA, Biodentine, experimental agent)
-
Restorative material (e.g., glass ionomer cement)
-
Surgical microscope or loupes
-
Anesthesia
Procedure:
-
Anesthesia: Anesthetize the rat using an approved protocol.[6]
-
Cavity Preparation:
-
Using a high-speed drill under water cooling, create a Class I cavity in the occlusal surface of the maxillary first molar.
-
Carefully expose the pulp horn using a small round bur.
-
-
Hemostasis: Control bleeding with a sterile cotton pellet moistened with saline.
-
Pulp Capping: Apply the pulp capping material directly over the exposed pulp.
-
Restoration: Place a restorative material over the capping agent to seal the cavity.
-
Post-operative Care: Monitor the animal and provide soft food for a few days.
-
Sample Harvest: After the desired time point (e.g., 2, 4, or 8 weeks), euthanize the rat and dissect the maxilla.
-
Analysis:
-
Fix the tissue in 10% neutral buffered formalin.
-
Decalcify the specimen (e.g., using EDTA).
-
Process for paraffin embedding and sectioning.
-
Stain with H&E to evaluate pulp inflammation and dentin bridge formation.
-
Perform immunohistochemistry for odontogenic markers (e.g., DSPP).
-
For quantitative analysis, micro-CT can be used to measure the volume and mineral density of the dentin bridge.[11]
-
IV. Data Presentation
Quantitative analysis is essential for the objective evaluation of regenerative therapies. Data should be presented in a clear and structured format to facilitate comparison between different treatment groups.
Table 2: Quantitative Analysis of Dentin Bridge Formation in a Rat Pulp Capping Model (8 weeks)
| Treatment Group | Dentin Bridge Volume (mm³) (mean ± SD) | Mineral Density (g/cm³) (mean ± SD) | Pulp Inflammation Score (0-3) (median) |
| Control (MTA) | 0.045 ± 0.008 | 1.25 ± 0.15 | 0.5 |
| Therapeutic Agent A | 0.062 ± 0.011 | 1.35 ± 0.18 | 0.0 |
| Therapeutic Agent B | 0.038 ± 0.009 | 1.18 ± 0.21 | 1.0 |
| Vehicle Control | 0.015 ± 0.005 | 0.95 ± 0.25 | 2.5 |
| p < 0.05 compared to Control; **p < 0.01 compared to Control |
Table 3: Gene Expression Analysis in Regenerated Dental Pulp Tissue (4 weeks)
| Gene | Treatment Group | Fold Change (vs. Control) | p-value |
| DSPP | Therapeutic Agent A | 3.2 | < 0.01 |
| Therapeutic Agent B | 1.5 | > 0.05 | |
| DMP1 | Therapeutic Agent A | 2.8 | < 0.01 |
| Therapeutic Agent B | 1.2 | > 0.05 | |
| RUNX2 | Therapeutic Agent A | 2.1 | < 0.05 |
| Therapeutic Agent B | 1.1 | > 0.05 |
V. Histological and Immunohistochemical Analysis
Histological evaluation provides qualitative information on tissue morphology, while immunohistochemistry allows for the identification of specific cell types and extracellular matrix components.
Protocol 3: Histological Processing and Staining of Regenerated Tooth Tissue
-
Fixation: Fix samples in 10% neutral buffered formalin for 24-48 hours.[12]
-
Decalcification: Decalcify in a solution such as 10% EDTA (pH 7.4) for several weeks to months, depending on the size of the tissue.[12][13] The endpoint of decalcification can be checked by radiography or by physical testing of the tissue's flexibility.[14]
-
Processing and Embedding: Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[12]
-
Sectioning: Cut 5-7 µm thick sections using a microtome.
-
Staining:
Protocol 4: Immunohistochemistry for Dentin Sialophosphoprotein (DSPP)
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against DSPP overnight at 4°C.[16][17][18][19]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
VI. Conclusion
The animal models and protocols described in this document provide a robust framework for the preclinical evaluation of tooth regeneration therapies. Careful selection of the appropriate model, rigorous adherence to standardized protocols, and comprehensive quantitative and qualitative analysis are essential for advancing promising new treatments from the laboratory to the clinic. The continued refinement of these models and the integration of advanced imaging and molecular analysis techniques will further accelerate progress in the exciting field of regenerative dentistry.
References
- 1. Animal Models for Stem Cell-Based Pulp Regeneration: Foundation for Human Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Compilation of Study Models for Dental Pulp Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pulp capping with hydroxyapatite ceramic in rat molars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The road map to proper dental pulp experiments in animal models - Int Dent J Stud Res [idjsronline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histological evaluation of the rat dental pulp after indirect capping with sildenafil or L-NAME incorporated into a bioadhesive thermoresponsive system [redalyc.org]
- 10. Periodontal repair in dogs: supraalveolar defect models for evaluation of safety and efficacy of periodontal reconstructive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of reparative dentin formation of ProRoot MTA, Biodentine and BioAggregate using micro-CT and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histological processing of teeth and periodontal tissues for light microscopy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. The role of Dentin Sialophosphoprotein (DSPP) in craniofacial development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dentin Sialophosphoprotein Expression Profile in Developing Human Primary Teeth: An Experimental Study [dentjods.sums.ac.ir]
- 18. Dentin Sialophosphoprotein Expression Profile in Developing Human Primary Teeth: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Evaluating New Tooth Formation and Morphology
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of new tooth formation, or odontogenesis, and the detailed analysis of tooth morphology are critical for research in developmental biology, regenerative dentistry, and the development of novel therapeutic agents. This document provides a comprehensive overview of the key techniques and detailed protocols for assessing tooth development, from macroscopic observation to microscopic and molecular analysis.
Macroscopic and Morphological Analysis
Macroscopic analysis provides an initial assessment of tooth size, shape, and eruption status. These methods are often the first step in identifying gross abnormalities in tooth development.
1.1. Visual and Photographic Documentation
-
Objective: To document the gross morphology of teeth and surrounding structures.
-
Protocol:
-
Anesthetize or euthanize the animal model according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully dissect the maxilla and mandible.
-
Clean the tissues to remove any blood or debris.
-
Position the jaws on a stable surface with a non-reflective background.
-
Use a high-resolution digital camera with a macro lens to capture standardized images of the buccal, lingual, and occlusal surfaces of the teeth.
-
Include a scale bar in each image for accurate measurement.
-
Analyze images for tooth size, shape, color, and any visible defects.
-
1.2. Micro-Computed Tomography (μCT)
-
Objective: To obtain high-resolution, three-dimensional images of the tooth and surrounding bone, allowing for detailed morphological and volumetric analysis.
-
Protocol:
-
Fix the dissected maxilla or mandible in 10% neutral buffered formalin for 24-48 hours.
-
Wash the samples in phosphate-buffered saline (PBS).
-
Secure the sample in a specimen holder.
-
Scan the sample using a μCT system (e.g., SkyScan, Scanco) with appropriate settings for voxel size (typically 5-20 μm for murine teeth), voltage, and current.
-
Reconstruct the 3D images from the raw data using software such as NRecon or the manufacturer's proprietary software.
-
Analyze the reconstructed images to quantify parameters such as tooth volume, enamel and dentin thickness, pulp chamber volume, and root length.
-
Workflow for Macroscopic Analysis
Caption: Workflow for macroscopic evaluation of tooth morphology.
Histological Analysis
Histology provides detailed information about the tissue architecture and cellular organization of the developing tooth.
2.1. Hematoxylin and Eosin (H&E) Staining
-
Objective: To visualize the overall tissue structure, including the enamel, dentin, pulp, and periodontal ligament.
-
Protocol:
-
Fix samples in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify samples in a solution such as 10% EDTA (pH 7.4) for 2-4 weeks at 4°C, with the solution changed every 2-3 days.
-
Process the decalcified tissues through a graded series of ethanol for dehydration, clear with xylene, and embed in paraffin wax.
-
Section the paraffin blocks at 5-7 μm thickness using a microtome.
-
Mount sections on glass slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Harris's hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid-alcohol for a few seconds.
-
Blue in Scott's tap water substitute.
-
Counterstain with eosin Y for 1-3 minutes.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
2.2. Trichrome Staining (e.g., Masson's Trichrome)
-
Objective: To differentiate collagen fibers (blue/green) from cytoplasm and muscle (red) and nuclei (dark brown/black), which is useful for assessing the periodontal ligament and dentin matrix.
-
Protocol:
-
Follow steps 1-6 from the H&E protocol.
-
Mordant sections in Bouin's solution for 1 hour at 56°C.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse and treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain with aniline blue solution for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount as described for H&E.
-
Histological Analysis Workflow
Caption: Standard workflow for histological analysis of tooth tissues.
Molecular and Cellular Analysis
These techniques are employed to investigate the expression and localization of specific genes and proteins involved in tooth development.
3.1. Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Objective: To detect the presence and localization of specific proteins within the tooth tissues.
-
Protocol:
-
Prepare paraffin-embedded sections as described for histology.
-
Perform antigen retrieval by heating sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash sections with PBS.
-
For IHC: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC reagent), and visualize with a chromogen such as DAB.
-
For IF: Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with hematoxylin (for IHC) or DAPI (for IF).
-
Dehydrate, clear, and mount.
-
3.2. In Situ Hybridization (ISH)
-
Objective: To detect the location of specific mRNA transcripts within the tooth tissues.
-
Protocol:
-
Prepare paraffin-embedded or frozen sections.
-
Hybridize sections with a labeled antisense RNA probe specific to the gene of interest.
-
Wash to remove the non-specifically bound probe.
-
Detect the probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction.
-
Counterstain and mount.
-
Signaling Pathways in Tooth Development
The development of a tooth is a complex process orchestrated by a series of reciprocal interactions between the dental epithelium and the underlying neural crest-derived ectomesenchyme. Several key signaling pathways are involved in this process.
Key Signaling Pathways in Odontogenesis
Caption: Major signaling pathways regulating key stages of tooth development.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from the aforementioned techniques for clear comparison.
Table 1: Morphometric Analysis of Mandibular Molars using μCT
| Group | Tooth Volume (mm³) | Enamel Thickness (μm) | Dentin Thickness (μm) | Pulp Volume (mm³) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment A | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment B | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value |
Table 2: Histomorphometric Analysis of the First Molar
| Group | Ameloblast Height (μm) | Odontoblast Height (μm) | Periodontal Ligament Width (μm) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment A | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment B | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value |
Table 3: Gene Expression Analysis by qPCR
| Gene | Control (Relative Expression) | Treatment A (Relative Expression) | Treatment B (Relative Expression) | p-value |
| DSPP | Mean ± SD | Mean ± SD | Mean ± SD | |
| Amelx | Mean ± SD | Mean ± SD | Mean ± SD | |
| Runx2 | Mean ± SD | Mean ± SD | Mean ± SD |
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions, reagents, and equipment. Always adhere to institutional guidelines for animal care and laboratory safety.
Application of AT-035 in congenital tooth agenesis research
An emerging therapeutic candidate, TRG-035, is currently under investigation for its potential to regenerate teeth, offering a promising avenue for treating congenital tooth agenesis. This monoclonal antibody targets the Uterine Sensitization-Associated Gene-1 (USAG-1), a protein that inhibits tooth development. By neutralizing USAG-1, TRG-035 aims to reactivate dormant tooth buds and stimulate the growth of new teeth.
Mechanism of Action
TRG-035 functions by blocking the inhibitory action of the USAG-1 protein. USAG-1 is known to suppress two critical signaling pathways essential for tooth development: the Bone Morphogenetic Protein (BMP) and Wnt pathways. By binding to USAG-1, TRG-035 prevents its interaction with these pathways, effectively "releasing the brake" on tooth formation and allowing for the natural growth of teeth.[1][2][3][4] Preclinical studies in mice and ferrets have demonstrated that a single administration of a USAG-1-neutralizing antibody can lead to the development of fully functional teeth.[2][4]
Application in Congenital Tooth Agenesis Research
Congenital tooth agenesis, the developmental absence of one or more teeth, is a common craniofacial anomaly. Research into TRG-035 and similar USAG-1 inhibitors provides a novel therapeutic strategy for this condition. By targeting the underlying molecular mechanisms that govern tooth development, these therapies may offer a biological solution to replace missing teeth, as an alternative to traditional prosthetics like dentures or implants.[1][2]
Clinical Development
A Phase 1 clinical trial for TRG-035 was initiated in September 2024 at Kyoto University Hospital in Japan.[1][3] The primary objective of this initial trial is to assess the safety and tolerability of the drug in adult males who are missing at least one tooth.[1][5] If the treatment proves safe, future trials are planned to evaluate its efficacy in children with congenital tooth agenesis.[5][6] The anticipated commercial availability of this treatment, pending successful clinical trials, is around 2030.[2][7]
Quantitative Data from Clinical Trials
| Parameter | Details | References |
| Drug Candidate | TRG-035 | [1][2][7] |
| Mechanism | Monoclonal antibody targeting USAG-1 | [1][2][3] |
| Trial Phase | Phase 1 | [1][3] |
| Start Date | September 2024 | [1][3] |
| Location | Kyoto University Hospital, Japan | [1][5] |
| Study Population | 30 adult males (ages 30-64) missing at least one tooth | [1][5] |
| Administration | Intravenous injection | [2][7] |
| Primary Endpoint | Safety and tolerability | [1][5] |
| Secondary Endpoint | Signs of tooth regeneration | [3] |
Signaling Pathway of TRG-035 in Tooth Regeneration
Experimental Protocols
Protocol 1: In Vivo Evaluation of a USAG-1 Inhibitor in a Mouse Model of Congenital Tooth Agenesis
1. Objective: To assess the efficacy of a USAG-1 inhibiting antibody in promoting tooth regeneration in a mouse model of congenital tooth agenesis (e.g., Msx1 knockout mice).
2. Materials:
- Msx1 knockout mice (or other suitable model of tooth agenesis)
- USAG-1 inhibiting monoclonal antibody (e.g., a murine equivalent of TRG-035)
- Vehicle control (e.g., sterile phosphate-buffered saline)
- Micro-computed tomography (micro-CT) scanner
- Histology equipment and reagents (formalin, decalcifying solution, paraffin, microtome, H&E stain)
3. Methods:
- Animal Dosing:
- At postnatal day 1 (P1), administer a single intravenous or intraperitoneal injection of the USAG-1 inhibitor to the experimental group of Msx1 knockout pups.
- Administer an equivalent volume of vehicle control to the control group.
- Monitoring:
- Monitor the animals for any adverse effects.
- At 8-12 weeks of age, euthanize the animals and collect the mandibles and maxillae.
- Micro-CT Analysis:
- Scan the collected jaws using a micro-CT scanner to visualize and quantify tooth formation.
- Analyze the number, size, and morphology of any regenerated teeth.
- Histological Analysis:
- Decalcify the jaws in a suitable decalcifying solution.
- Process the tissues for paraffin embedding and sectioning.
- Stain the sections with Hematoxylin and Eosin (H&E) to examine the cellular structure of the regenerated teeth and surrounding tissues.
Experimental Workflow for Preclinical Evaluation
References
- 1. smorescience.com [smorescience.com]
- 2. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 3. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 4. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could You Grow New Teeth? - Celebrity Angels [celebrityangels.co.uk]
- 6. medium.com [medium.com]
- 7. Japan Begins Human Trials for Tooth Regrowth Drug TRG-035 [luminancedentaire.ca]
Application Notes and Protocols for Intravenous Delivery of TRG-035 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRG-035 is an investigational monoclonal antibody designed to stimulate tooth regeneration. Developed by Toregem BioPharma, it is the first drug of its kind to enter human clinical trials.[1][2][3] TRG-035 targets the Uterine Sensitization-Associated Gene-1 (USAG-1), a protein that acts as a natural inhibitor of tooth development.[1][2][4] By neutralizing USAG-1, TRG-035 is intended to "release the brake" on tooth growth, allowing for the reactivation of dormant tooth buds and the formation of new teeth.[1][5] This innovative approach holds the potential to revolutionize the treatment of congenital tooth agenesis and acquired tooth loss.[1][3]
These application notes provide a summary of the available information on the intravenous delivery of TRG-035 in its ongoing Phase 1 clinical trial, including its mechanism of action, preclinical data, and the protocol for its clinical investigation.
Mechanism of Action
TRG-035 functions by inhibiting the USAG-1 protein, which negatively regulates two crucial signaling pathways in tooth development: Bone Morphogenetic Protein (BMP) and Wnt signaling.[1] By blocking USAG-1, TRG-035 allows for the enhancement of BMP and Wnt signaling, which in turn can reactivate dormant tooth buds, leading to the growth of new teeth.[1] Preclinical studies in mice and ferrets have demonstrated that a single injection of a USAG-1-neutralizing antibody can lead to the formation of fully functional teeth without significant side effects.[1]
Signaling Pathway of TRG-035
Caption: Mechanism of action of TRG-035.
Preclinical and Clinical Data
Preclinical Studies
Prior to human trials, TRG-035 underwent extensive preclinical testing in animal models.
| Animal Model | Key Findings | Reference |
| Mice | A single administration of a USAG-1 neutralizing antibody was sufficient to generate a whole tooth. The treatment was effective for a wide range of congenital tooth agenesis models. | [6][7] |
| Ferrets | Ferrets, being diphyodont animals with dental patterns similar to humans, also showed successful tooth regeneration following treatment. | [6] |
Phase 1 Clinical Trial
TRG-035 is currently in a Phase 1 clinical trial to evaluate its safety and determine the appropriate dosage in healthy volunteers.
| Trial Identifier | Phase | Title | Status |
| IACT21031 | 1 | A double-blind, randomized, placebo-controlled, dose-escalation study of TRG035 in healthy adults. | Ongoing |
| Study Population | Number of Participants | Age Range | Inclusion Criteria |
| Healthy adult males | 30 | 30-64 years | At least one missing molar tooth. |
| Study Timeline | Start Date | Estimated Completion Date |
| September 2024 | August 2025 |
Quantitative data on dosing, pharmacokinetics, and efficacy from the Phase 1 trial are not yet publicly available.
Experimental Protocols
The following is a generalized protocol for the intravenous administration of a monoclonal antibody like TRG-035 in a clinical trial setting, based on the available information. The precise details of the official protocol for the IACT21031 trial are not publicly disclosed.
Patient Screening and Enrollment Workflow
Caption: Patient screening and enrollment workflow.
Intravenous Administration Protocol
Objective: To safely administer TRG-035 intravenously to clinical trial participants.
Materials:
-
TRG-035 investigational drug product
-
Placebo (for control group)
-
Sterile saline for infusion
-
Infusion pump and tubing
-
Intravenous catheter
-
Standard monitoring equipment (blood pressure cuff, pulse oximeter, etc.)
-
Emergency medical supplies
Procedure:
-
Pre-infusion Assessment:
-
Confirm participant identity and study arm (TRG-035 or placebo).
-
Record vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Perform a physical examination.
-
Review for any contraindications to infusion.
-
-
Drug Preparation:
-
The investigational drug (TRG-035 or placebo) will be prepared by a qualified pharmacist according to the study's randomization and dosing schedule.
-
The specific dose will be determined by the dose-escalation protocol.
-
The drug will be diluted in a sterile saline solution for infusion.
-
-
Intravenous Infusion:
-
Establish intravenous access with an appropriate gauge catheter.
-
The infusion will be administered using a calibrated infusion pump over a specified period. The exact rate and duration will be dictated by the trial protocol.
-
Participants will be closely monitored for any signs of infusion-related reactions.
-
-
Post-infusion Monitoring:
-
Participants will be monitored for a specified period post-infusion for any adverse events.
-
Vital signs will be recorded at regular intervals.
-
Blood and urine samples will be collected at predetermined time points for pharmacokinetic and safety assessments.
-
Safety and Efficacy Monitoring Protocol
Safety Assessments:
-
Continuous monitoring for adverse events and serious adverse events.
-
Regular physical examinations.
-
Laboratory tests (hematology, clinical chemistry, urinalysis).
-
Vital signs monitoring.
-
Immunogenicity testing to detect anti-drug antibodies.
Efficacy Assessments:
-
While the primary focus of the Phase 1 trial is safety, exploratory efficacy endpoints will be monitored.
-
Dental examinations, including imaging (e.g., X-rays, CT scans), to assess for any signs of tooth bud reactivation or new tooth growth.
-
The frequency and specific parameters of these assessments are defined in the confidential trial protocol.
Future Directions
Following the completion of the Phase 1 trial, future phases will aim to evaluate the efficacy of TRG-035 in patient populations, including children with congenital anodontia.[1] If the clinical trials are successful, TRG-035 could become a commercially available treatment for tooth loss around 2030.[1]
References
- 1. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 2. First Human Trials of Teeth Regeneration Begins This Month [dentinova.co.uk]
- 3. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 4. Development of tooth regenerative medicine strategies by controlling the number of teeth using targeted molecular therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRG035: Toregem BioPharma Anti-USAG-1 for Tooth Regeneration [dentinova.co.uk]
- 6. New drug shows promise for regenerating lost teeth • healthcare-in-europe.com [healthcare-in-europe.com]
- 7. frontlinegenomics.com [frontlinegenomics.com]
Dosimetry and safety assessment of AT-035 in vivo
Application Note & Protocol: AT-035
Topic: Preclinical Dosimetry and Safety Assessment of [¹⁷⁷Lu]Lu-AT-035 for Targeted Radionuclide Therapy
Abstract: This document provides a comprehensive overview and detailed protocols for the in vivo assessment of this compound, a novel DOTA-conjugated peptide designed for targeted radionuclide therapy. Here, this compound is labeled with Lutetium-177 ([¹⁷⁷Lu]Lu-AT-035) for therapeutic applications. The following sections outline the necessary experimental procedures for evaluating the biodistribution, dosimetry, pharmacokinetics, and safety profile of this investigational agent in a preclinical setting.
Introduction
This compound is a synthetic peptide antagonist designed to target the Fictional Receptor X (FRX), which is known to be overexpressed in various solid tumors, particularly pancreatic ductal adenocarcinoma. By chelating the therapeutic beta-emitter Lutetium-177 (¹⁷⁷Lu), the resulting radiopharmaceutical, [¹⁷⁷Lu]Lu-AT-035, is intended to deliver a cytotoxic radiation dose directly to tumor cells while minimizing exposure to healthy tissues. Accurate determination of the agent's biodistribution and resulting absorbed radiation doses (dosimetry) is critical for predicting its therapeutic efficacy and potential toxicity. This protocol outlines the essential steps for a comprehensive preclinical evaluation.
Experimental Protocols
Protocol: In Vivo Biodistribution Study
This protocol details the procedure for determining the tissue-level distribution of [¹⁷⁷Lu]Lu-AT-035 in a tumor xenograft model.
Objective: To quantify the uptake and retention of [¹⁷⁷Lu]Lu-AT-035 in tumors and major organs over time.
Materials:
-
[¹⁷⁷Lu]Lu-AT-035 (radiochemical purity >98%)
-
Animal Model: Female athymic nude mice (6-8 weeks old) bearing subcutaneous BxPC-3 (FRX-positive) tumor xenografts.
-
Saline solution (0.9% NaCl, sterile)
-
Gamma counter (e.g., Wizard2, PerkinElmer)
-
Anesthesia (e.g., Isoflurane)
-
Calibrated dose of [¹⁷⁷Lu]Lu-AT-035 (e.g., 1.0 MBq per animal)
Procedure:
-
Animal Dosing: Administer 1.0 MBq (in 100 µL saline) of [¹⁷⁷Lu]Lu-AT-035 via tail vein injection to cohorts of tumor-bearing mice (n=4 per time point).
-
Time Points: Euthanize cohorts at predefined time points post-injection (p.i.), for example: 2, 24, 48, 96, and 168 hours.
-
Tissue Collection: Immediately following euthanasia, dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tail).
-
Sample Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter alongside standards prepared from the injectate.
-
Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol: Dosimetry Estimation
Objective: To calculate the estimated absorbed radiation dose in human organs based on preclinical biodistribution data.
Procedure:
-
Time-Activity Curves: Plot the mean %ID/g for each organ against time. Fit the data to an appropriate function (e.g., bi-exponential decay) to create time-activity curves.
-
Residence Time Calculation: Integrate the area under the time-activity curve for each organ from time zero to infinity to determine the total number of disintegrations per unit of administered activity (residence time).
-
Dosimetry Software: Input the calculated residence times into a dosimetry software package, such as OLINDA/EXM 2.0.
-
Dose Calculation: Use the software's standard human phantom models (e.g., adult female) to calculate the absorbed dose (in mGy/MBq) for each source organ and the total-body dose.
Protocol: Acute Toxicity Assessment
Objective: To evaluate the short-term safety and tolerability of [¹⁷⁷Lu]Lu-AT-035 at therapeutic dose levels.
Procedure:
-
Dose Escalation: Administer escalating doses of [¹⁷⁷Lu]Lu-AT-035 (e.g., 20, 40, and 80 MBq) to healthy, non-tumor-bearing mice (n=5 per group, mixed gender). Include a vehicle control group.
-
Clinical Monitoring: Monitor animals daily for 14 days post-administration. Record body weight, food/water intake, and any signs of clinical distress (e.g., altered posture, lethargy, ruffled fur).
-
Hematology & Serum Chemistry: Collect blood samples via cardiac puncture at day 14 (terminal bleed). Perform a complete blood count (CBC) and analyze serum for key biomarkers of liver (ALT, AST) and kidney (BUN, Creatinine) function.
-
Histopathology: Conduct a gross necropsy and collect major organs. Fix tissues in 10% neutral buffered formalin for subsequent histopathological examination.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: Biodistribution of [¹⁷⁷Lu]Lu-AT-035 in BxPC-3 Tumor-Bearing Mice (%ID/g)
| Tissue | 2 h p.i. | 24 h p.i. | 48 h p.i. | 96 h p.i. | 168 h p.i. |
|---|---|---|---|---|---|
| Blood | 3.5 ± 0.4 | 0.8 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | < 0.1 |
| Tumor | 12.1 ± 1.5 | 15.5 ± 2.1 | 14.2 ± 1.8 | 10.8 ± 1.3 | 7.5 ± 0.9 |
| Kidneys | 8.5 ± 1.1 | 4.2 ± 0.5 | 2.1 ± 0.3 | 0.9 ± 0.1 | 0.4 ± 0.1 |
| Liver | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Spleen | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Lungs | 1.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | < 0.1 |
| Bone | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.8 ± 0.1 |
Data presented as Mean ± Standard Deviation.
Table 2: Estimated Human Absorbed Doses for [¹⁷⁷Lu]Lu-AT-035 (mGy/MBq)
| Organ | Absorbed Dose (mGy/MBq) |
|---|---|
| Kidneys | 2.15 |
| Liver | 0.45 |
| Spleen | 0.33 |
| Red Marrow | 0.18 |
| Lungs | 0.15 |
| Tumor (10g sphere) | 4.50 |
| Total Body | 0.12 |
Calculations based on mouse biodistribution data using OLINDA/EXM 2.0 and the Adult Female phantom.
Table 3: Hematological Analysis 14 Days Post-Administration
| Parameter | Vehicle Control | 40 MBq Group | 80 MBq Group |
|---|---|---|---|
| WBC (x10⁹/L) | 8.5 ± 1.2 | 6.1 ± 0.9* | 4.2 ± 0.7** |
| RBC (x10¹²/L) | 9.8 ± 0.5 | 9.5 ± 0.6 | 9.2 ± 0.8 |
| Platelets (x10⁹/L) | 1100 ± 150 | 850 ± 120* | 620 ± 95** |
*Data presented as Mean ± SD. *p<0.05, *p<0.01 vs. Vehicle Control.
Visualizations: Workflows and Pathways
Ethical Framework for Human Trials in Regenerative Dentistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Regenerative dentistry, a rapidly advancing field, holds the promise of repairing and regenerating dental tissues, potentially revolutionizing the treatment of dental diseases and injuries. As these innovative therapies transition from preclinical research to human clinical trials, a robust ethical framework is paramount to ensure patient safety, well-being, and the integrity of the research. These application notes and protocols provide a comprehensive guide to the ethical considerations, key experimental procedures, and data reporting standards for human trials in regenerative dentistry.
The ethical landscape of regenerative medicine is complex, necessitating a balance between therapeutic innovation and patient protection.[1] Key ethical pillars include informed consent, rigorous risk-benefit assessment, and equitable patient selection. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide stringent oversight for clinical trials involving cell-based therapies and other regenerative products to ensure safety and efficacy.[2][3]
II. Core Ethical Principles in Regenerative Dentistry Trials
A number of fundamental ethical principles must be upheld throughout the lifecycle of a human clinical trial in regenerative dentistry. These principles are designed to protect the rights, safety, and well-being of trial participants.
Informed Consent
The cornerstone of ethical clinical research is a comprehensive and understandable informed consent process.[4][5][6] Participants must be provided with all pertinent information about the trial to make a voluntary and informed decision about their participation.
Protocol for Obtaining Informed Consent:
-
Initial Information Session: The principal investigator or a qualified delegate must conduct a thorough discussion with the potential participant. This session should be in a private and comfortable setting, allowing ample time for questions.
-
Provision of Written Information: A detailed, IRB-approved Participant Information and Consent Form (PICF) must be provided.[5] This document should be written in layperson's terms, avoiding technical jargon.
-
Content of the Informed Consent Form: The PICF must include, but is not limited to:
-
A clear statement that the study involves research.
-
The purpose and duration of the study.
-
A detailed description of the procedures to be followed, including any experimental aspects.
-
Potential risks, discomforts, and benefits to the participant.
-
Alternative treatments available.
-
Confidentiality of records.
-
Compensation and medical treatment available in case of injury.
-
A statement that participation is voluntary and the participant can withdraw at any time without penalty.[7][8]
-
Contact information for the principal investigator and the Institutional Review Board (IRB).
-
-
Assessment of Understanding: The investigator should ask open-ended questions to ensure the participant comprehends the information provided.
-
Voluntary Agreement and Signature: The participant, after careful consideration and with all questions answered to their satisfaction, will sign and date the consent form. The investigator or their delegate will also sign and date the form. A copy of the signed form must be given to the participant.[9]
Risk-Benefit Analysis
A thorough and continuous risk-benefit analysis is crucial. The potential benefits of the regenerative therapy to the individual and to society must outweigh the potential risks to the participant. This involves a comprehensive review of preclinical data and a clear plan for monitoring and managing adverse events.
Patient Selection and Vulnerable Populations
Patient selection criteria must be scientifically justified and equitable. Inclusion and exclusion criteria should be clearly defined in the study protocol to ensure that the participant population is appropriate for the research question and to minimize risks. Special consideration must be given to vulnerable populations, such as children, to ensure they are not unduly burdened by research risks.[5]
III. Quantitative Data from Clinical Trials
The following tables summarize representative quantitative data from clinical trials in regenerative dentistry, providing an overview of patient demographics and treatment outcomes.
Table 1: Patient Demographics in Regenerative Dentistry Clinical Trials
| Study Focus | Number of Patients | Age Range/Mean Age | Gender Distribution (Male/Female) | Reference |
| Regenerative Endodontics | 27 | 10-22 years | Not Specified | [10] |
| Periodontal Regeneration (Stem Cells) | 40 | 20-55 years | 8/12 | [11] |
| Periodontal Regeneration (rhPDGF-BB) | 9 | Adult | Not Specified | [12] |
| Guided Bone Regeneration | 45 | Mean: 52.1 years | 20/25 | [13] |
| Combined Endo-Periodontal Lesions | 30 | 25-55 years | Not Specified | [14] |
Table 2: Clinical Outcomes in Regenerative Endodontics
| Study | Treatment Group | Number of Teeth | Follow-up Period | Success Rate | Survival Rate | Reference |
| Silujjai & Linsuwan, 2023 | Platelet-Rich Fibrin (PRF) | 6 | 12-24 months | 100% | 100% | [15] |
| Silujjai & Linsuwan, 2023 | Concentrated Growth Factor (CGF) | 7 | 12-24 months | 100% | 100% | [15] |
| Jadhav et al., 2021 | Advanced PRF (A-PRF) | 14 | 12 months | Not specified | 78.5% | [16] |
| Jadhav et al., 2021 | Platelet-Rich Fibrin (PRF) | 13 | 12 months | Not specified | 77.0% | [16] |
| Systematic Review | Regenerative Endodontic Procedures | 373 | Varied | 90-100% | Not specified | [17] |
Table 3: Clinical Outcomes in Periodontal Regeneration
| Study | Treatment Group | Number of Patients | Follow-up Period | Mean Probing Depth Reduction (mm) | Mean Clinical Attachment Level Gain (mm) | Reference |
| Mladenović et al., 2021 | Guided Tissue Regeneration (GTR) | 20 | 24 months | 2.7 ± 1.2 | 2.3 ± 1.5 | [4] |
| Unsal et al., 2010 | GTR - Polylactic Acid Barrier | 15 | 6 months | 2.50 ± 1.35 | 2.40 ± 1.17 | [18] |
| Unsal et al., 2010 | GTR - Collagen Membrane | 15 | 6 months | 2.60 ± 1.08 | 2.60 ± 1.26 | [18] |
| Isaka et al., 2017 | GTR with Collagen Membrane & Bovine Bone | 10 | 2.5 years | 3.2 ± 0.8 | 2.5 ± 0.9 | [19] |
| Sharma & Pradeep, 2023 | Advanced Platelet-Rich Fibrin (A-PRF) | 15 | 6 months | 4.1 ± 0.7 | 3.6 ± 0.5 | [14] |
| Sharma & Pradeep, 2023 | Guided Tissue Regeneration (GTR) | 15 | 6 months | 3.4 ± 0.6 | 2.9 ± 0.4 | [14] |
IV. Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of clinical trial results. The following are representative protocols for key procedures in regenerative dentistry trials.
Protocol for Dental Pulp Stem Cell (DPSC) Isolation and Expansion
This protocol outlines a method for isolating and expanding DPSCs from extracted teeth for clinical applications.[12][20]
-
Tooth Collection and Transport:
-
Collect extracted, non-carious third molars or orthodontically indicated premolars with informed consent.
-
Immediately place the tooth in a sterile transport medium (e.g., DMEM with antibiotics).
-
-
Pulp Tissue Extraction:
-
In a sterile environment (laminar flow hood), split the tooth longitudinally using a sterile dental instrument.
-
Gently excavate the pulp tissue from the pulp chamber and root canals.
-
-
Enzymatic Digestion:
-
Mince the pulp tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments in a solution of collagenase type I (e.g., 3 mg/mL) and dispase (e.g., 4 mg/mL) for 30-60 minutes at 37°C with gentle agitation.
-
-
Cell Culture:
-
Neutralize the enzyme activity with culture medium (e.g., alpha-MEM supplemented with 10-20% fetal bovine serum and antibiotics).
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium and plate in a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Expansion:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using trypsin-EDTA.
-
Expand the cells to the desired number for clinical application, typically up to passage 3-5 to maintain stemness.
-
-
Characterization:
-
Characterize the expanded cells for mesenchymal stem cell markers (e.g., CD73, CD90, CD105 positive; CD34, CD45 negative) using flow cytometry.
-
Assess multipotency by differentiating cells into osteogenic, adipogenic, and chondrogenic lineages.
-
Protocol for Platelet-Rich Fibrin (PRF) Preparation
This protocol describes the preparation of PRF for use as a scaffold in regenerative procedures.[19][21]
-
Blood Collection:
-
Draw venous blood from the patient into sterile vacuum tubes without anticoagulant.
-
-
Centrifugation:
-
Immediately centrifuge the blood tubes at a low speed (e.g., 2700-3000 rpm) for 10-12 minutes.[14]
-
-
PRF Clot Formation:
-
After centrifugation, the blood will separate into three layers: red blood cells at the bottom, acellular plasma at the top, and a PRF clot in the middle.
-
-
PRF Membrane Preparation:
-
Carefully remove the PRF clot from the tube using sterile forceps.
-
Separate the red blood cell layer from the fibrin clot.
-
Place the fibrin clot in a sterile PRF box or between sterile gauze and apply gentle pressure to create a thin, durable membrane.
-
Protocol for Guided Bone Regeneration (GBR) with a Collagen Membrane
This protocol outlines the surgical procedure for GBR to augment alveolar bone for dental implant placement.[5][8][22]
-
Surgical Site Preparation:
-
Administer local anesthesia.
-
Create a full-thickness mucoperiosteal flap to expose the bony defect.
-
Thoroughly debride the defect of any soft tissue remnants.
-
-
Bone Graft Placement:
-
If using autogenous bone, harvest it from a suitable donor site (e.g., ramus, chin).
-
Place the bone graft material (autograft, allograft, xenograft, or a combination) into the defect, ensuring it is well-condensed.[22]
-
-
Membrane Placement:
-
Trim a resorbable collagen membrane to extend 2-3 mm beyond the margins of the defect.
-
Hydrate the membrane in sterile saline.
-
Drape the membrane over the bone graft, ensuring it is stable and in close contact with the surrounding bone.
-
Secure the membrane with tacks or sutures if necessary.
-
-
Flap Closure:
-
Achieve tension-free primary closure of the flap over the membrane using appropriate suturing techniques.
-
-
Post-operative Care:
-
Prescribe antibiotics and analgesics as needed.
-
Instruct the patient on proper oral hygiene and to avoid pressure on the surgical site.
-
Schedule follow-up appointments for monitoring and suture removal.
-
Protocol for Application of Recombinant Human Platelet-Derived Growth Factor (rhPDGF-BB)
This protocol details the application of rhPDGF-BB in conjunction with a bone graft for periodontal regeneration.[12][20]
-
Surgical Procedure:
-
Perform a full-thickness flap to access the periodontal defect.
-
Thoroughly debride the root surface and the bony defect.
-
-
Growth Factor Preparation:
-
Reconstitute the lyophilized rhPDGF-BB with the provided sterile water for injection to the desired concentration (e.g., 0.3 mg/mL).
-
-
Graft Material Hydration:
-
Mix the reconstituted rhPDGF-BB solution with the bone graft material (e.g., beta-tricalcium phosphate or allograft) and allow it to soak for at least 10 minutes.[20]
-
-
Application:
-
Apply the rhPDGF-BB-soaked graft material to the root surface and fill the bony defect.
-
-
Flap Closure:
-
Achieve primary closure of the flap with sutures.
-
-
Post-operative Management:
-
Follow standard post-operative care protocols for periodontal surgery.
-
V. Visualizations
Signaling Pathways and Workflows
Caption: Ethical Review and Clinical Trial Workflow.
Caption: Dental Pulp Stem Cell (DPSC) Isolation and Expansion Workflow.
Caption: Guided Bone Regeneration (GBR) Surgical Workflow.
VI. Conclusion
Human trials in regenerative dentistry offer immense potential for advancing patient care. However, this potential must be realized within a stringent ethical framework that prioritizes participant safety and well-being. Adherence to detailed protocols, transparent data reporting, and a commitment to ethical principles are essential for the responsible translation of these innovative therapies from the laboratory to the clinic. By following these application notes and protocols, researchers, scientists, and drug development professionals can contribute to the ethical and scientific advancement of regenerative dentistry.
References
- 1. Efficacy of Regenerative Endodontics in Treating Immature Permanent Teeth: A Study of Long-Term Outcomes | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. Guided bone regeneration using bone grafts and collagen membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regeneration of Periodontal Tissues: Guided Tissue Regeneration | Pocket Dentistry [pocketdentistry.com]
- 6. Vital Pulp Therapy with Calcium-Silicate Cements: Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stomadentlab.com [stomadentlab.com]
- 8. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 9. Efficacy of i-PRF in regenerative endodontics therapy for mature permanent teeth with pulp necrosis: study protocol for a multicentre randomised controlled trial | springermedizin.de [springermedizin.de]
- 10. abpdental.com [abpdental.com]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrialsindentistry.com [clinicaltrialsindentistry.com]
- 13. Evaluating Effects of A-PRF and GTR in the Management of Combined Endo Periodontal Lesions | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 14. The efficacy of concentrated growth factor and platelet-rich fibrin as scaffolds in regenerative endodontic treatment applied to immature permanent teeth: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative evaluation of Advanced Platelet-Rich Fibrin (A-PRF) and Platelet-Rich Fibrin (PRF) as a Scaffold in Regenerative Endodontic Treatment of Traumatized Immature Non-vital permanent anterior teeth: A Prospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical and Radiographic Outcomes of Autologous Platelet-Rich Products in Regenerative Endodontics: A Systematic Review and Meta-Analysis [mdpi.com]
- 17. zimmer.vilem.bg [zimmer.vilem.bg]
- 18. Clinical outcome of periodontal regenerative therapy using collagen membrane and deproteinized bovine bone mineral: a 2.5-year follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. marcnevinsdmd.com [marcnevinsdmd.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Guided Bone Regeneration: 8 Augmentation Steps | Glidewell [glidewelldental.com]
- 22. Platelet-Derived Growth Factor Promotes Periodontal Regeneration in Localized Osseous Defects: 36-Month Extension Results From a Randomized, Controlled, Double-Masked Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming off-target effects of USAG-1 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving Uterine Sensitization-Associated Gene-1 (USAG-1) inhibitors. The focus is on identifying and overcoming potential off-target effects to ensure data integrity and therapeutic specificity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Question 1: Unexpected Cytotoxicity or Reduced Cell Viability
Q: We are observing significant cell death or a reduction in cell viability in our cultures after applying our USAG-1 inhibitor. Is this an expected on-target effect?
A: Unintended cytotoxicity is a common off-target effect. USAG-1's primary known function is as an extracellular antagonist of Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[1][2] Direct cytotoxicity is not the expected mechanism of action for a USAG-1 inhibitor. The observed cell death is likely due to one of the following:
-
Broad Pathway Inhibition: Both BMP and Wnt signaling are critical for cell survival, proliferation, and differentiation in many cell types.[3][4] An inhibitor that is not specific and broadly affects these pathways can lead to apoptosis or growth arrest. Some early-generation antibodies against USAG-1 that affected both pathways led to poor survival rates in animal models.[3][4]
-
Off-Target Kinase Inhibition: Small molecule inhibitors, in particular, may interact with intracellular kinases unrelated to the USAG-1 pathway, leading to cytotoxic effects.
-
Compound Contamination or Instability: The inhibitor preparation itself may contain cytotoxic contaminants or may have degraded into a toxic compound.
Recommended Actions:
-
Confirm with a Different Assay: Use a secondary, mechanistically different viability assay (e.g., if you used an MTT assay, try a real-time live-cell protease assay) to confirm the cytotoxic effect.
-
Dose-Response Curve: Perform a full dose-response analysis to determine the concentration at which cytotoxicity occurs (CC50) and compare it to the concentration required for efficacy (IC50). A small therapeutic window is indicative of off-target effects.
-
Use a More Specific Inhibitor: If using a dual BMP/Wnt inhibitor, switch to an inhibitor documented to be specific for the USAG-1/BMP interaction.[2][4]
-
Control Experiments: Include a well-characterized, specific USAG-1 inhibitor as a positive control and an inactive analogue of your test compound as a negative control.
-
Check Compound Purity: Verify the purity and integrity of your inhibitor using methods like HPLC or mass spectrometry.
Question 2: Inconsistent or Unexplained Effects on BMP or Wnt Signaling
Q: Our USAG-1 inhibitor is supposed to enhance BMP signaling, but our reporter assay shows weak/no activation, or we are seeing unexpected activation of the Wnt pathway. What's going on?
A: This points to issues with inhibitor specificity or the experimental setup. USAG-1 is a bifunctional antagonist, directly binding to BMPs (like BMP7) and Wnt co-receptors (LRP5/6).[1][2] An inhibitor can be designed to block one or both of these interactions.
-
Inhibitor Specificity: The inhibitor may not be specific to the USAG-1/BMP interaction. Some monoclonal antibodies have been shown to interfere with USAG-1's binding to LRP5/6, thereby modulating Wnt signaling.[2][5] Conversely, an antibody that only blocks the USAG-1/BMP interaction should not significantly affect the Wnt pathway.[2][4]
-
Assay Sensitivity: The reporter cell line may not be sensitive enough to detect subtle changes in signaling.
-
High Background Signal: High basal activity in your reporter assay can mask the effects of the inhibitor. This can be caused by factors like high cell density or components in the serum.
Recommended Actions:
-
Characterize Inhibitor Specificity: Test your inhibitor in parallel BMP and Wnt signaling reporter assays (see protocols below). This will reveal if your inhibitor affects one or both pathways.
-
Optimize Reporter Assay:
-
Ensure you are using a cell line known to be responsive to BMP and/or Wnt (e.g., C2C12, HEK293).
-
Titrate the concentration of the ligand (e.g., BMP-2 for the BMP assay, Wnt3a for the Wnt assay) to find the optimal window for observing signal enhancement.
-
Review troubleshooting guides for luciferase assays to address issues like high background or low signal.[1][6][7]
-
-
Use Orthogonal Assays: Confirm your reporter assay findings by measuring downstream effects, such as the expression of BMP target genes (e.g., Id1) via qPCR or assessing osteogenic differentiation with an alkaline phosphatase (ALP) assay.[8][9]
Logic Diagram: Troubleshooting Unexpected Results
The following diagram outlines a decision-making workflow for troubleshooting common issues encountered during USAG-1 inhibitor experiments.
Caption: A troubleshooting decision tree for USAG-1 inhibitor experiments.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of USAG-1, and why is specificity in its inhibitors important?
-
A1: USAG-1 is a dual-function protein that negatively regulates tooth development by antagonizing both BMP and Wnt signaling pathways.[1][2] Specificity is critical because BMP and Wnt pathways are essential for the development and homeostasis of many other organs and tissues throughout the body.[3][4] An inhibitor that is not specific to dental tissues or that broadly disrupts these pathways could have significant, unintended side effects. Research has shown that specifically inhibiting the USAG-1/BMP interaction is sufficient for tooth regeneration while avoiding the adverse effects associated with broader Wnt pathway disruption.[2][4]
-
-
Q2: What are the key off-targets to consider when evaluating a USAG-1 inhibitor?
-
A2: The primary off-targets are other components of the BMP and Wnt signaling pathways. Additionally, for small molecule inhibitors, a broad panel of kinases should be screened. It is also important to test for cross-reactivity with other members of the DAN family of BMP antagonists, such as Sclerostin (SOST), due to structural similarities.[2]
-
-
Q3: What are the essential positive and negative controls for a cell-based USAG-1 inhibitor assay?
-
A3:
-
Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO).
-
Negative Control: An untreated cell group to establish baseline signaling.
-
Positive Control (for pathway activation): A recombinant ligand like BMP-2 or Wnt3a to confirm the cells can respond.
-
Positive Control (for inhibition): A well-characterized, specific USAG-1 inhibitor.
-
Reporter Control: A control plasmid (e.g., constitutively expressing Renilla luciferase) to normalize for transfection efficiency.[10]
-
-
-
Q4: Can I use an alkaline phosphatase (ALP) assay instead of a luciferase reporter assay for BMP signaling?
-
A4: Yes, an ALP assay is a valid and widely used method to measure a downstream functional outcome of BMP signaling, particularly in osteogenic cell lines like C2C12.[8][9][11] It measures enzyme activity, which is typically upregulated by BMP stimulation.[9][11] While luciferase reporter assays measure transcriptional activation more directly, an ALP assay provides a valuable orthogonal method to confirm your findings.
-
Data Presentation: Inhibitor Specificity
The selectivity of an inhibitor is paramount. The table below summarizes quantitative binding data for five different mouse monoclonal anti-USAG-1 antibodies, illustrating how different inhibitors can be categorized based on their ability to interfere with BMP and/or Wnt signaling pathways.
| Antibody Clone | Target Interaction Blocked | Dissociation Constant (KD) toward mouse USAG-1 | Reference |
| #12 | BMP only | 0.81 nM | [5] |
| #16 | Wnt only | 12.0 nM | [5] |
| #37 | BMP only | 0.28 nM | [5] |
| #48 | Wnt only | 11.8 nM | [5] |
| #57 | BMP and Wnt | 0.45 nM | [5] |
Lower KD values indicate higher binding affinity.
Signaling and Experimental Workflow Diagrams
USAG-1 Signaling Pathway
This diagram illustrates the dual inhibitory role of USAG-1 on the BMP and Wnt signaling pathways. A specific inhibitor would ideally only block the USAG-1/BMP interaction.
Caption: USAG-1's dual antagonism of BMP and Wnt signaling pathways.
Experimental Workflow for Specificity Profiling
This workflow outlines the key steps to characterize the specificity of a novel USAG-1 inhibitor.
Caption: Workflow for assessing the specificity of a USAG-1 inhibitor.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This protocol assesses whether a USAG-1 inhibitor causes general cell death.
Materials:
-
Cells (e.g., HEK293T or C2C12)
-
96-well clear-bottom, white-walled plates
-
Complete culture medium
-
USAG-1 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of your USAG-1 inhibitor. Remove the medium from the cells and add 100 µL of medium containing the desired inhibitor concentrations. Include vehicle-only controls.
-
Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.[6]
-
Data Acquisition: Read the absorbance at 570 nm on a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: BMP Signaling Luciferase Reporter Assay
This protocol measures the inhibitor's effect on the BMP signaling pathway.
Materials:
-
HEK293 or C2C12 cells
-
BMP-responsive reporter plasmid (containing BMP-responsive elements, such as from the Id1 promoter, driving firefly luciferase).[3][12]
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.[10]
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant BMP-2 or BMP-7 ligand
-
Dual-luciferase assay reagent system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the BMP-responsive firefly luciferase reporter and the Renilla luciferase control plasmid. Incubate for 24 hours.[10]
-
Pre-treatment with Inhibitor: Replace the medium with serum-free medium containing various concentrations of your USAG-1 inhibitor or vehicle. Incubate for 1-2 hours.
-
Pathway Activation: Add a sub-maximal concentration of recombinant BMP ligand (e.g., 50 ng/mL BMP-2) to the wells to activate the pathway. Incubate for 6-24 hours.[10][13]
-
Cell Lysis: Wash cells with PBS and lyse them according to the dual-luciferase assay kit manufacturer's protocol.
-
Data Acquisition: Measure both firefly and Renilla luciferase activity sequentially in a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized signal in inhibitor-treated wells to the BMP-stimulated control to determine the effect on pathway activity. An effective inhibitor should rescue the BMP signal from USAG-1's antagonism.
Protocol 3: Wnt Signaling Luciferase Reporter Assay
This protocol measures the inhibitor's effect on the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 cells
-
Wnt-responsive reporter plasmid (e.g., TOPFlash, containing TCF/LEF binding sites driving firefly luciferase).[14][15]
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase).
-
Transfection reagent
-
Recombinant Wnt3a ligand or a GSK3β inhibitor (e.g., LiCl) to activate the pathway.
-
Dual-luciferase assay reagent system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TCF/LEF firefly luciferase reporter and the Renilla control plasmid. Incubate for 24 hours.[15]
-
Pre-treatment with Inhibitor: Replace the medium with serum-free medium containing various concentrations of your USAG-1 inhibitor or vehicle. Incubate for 1-2 hours.
-
Pathway Activation: Add recombinant Wnt3a (e.g., 100 ng/mL) to activate the pathway. Incubate for 16-24 hours.[14]
-
Cell Lysis: Wash cells and perform lysis as per the dual-luciferase kit instructions.
-
Data Acquisition: Measure firefly and Renilla luciferase activity in a luminometer.
-
Analysis: Normalize the firefly signal to the Renilla signal. An inhibitor with off-target effects on the Wnt pathway will alter the Wnt3a-induced signal. A truly BMP-specific inhibitor should show no significant change.
References
- 1. goldbio.com [goldbio.com]
- 2. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drmillett.com [drmillett.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. BRITER: A BMP Responsive Osteoblast Reporter Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. signosisinc.com [signosisinc.com]
- 13. activemotif.jp [activemotif.jp]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Systemic AT-035 Administration
Important Notice: Information regarding a specific molecule designated "AT-035" is not publicly available in the searched resources. The following content has been generated based on general principles of toxicology, drug development, and publicly available information on similarly named but distinct therapeutic agents (e.g., ABY-035, an agent for psoriasis; TRG-035, a drug for tooth regrowth; and AD-35, a treatment for Alzheimer's disease). This is a templated guide and should be adapted with actual experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target side effects of systemic this compound administration?
A: On-target side effects arise from the intended mechanism of action of this compound. For a hypothetical molecule, these would be predicted based on the biological role of its target. For instance, if this compound targets a protein crucial for immune cell proliferation, a potential on-target side effect could be an increased susceptibility to infections. Researchers should closely monitor biomarkers related to the target's function.
Q2: What are the potential off-target side effects of systemic this compound administration?
A: Off-target effects occur when a drug interacts with proteins other than its intended target. These are a significant cause of adverse events in clinical trials.[1] For example, small molecule inhibitors can have promiscuous interactions, leading to unforeseen toxicities.[1] Preclinical toxicity studies in relevant animal models are crucial for identifying potential off-target effects before human trials.
Q3: How can we monitor for potential hepatotoxicity with this compound?
A: Liver toxicity is a common concern in drug development. For antibody-drug conjugates (ADCs), off-target hepatic toxicities have been reported.[2][3] Monitoring should include regular measurement of liver function tests (LFTs), such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). In preclinical studies, histopathological examination of liver tissue from toxicology studies is essential.
Q4: Are there specific patient populations that might be more susceptible to this compound side effects?
A: Patient susceptibility can be influenced by genetic factors, co-morbidities, and concomitant medications. For example, patients with pre-existing autoimmune conditions or compromised immune systems might be at higher risk for certain adverse events.[4] Clinical trial inclusion and exclusion criteria are designed to minimize risks in vulnerable populations.
Troubleshooting Guides
Issue 1: Unexpected In-Vivo Toxicity in Preclinical Models
Possible Cause:
-
Off-target effects: this compound may be interacting with unintended molecules.
-
Metabolite toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity.
-
Species-specific toxicity: The observed toxicity may be unique to the animal model used and not translatable to humans.
Troubleshooting Steps:
-
In Vitro Target Screening: Perform broad-panel kinase or receptor screening to identify potential off-target interactions.
-
Metabolite Identification and Profiling: Use techniques like mass spectrometry to identify major metabolites and synthesize them for separate toxicity testing.
-
Alternative Animal Models: Conduct toxicity studies in a second species to assess the translatability of the findings.
Issue 2: Cytokine Release Syndrome (CRS) in Early Phase Clinical Trials
Possible Cause:
-
On-target immune activation: If this compound targets an immune-related molecule, it could lead to excessive cytokine release. This is a known side effect for some immunotherapies.[5]
Troubleshooting Steps:
-
Dose Escalation Strategy: Implement a conservative dose-escalation plan with careful monitoring of individual patients.
-
Cytokine Monitoring: Regularly measure a panel of inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in patient blood samples.
-
Management Protocol: Have a pre-defined clinical protocol for managing CRS, which may include the use of supportive care and specific cytokine inhibitors like tocilizumab.[5]
Data on Potential Side Effects
As no specific data for "this compound" is available, the following tables are illustrative templates based on general reporting from clinical trials.
Table 1: Hypothetical Adverse Events from a Phase I Dose-Escalation Study of this compound
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) |
| Fatigue | 45 | 5 |
| Nausea | 30 | 2 |
| Headache | 25 | 1 |
| Injection Site Reaction | 20 | 0 |
| Elevated Liver Enzymes | 15 | 5 |
| Neutropenia | 10 | 8 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Comparison of Preclinical Toxicity Findings for a Hypothetical this compound
| Animal Model | No-Observed-Adverse-Effect Level (NOAEL) | Key Toxicities Observed at Higher Doses |
| Mouse | 10 mg/kg/day | Hepatotoxicity, weight loss |
| Rat | 15 mg/kg/day | Mild hematological changes |
| Dog | 5 mg/kg/day | Gastrointestinal distress, elevated LFTs |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Subchronic Toxicity Assessment of this compound in Rodents
Objective: To determine the potential toxicity of this compound following repeated daily administration for 28 days in mice.
Methodology:
-
Animal Model: C57BL/6 mice, 8-10 weeks old, equal numbers of males and females.
-
Groups:
-
Vehicle Control (e.g., saline)
-
Low Dose this compound (e.g., 10 mg/kg)
-
Mid Dose this compound (e.g., 30 mg/kg)
-
High Dose this compound (e.g., 100 mg/kg)
-
-
Administration: Systemic administration (e.g., intravenous or intraperitoneal) once daily for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity (e.g., changes in activity, posture, grooming).
-
Body Weight: Measured twice weekly.
-
Food and Water Consumption: Monitored daily.
-
-
Terminal Procedures (Day 29):
-
Blood Collection: For complete blood count (CBC) and clinical chemistry analysis (including liver and kidney function markers).
-
Necropsy: Gross pathological examination of all major organs.
-
Histopathology: Microscopic examination of fixed tissues from all major organs.
-
Visualizations
Below are generalized diagrams representing concepts relevant to drug side effects.
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for identifying side effects in drug development.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Earlier use of CARVYKTI® demonstrated lasting treatment-free remissions at 2.5 years in patients with relapsed or refractory multiple myeloma [jnj.com]
AT-035 Technical Support Center: Dosage Optimization & Systemic Exposure
Welcome to the technical support center for AT-035. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound to minimize systemic exposure while maintaining therapeutic efficacy. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a subcutaneously administered single-domain antibody Fc fusion protein that targets the PD-L1/PD-1 signaling pathway. By blocking the interaction between PD-L1 and PD-1, this compound activates an immune response against tumor cells.[1] Its lower molecular weight compared to conventional monoclonal antibodies allows for enhanced tissue penetration.[1]
Q2: Why is minimizing systemic exposure a key consideration for this compound?
A2: While this compound is designed for targeted action, minimizing systemic exposure is crucial for reducing the potential for off-target and immune-related adverse events (irAEs). Optimizing the dose to achieve sufficient target engagement in the tumor microenvironment without unnecessary systemic circulation can improve the therapeutic index. Dose optimization is a critical aspect of developing targeted cancer therapies to ensure the best balance between efficacy and safety.[2][3][4]
Q3: What are the initial recommended steps for determining the optimal dosage in a new preclinical model?
A3: We recommend initiating a dose-ranging study to establish the exposure-response relationship for both efficacy and toxicity.[2] This typically involves administering several dose levels of this compound and collecting pharmacokinetic (PK) and pharmacodynamic (PD) data. Key considerations include the tumor type, animal model, and desired therapeutic outcome.
Q4: How can I troubleshoot unexpected toxicity in my animal models?
A4: Unexpected toxicity at a previously well-tolerated dose may be due to several factors, including model-specific differences, altered formulation, or errors in administration. We recommend the following troubleshooting steps:
-
Verify the dose calculation, formulation, and administration technique.
-
Perform a limited dose-escalation study in your specific model to re-establish the maximum tolerated dose (MTD).
-
Analyze plasma samples to determine if systemic exposure is higher than anticipated.
-
Consider implementing therapeutic drug monitoring (TDM) to individualize dosing based on systemic exposure.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sub-optimal tumor growth inhibition | Insufficient target engagement due to low dosage. | 1. Increase the dose of this compound. 2. Confirm target engagement with a PD assay (e.g., receptor occupancy). 3. Evaluate alternative dosing schedules (e.g., more frequent administration). |
| High incidence of immune-related adverse events (irAEs) | Excessive systemic exposure leading to off-target immune activation. | 1. Reduce the dose of this compound. 2. Increase the dosing interval. 3. Analyze PK data to ensure exposure is within the target therapeutic window. |
| High variability in efficacy between subjects | Inter-individual differences in drug metabolism and clearance. | 1. Implement therapeutic drug monitoring to normalize exposure across subjects.[2] 2. Investigate potential genetic factors influencing pharmacokinetics.[2] 3. Refine the animal model to reduce biological variability. |
Quantitative Data Summary
The following tables present hypothetical data from a preclinical dose-ranging study in a murine model of colorectal cancer to illustrate the relationship between this compound dosage, systemic exposure, and therapeutic outcomes.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Subcutaneous Dose
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| 1 | 150 | 24 | 10,500 |
| 3 | 480 | 24 | 35,000 |
| 10 | 1600 | 48 | 120,000 |
Table 2: Efficacy and Safety Outcomes at Day 21
| Dose Group (mg/kg) | Tumor Growth Inhibition (%) | Receptor Occupancy in Tumor (%) | Incidence of Grade ≥3 irAEs (%) |
| 1 | 35 | 60 | 0 |
| 3 | 75 | 92 | 10 |
| 10 | 78 | 95 | 40 |
Detailed Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Plasma
Objective: To determine the pharmacokinetic profile of this compound in a preclinical model.
Methodology:
-
Administer this compound subcutaneously at the desired dose levels.
-
Collect blood samples via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours post-dose).
-
Process blood samples to isolate plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: Target Engagement Assay by Receptor Occupancy
Objective: To measure the extent of PD-L1 receptor occupancy by this compound in tumor tissue.
Methodology:
-
Administer this compound to tumor-bearing animals.
-
At a specified time point post-dose, excise the tumors.
-
Prepare single-cell suspensions from the tumor tissue.
-
Stain the cells with a fluorescently labeled anti-PD-L1 antibody that does not compete with this compound for binding.
-
Analyze the stained cells using flow cytometry to determine the percentage of PD-L1 receptors bound by this compound.
Visualizations
Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 inhibitory pathway.
Caption: Workflow for optimizing this compound dosage in preclinical models.
References
- 1. Envafolimab(KN035)-Alphamab Oncology [alphamabonc.com]
- 2. Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose Optimization of Targeted Therapies for Oncologic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Challenges in translating animal study results to humans
Welcome to the Technical Support Center for Preclinical to Clinical Translation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of translating animal study results to human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons animal study results fail to translate to humans?
The failure to translate findings from animal models to humans, often called the "translational gap," stems from several fundamental issues:
-
Inherent Biological Differences: Significant genetic, metabolic, and physiological disparities exist between species. For instance, the cytochrome P-450 enzyme system, crucial for drug metabolism, varies greatly between humans and common laboratory animals, leading to different efficacy and toxicity profiles[1][2]. Diseases induced artificially in animals may also follow different molecular pathways than those that develop naturally in humans[3].
-
Inadequate Disease Recapitulation: Animal models often cannot replicate the full complexity and heterogeneity of human diseases[4][5]. Human conditions are influenced by a wide range of factors including genetics, comorbidities, and environmental exposures that are not typically present in controlled animal experiments[4].
-
Flawed Study Design and Reporting: A significant portion of preclinical animal research lacks methodological rigor. Common issues include the absence of randomization, inadequate blinding of investigators, small sample sizes with insufficient statistical power, and a tendency to only publish positive results (publication bias)[6][7]. These practices can lead to an overestimation of a drug candidate's potential efficacy[6].
-
Species-Specific Sensitivities: Animals and humans can have different receptors or signaling pathways, altering a drug's mechanism of action and potential side effects[8]. A classic example is thalidomide, which is a potent teratogen in humans but not in many animal species used for testing[3].
Q2: How significant is the failure rate for drugs that appear promising in animal models?
The attrition rate is exceptionally high. An estimated 90% or more of drug candidates that show promise in preclinical animal studies fail once they enter human clinical trials[9][10][11][12]. The majority of these failures are due to a lack of efficacy in humans or the emergence of unforeseen toxicity that was not predicted by the animal safety studies[10][11][12]. This high failure rate underscores the limitations of animal models in predicting human outcomes and contributes significantly to the rising costs and long timelines of drug development[8][13].
Q3: What are the key metabolic differences between common animal models and humans?
Metabolic differences are a primary driver of translational failure. The biotransformation of a drug can produce metabolites that are either therapeutic or toxic, and this process varies significantly across species[1][14].
-
Enzyme Activity: The liver is the primary site of drug metabolism, and the types and activity levels of metabolic enzymes can differ. For example, the 7-hydroxylation of coumarin is a major metabolic pathway in humans but a minor one in rats and rabbits[2].
-
Metabolite Profiles: Different species can produce entirely different metabolite profiles from the same parent drug. This can lead to an animal model showing efficacy from an active metabolite that is not produced in humans, or conversely, humans producing a toxic metabolite not seen in the animal model[14][15].
-
Allometric Scaling Issues: While allometric scaling is used to extrapolate pharmacokinetic parameters from animals to humans, it is often unreliable due to these underlying biological differences, making dose prediction challenging[12].
Troubleshooting Guides
Scenario 1: My drug was effective in a mouse model but showed no efficacy in Phase I/II human trials. What are the likely causes?
This is a common and frustrating scenario. A systematic review of your preclinical program is necessary.
Answer:
Several factors could be responsible for this efficacy failure. Use the following checklist to troubleshoot potential causes:
-
Re-evaluate the Animal Model's Clinical Relevance:
-
Question: Did the animal model truly mimic the human disease pathway? Artificially induced disease models (e.g., xenografts) may not share the same molecular drivers as the human condition[3].
-
Action: Compare the genetic and molecular pathways of the disease in your model with known human disease pathophysiology. Consider if the therapeutic target is conserved and functions identically between mice and humans.
-
-
Investigate Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Question: Were the drug's absorption, distribution, metabolism, and excretion (ADME) properties comparable? Interspecies differences in metabolism are a major cause of failure[15].
-
Action: Conduct a cross-species metabolite profiling study. Determine if the active form of the drug reached the target tissue in humans at a sufficient concentration and for a sufficient duration. The effective dose in mice may not translate directly to humans.
-
-
Review Preclinical Study Design:
-
Question: Was the preclinical study design robust enough to prevent bias? Lack of randomization or blinding can lead to overestimated effects[6][7].
-
Action: Perform a critical audit of your preclinical study protocols. A meta-analysis of multiple preclinical studies, if available, can help identify if methodologically weaker studies showed stronger effects.
-
-
Consider Human Population Heterogeneity:
-
Question: Were the preclinical studies conducted in a single, genetically homogenous strain of mice? Human populations are genetically diverse, which can lead to varied responses[4][5].
-
Action: Analyze if there were any responders versus non-responders in the clinical trial. If so, investigate potential genetic biomarkers that could explain the difference in response, which your homogenous animal model could not predict.
-
Scenario 2: An unexpected toxicity appeared in human trials that was not predicted by our animal toxicology studies. How can we investigate this?
Answer:
The emergence of unpredicted toxicity is a serious issue that often points to species-specific metabolic or immune responses.
-
Focus on Human-Specific Metabolites:
-
Problem: Humans may produce a unique, toxic metabolite that was absent or present at very low levels in the animal species used for safety testing[15].
-
Troubleshooting Steps:
-
Analyze plasma and urine samples from clinical trial participants to identify all major human metabolites.
-
Synthesize these human-specific metabolites.
-
Test the toxicity of these metabolites directly using in vitro models with human cells or human-relevant systems like organoids or tissue chips[16].
-
-
-
Examine Immune System Reactions:
-
Problem: The human immune system can react to a compound in ways that are not recapitulated in animal models, particularly immunodeficient ones. The TGN1412 monoclonal antibody trial is a stark example, where a catastrophic cytokine storm occurred in humans despite no severe adverse events in non-human primates.
-
Troubleshooting Steps:
-
Use in vitro assays with human peripheral blood mononuclear cells (PBMCs) to test for cytokine release or other immune cell activation.
-
Consider using humanized mouse models (mice engrafted with human immune cells) for more predictive immunotoxicity testing[16].
-
-
-
Assess Off-Target Effects in Human Tissues:
-
Problem: The drug may have off-target binding activity on human proteins that are not present or have different structures in the animal model.
-
Troubleshooting Steps:
-
Perform a broad in vitro screen of your compound against a panel of human receptors, enzymes, and ion channels.
-
Utilize computational (in silico) modeling to predict potential off-target interactions based on the drug's structure and known human protein structures[17].
-
-
Quantitative Data: Clinical Trial Success Rates
The journey from preclinical research to an approved drug is marked by a high rate of attrition. The table below summarizes the average probability of success for a drug candidate entering a given phase, based on an analysis of over 21,000 compounds from 2000 to 2015.
| Phase | Overall Probability of Success (%) | Success Rate by Select Therapeutic Area (%) |
| Phase I to Phase II | 63.2%[6] | Oncology: 66.2%Infectious Disease: 74.8%Cardiovascular: 63.1% |
| Phase II to Phase III | 30.7%[6] | Oncology: 28.5%Infectious Disease: 47.9%Cardiovascular: 36.1% |
| Phase III to Approval | 58.1%[6] | Oncology: 40.1%Infectious Disease: 73.1%Cardiovascular: 52.8% |
| Overall (Phase I to Approval) | 13.8% [1] | Oncology: 3.4%[1]Infectious Disease (Vaccines): 33.4%[1]Hematology: 23.9%[18] |
Note: Success rates can vary based on the time period analyzed and specific drug modalities. Oncology consistently shows the lowest overall success rate.[1][18]
Experimental Protocol: Establishment of a Patient-Derived Xenograft (PDX) Model
Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive than traditional cell-line xenografts because they better preserve the original tumor's architecture and genetic heterogeneity[3][8][19].
Objective: To establish a viable and passageable PDX model from a fresh human tumor specimen for use in preclinical efficacy studies.
Materials:
-
Highly immunodeficient mice (e.g., NOD-scid Gamma (NSG) or similar strains)[8][9].
-
Fresh patient tumor tissue, collected under sterile conditions and IRB approval[16].
-
Collection medium: Cold sterile saline or culture medium (e.g., RPMI-1640) with antibiotics.
-
Surgical tools (scalpels, forceps).
-
Anesthetics and analgesics for mice.
-
Sterile Petri dishes.
Methodology:
-
Tumor Tissue Acquisition and Preparation (Time-sensitive: <3 hours from collection to implantation)[3]: a. Obtain fresh tumor tissue directly from surgery in a sterile container with cold collection medium[8]. b. In a sterile biosafety cabinet, wash the tissue multiple times with cold, antibiotic-containing medium to remove non-tumor cells and blood. c. Remove any necrotic or fatty tissue. d. Mince the viable tumor tissue into small fragments, approximately 2-3 mm³ in size[3][8].
-
Implantation (F0 Generation): a. Anesthetize an immunodeficient mouse following approved institutional animal care protocols. b. Make a small incision in the skin over the desired implantation site (typically subcutaneous on the flank for ease of monitoring)[3][9]. c. Using forceps, create a small subcutaneous pocket. d. Implant one or two tumor fragments into the pocket[3]. e. Close the incision with surgical glue or sutures. f. Monitor the mouse for recovery and provide post-operative analgesia.
-
Tumor Growth Monitoring: a. Palpate the implantation site weekly to check for tumor engraftment. b. Once a tumor is palpable, measure its dimensions (length and width) with calipers 1-2 times per week. c. Calculate tumor volume using the formula: (Width² x Length) / 2. d. Monitor animal health, including body weight and general appearance. Euthanize the mouse if the tumor reaches the predetermined endpoint size (e.g., 1.5-2.0 cm³) or if the animal shows signs of distress[3].
-
Passaging (F1 and Subsequent Generations): a. When a tumor from the initial mouse (F0) reaches the endpoint size, humanely euthanize the animal. b. Aseptically resect the tumor. c. A portion of the tumor should be reserved for analysis (histology, genomic profiling) and cryopreservation. d. The remaining viable tumor tissue is then processed and implanted into a new cohort of mice as described in Step 2. This creates the F1 generation. e. This process can be repeated for several passages. Most preclinical studies use tumors from passages 3-5 to ensure sufficient expansion while minimizing genetic drift[17].
-
Model Validation and Quality Control: a. Histology: Compare the histology (H&E staining) of the PDX tumor with the original patient tumor to confirm that the architecture has been preserved[9]. b. Genomic Profiling: Use techniques like Short Tandem Repeat (STR) analysis to fingerprint the PDX line and ensure it matches the patient's genetic profile, preventing cross-contamination[5]. c. Growth Characterization: Monitor the tumor growth rate over several passages to ensure consistency[9].
Visualizations
Below are diagrams illustrating key concepts in the translation of animal study results.
Caption: The Translational Chasm from preclinical to clinical phases.
Caption: Key sources of interspecies variation causing translational failure.
Caption: Workflow for a translation-focused preclinical study.
References
- 1. acsh.org [acsh.org]
- 2. Why do 90% of clinical trials fail? [synapse.patsnap.com]
- 3. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 4. Clinical Trials Phases: A Therapeutic Area Perspective [careers.iconplc.com]
- 5. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledgeportalia.org [knowledgeportalia.org]
- 7. Factors associated with clinical trials that fail and opportunities for improving the likelihood of success: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 11. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 90% of drugs fail clinical trials [asbmb.org]
- 13. archivepp.com [archivepp.com]
- 14. umbrex.com [umbrex.com]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.bio.org [go.bio.org]
- 18. mdpi.com [mdpi.com]
- 19. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing USAG-1 Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when developing and refining antibodies targeting Uterine Sensitization-Associated Gene-1 (USAG-1).
Frequently Asked Questions (FAQs)
Q1: What is USAG-1 and why is it a target for tooth regeneration?
A1: USAG-1 (Uterine Sensitization-Associated Gene-1), also known as Sclerostin domain-containing protein 1 (SOSTDC1), is a secreted protein that acts as a dual antagonist of two critical signaling pathways in organ development: Bone Morphogenetic Protein (BMP) and Wnt signaling.[1][2][3] Both pathways are essential for tooth development.[1][2] By inhibiting these pathways, USAG-1 effectively acts as a brake on tooth formation.[4] Studies have shown that mice deficient in the USAG-1 gene develop supernumerary (extra) teeth, highlighting its role as a negative regulator.[4] Therefore, developing antibodies that specifically block USAG-1's inhibitory function is a promising therapeutic strategy for regenerating teeth in individuals with conditions like congenital tooth agenesis.[1][5]
Q2: What is the primary challenge in developing therapeutic antibodies against USAG-1?
A2: The primary challenge is achieving high specificity to avoid potential side effects. USAG-1 is a bifunctional protein that inhibits both BMP and Wnt signaling.[1][2] While inhibiting the USAG-1/BMP interaction is desired for tooth regeneration, the Wnt signaling pathway is crucial for the development and homeostasis of many other organs and tissues.[6] Antibodies that indiscriminately block both functions of USAG-1 could lead to systemic side effects.[6][7] Therefore, the goal is to develop an antibody that specifically neutralizes USAG-1's antagonism of BMP signaling without affecting its interaction with the Wnt pathway.[1][6]
Q3: How does USAG-1 interact with the BMP and Wnt signaling pathways?
A3: USAG-1 interacts directly with BMPs (such as BMP-7) to prevent them from binding to their receptors, thereby inhibiting BMP signaling.[3][8][9] For the Wnt pathway, USAG-1 binds to the Wnt co-receptors LRP5 and LRP6 (lipoprotein receptor-related protein 5/6), which prevents Wnt ligands from forming an active receptor complex.[1][10] The development of antibodies that selectively block one interaction over the other is key to therapeutic specificity.[1]
Q4: What are the different classes of anti-USAG-1 monoclonal antibodies?
A4: Based on their functional specificity, anti-USAG-1 monoclonal antibodies (mAbs) can be categorized into three main classes:
-
BMP-specific inhibitors: These antibodies block the interaction between USAG-1 and BMPs, but not the USAG-1/LRP5/6 interaction. (e.g., murine mAbs #12, #37).[1]
-
Wnt-specific inhibitors: These antibodies block the interaction between USAG-1 and LRP5/6, but not the USAG-1/BMP interaction. (e.g., murine mAbs #16, #48).[1]
-
Dual inhibitors: These antibodies block both the BMP and Wnt inhibitory functions of USAG-1. (e.g., murine mAb #57).[1]
For therapeutic tooth regeneration, BMP-specific inhibitors are considered the most promising candidates.[1][6]
Data Presentation
Table 1: Binding Affinities of Murine Anti-USAG-1 Monoclonal Antibodies
The following table summarizes the dissociation constants (KD) for five different murine monoclonal antibodies against mouse USAG-1 protein, as determined by Bio-Layer Interferometry (BLI). A lower KD value indicates a higher binding affinity.
| Antibody Clone | Target Specificity | Dissociation Constant (KD) [nM] | Reference |
| #12 | BMP | 3.86 | [11] |
| #16 | Wnt (LRP5/6) | 7.15 | [11] |
| #37 | BMP | 2.43 | [11] |
| #48 | Wnt (LRP5/6) | 3.92 | [11] |
| #57 | BMP & Wnt | 2.44 | [11] |
Data sourced from a patent filing related to the primary research by Murashima-Suginami et al.[11]
Visualizations
USAG-1 Signaling Pathway and Antibody Intervention
Caption: USAG-1 dually inhibits Wnt and BMP pathways. A specific antibody (#37) blocks only the USAG-1/BMP interaction.
Experimental Workflow for Improving Antibody Specificity
Caption: Workflow for enhancing antibody specificity, from initial candidate to a refined, highly specific molecule.
Troubleshooting Guides
Issue 1: High Cross-Reactivity with Wnt Signaling Pathway
Symptoms:
-
In vitro functional assays (e.g., Wnt reporter assays) show unintended inhibition of Wnt signaling.
-
In vivo studies result in unexpected side effects related to tissues modulated by Wnt (e.g., poor survival rates in mouse models).[6]
Possible Causes & Solutions:
| Cause | Solution |
| Antibody binds to an epitope on USAG-1 that is close to or overlaps with the LRP5/6 binding site. | 1. Detailed Epitope Mapping: Perform high-resolution epitope mapping to identify the precise amino acids your antibody recognizes.[12][13] If the epitope is confirmed to be the LRP5/6 binding motif (NXI motif), the antibody clone is unsuitable for specific BMP antagonism.[1] 2. Select a Different Clone: Screen for other antibody candidates. For example, antibody #37 was shown to bind to an epitope far from the LRP5/6 binding site, making it specific for BMP inhibition.[1] |
| The antibody recognizes a conformational epitope that changes upon USAG-1 binding to LRP5/6. | 1. Competitive Binding Assays: Use Surface Plasmon Resonance (SPR) or BLI to perform a competitive binding (epitope binning) experiment.[11] Test if your antibody can bind to USAG-1 that is already complexed with the LRP6 E1-E2 domain. A significant drop in binding indicates competition. 2. Site-Directed Mutagenesis: Engineer the antibody's CDRs to reduce affinity for the conformational state of USAG-1 when it is bound to LRP5/6, while retaining high affinity for the BMP-bound or unbound state. |
| The antibody preparation is polyclonal or contains contaminating antibody species. | 1. Re-clone and Purify: Ensure the hybridoma line is monoclonal through subcloning. Purify the antibody using high-resolution methods like protein A/G affinity chromatography followed by size-exclusion chromatography. 2. Validate Purity: Check the purity of the final antibody preparation using SDS-PAGE under both reducing and non-reducing conditions. |
Issue 2: Low Binding Affinity or Neutralizing Potency
Symptoms:
-
High concentrations of the antibody are required to see a neutralizing effect in functional assays (e.g., alkaline phosphatase assay for BMP signaling).
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) analysis shows a high (weak) KD value (>10 nM).
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal epitope recognition. | 1. Epitope Analysis: Ensure the antibody targets a functional epitope critical for USAG-1's interaction with BMPs. An antibody that binds to a non-functional region may have high affinity but poor neutralizing capacity. |
| Poor intrinsic binding kinetics (fast off-rate). | 1. Affinity Maturation: Use protein engineering techniques to improve binding affinity.[14] Create a library of antibody variants by introducing mutations into the CDRs (Complementarity-Determining Regions) of the variable chains.[15] 2. Phage/Yeast Display Screening: Use display technologies to screen the mutant library against the USAG-1 protein under high-stringency conditions (e.g., low antigen concentration, extended wash times) to select for clones with higher affinity (slower off-rates).[15][16] |
| Issues with antibody stability or aggregation. | 1. Formulation Optimization: Analyze the antibody's biophysical properties. Optimize buffer conditions (pH, excipients) to improve stability and prevent aggregation, which can reduce the concentration of active antibody. |
Experimental Protocols
Protocol 1: Epitope Mapping using Peptide Array ELISA
This protocol outlines a method to identify the linear epitope of an anti-USAG-1 antibody, similar to the approach used to map the epitope of antibody #37.[1][12]
1. Peptide Synthesis:
-
Synthesize a library of overlapping short peptides (e.g., 15-mers with an 11-amino acid overlap) that span the entire amino acid sequence of the mature USAG-1 protein.[11]
2. Plate Coating:
-
Dilute each peptide to a final concentration of 10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of each peptide solution to individual wells of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
3. Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL of blocking buffer (e.g., PBST with 5% non-fat dry milk or 1% BSA) to each well.
-
Incubate for 2 hours at room temperature.
4. Primary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the primary anti-USAG-1 antibody to an optimized concentration (e.g., 1 µg/mL) in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
5. Secondary Antibody Incubation:
-
Wash the plate 6 times with wash buffer.
-
Dilute an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) in blocking buffer according to the manufacturer's recommendation (e.g., 1:20,000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the plate 6 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the optical density (OD) at 450 nm using a plate reader.
-
Identify the series of overlapping peptides that yield a strong positive signal. The common sequence among these peptides represents the linear epitope.
Protocol 2: Affinity Maturation using Phage Display
This protocol provides a general workflow for increasing the binding affinity of a USAG-1 antibody fragment (e.g., scFv or Fab).
1. Library Construction:
-
Identify the DNA sequence for the variable heavy (VH) and variable light (VL) chains of the starting USAG-1 antibody.
-
Introduce random mutations into the CDRs using methods like error-prone PCR or site-directed mutagenesis with degenerate oligonucleotides.[15]
-
Clone the library of mutated antibody fragments into a phagemid vector, fusing them to a phage coat protein (e.g., pIII).
-
Transform the phagemid library into a suitable E. coli strain.
2. Phage Production:
-
Infect the E. coli library with a helper phage to produce phage particles that display the antibody variants on their surface.
-
Precipitate and purify the phage library.
3. Biopanning (Affinity Selection):
-
Immobilize recombinant USAG-1 protein on a solid surface (e.g., magnetic beads or a microtiter plate).
-
Incubate the phage library with the immobilized USAG-1 to allow binding.[16]
-
High-Stringency Washes: Perform extensive washing steps to remove non-specific and low-affinity binders. To increase stringency through subsequent rounds, you can decrease the antigen coating concentration, increase the wash buffer volume/duration, or add a competing soluble antigen.
-
Elution: Elute the specifically bound phage using a low pH buffer (e.g., glycine-HCl, pH 2.2) or by enzymatic cleavage.[15]
4. Amplification:
-
Use the eluted phage to infect a fresh culture of E. coli to amplify the selected phage population.[15]
-
Repeat the biopanning and amplification process for 3-5 rounds, with increasing stringency in each round.
5. Clone Screening and Characterization:
-
After the final round, isolate individual E. coli clones and produce monoclonal phage preparations.
-
Screen individual clones for binding to USAG-1 using phage ELISA.
-
Sequence the DNA of the positive clones to identify the mutations that confer higher affinity.
-
Re-clone the most promising antibody fragments into an appropriate expression vector (e.g., for full-length IgG production), express, and purify the protein.
-
Characterize the binding kinetics (kon, koff, KD) and specificity of the matured antibodies using SPR or BLI.[14]
References
- 1. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. USAG-1: a bone morphogenetic protein antagonist abundantly expressed in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. Effects of Usag-1 and Bmp7 deficiencies on murine tooth morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between BMP-7 and USAG-1 (Uterine Sensitization-Associated Gene-1) Regulate Supernumerary Organ Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP4000633A1 - Neutralizing antibody for tooth regeneration treatment targeting usag-1 molecule - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Basics of Antibody Phage Display Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phage Display: Protocol, Classification, Applications, and FAQs | Sino Biological [sinobiological.com]
- 16. lifetein.com [lifetein.com]
Technical Support Center: Long-Term Safety in Tooth Regeneration Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term safety concerns associated with tooth regeneration therapies. The information is presented in a practical, question-and-answer format to directly address potential issues encountered during experimentation.
I. FAQs: Core Safety Concerns
This section addresses fundamental questions about the primary long-term safety risks in tooth regeneration research.
| Question | Answer |
| What are the primary long-term safety concerns in tooth regeneration therapies? | The main concerns include tumorigenicity (the potential for cells to form tumors), immunogenicity (the risk of an immune response against regenerated tissues or biomaterials), and for gene-based therapies, off-target genetic modifications that could have unforeseen consequences.[1][2][3] The long-term stability and biocompatibility of scaffold materials are also critical considerations.[4][5][6] |
| How do different types of dental stem cells (e.g., DPSCs, SHED, PDLSCs) compare in terms of safety? | While generally considered safe, different dental stem cell populations may have varying propensities for proliferation and differentiation, which could influence their long-term safety profile.[7][8][9] For instance, their origin and subsequent time in culture can affect their genetic stability.[1] To date, clinical trials using various dental stem cells have not reported significant adverse events, suggesting a good safety profile across types.[10][11][12] |
| What are the regulatory standards for preclinical safety assessment of tooth regeneration therapies? | Regulatory bodies like the FDA provide guidelines for the biological evaluation of medical devices and cell-based therapies, such as the ISO 10993 series.[13][14] These standards outline a structured approach to testing, including assessments for cytotoxicity, sensitization, irritation, and systemic toxicity. For cell-based products, tumorigenicity testing is a critical component.[15][16] |
II. Troubleshooting Guide: Tumorigenicity Assessment
This guide provides practical solutions for common problems encountered during tumorigenicity testing of dental stem cells.
| Problem | Possible Cause | Troubleshooting Solution |
| No tumor/teratoma formation in positive control group (e.g., embryonic stem cells or a known tumor cell line). | - Insufficient number of viable cells injected.- Incorrect injection site or technique.- Compromised health of immunodeficient animals. | - Verify cell viability and count immediately before injection.- Ensure proper subcutaneous or intramuscular injection technique to form a localized cell bolus.- Use healthy, immunocompromised mice (e.g., NOD/SCID) and maintain them in a sterile environment.[15] |
| High variability in tumor size between animals in the same experimental group. | - Inconsistent number of cells injected.- Differences in animal health or immune response.- Heterogeneity within the injected cell population. | - Standardize cell preparation and injection procedures meticulously.- Ensure a homogenous animal cohort in terms of age, sex, and health status.- If using a heterogeneous cell population, consider clonal analysis to assess the tumorigenic potential of subpopulations.[1] |
| Difficulty distinguishing between a benign teratoma and a malignant tumor. | - Lack of clear histological markers.- Overgrowth of a single tissue type within the teratoma. | - Perform thorough histological analysis using Hematoxylin and Eosin (H&E) staining to identify tissues from all three germ layers (endoderm, mesoderm, ectoderm), a hallmark of teratomas.- Use immunohistochemistry for markers of malignancy (e.g., Ki-67 for proliferation) and pluripotency (e.g., OCT4). |
| Inconclusive results from in vitro tumorigenicity assays (e.g., soft agar assay). | - Suboptimal culture conditions.- Low intrinsic tumorigenic potential of the cells being tested. | - Optimize the concentration of soft agar and growth factors in the medium.- Increase the duration of the assay to allow for slow-growing colonies to form.- Always include positive (e.g., cancer cell line) and negative (e.g., primary fibroblasts) controls to validate the assay conditions.[16] |
Quantitative Data on Tumorigenicity
The following table summarizes data from preclinical studies on the tumorigenic potential of different stem cell types.
| Stem Cell Type | Animal Model | Number of Animals | Tumor/Teratoma Formation | Follow-up Period | Reference |
| Dental Follicle Sub-clones | Nude Mice | Not Specified | 0% | 4 weeks | [1] |
| Human Umbilical Cord MSCs | B-NDG Mice | Not Specified | 0% | 26 weeks | [17] |
| MYC-immortalized MSCs | Athymic Nude Mice | Not Specified | 0% | 84 days | [18] |
| Human Embryonic Stem Cells | Not Specified | 7 (patients) | 0% | 5 years | [2] |
III. Troubleshooting Guide: Immunogenicity & Biocompatibility
This section addresses common issues in evaluating the host immune response to regenerated tissues and biomaterials.
| Problem | Possible Cause | Troubleshooting Solution |
| High background inflammation in control animals with scaffold-only implants. | - Inflammatory response to the scaffold material itself.- Contamination of the scaffold.- Surgical trauma. | - Select biomaterials with known low immunogenicity.[4][5]- Ensure scaffolds are sterile and free of endotoxins before implantation.- Refine surgical techniques to minimize tissue damage. |
| Inconsistent results in in vitro lymphocyte proliferation assays. | - Variation in cell seeding density.- Inconsistent stimulation of lymphocytes.- Issues with the assay readout (e.g., dye leakage). | - Standardize the number of lymphocytes and their ratio to the test material.- Use a consistent and appropriate mitogen (e.g., PHA or anti-CD3/CD28) for positive controls.- Ensure proper staining and gating if using flow cytometry-based methods. |
| Difficulty isolating viable immune cells from explanted tissue for analysis. | - Harsh tissue digestion protocols.- Low number of infiltrating immune cells. | - Optimize enzymatic digestion protocols to maintain cell viability.[19]- Consider using mechanical dissociation for less dense tissues.- Pool samples from multiple animals if cell numbers are low. |
| Discrepancy between in vitro and in vivo biocompatibility results. | - In vitro models may not fully replicate the complex in vivo microenvironment.[14]- The foreign body response in vivo involves multiple cell types and signaling pathways not present in simple cell cultures.[20] | - Use a combination of in vitro and in vivo tests for a comprehensive assessment.[13]- Employ co-culture systems or more complex in vitro models that better mimic the in vivo environment. |
Quantitative Data on Immune Response to Biomaterials
The following table provides examples of cytokine expression in response to different biomaterial properties.
| Biomaterial Property | Cell Type | Pro-inflammatory Cytokine Expression (e.g., IL-1β, TNFα) | Anti-inflammatory Cytokine Expression (e.g., IL-4, IL-10) | Reference |
| Hydrophobic Dental Implant | Not Specified | Increased | Decreased | [20] |
| Hydrophilic Dental Implant | Not Specified | Decreased | Increased | [20] |
| Keratin Biomaterial | Monocytic Cell Line | Decreased | Increased | [20] |
IV. Troubleshooting Guide: Off-Target Effects in Gene Therapy
This guide focuses on challenges related to unintended genetic modifications in CRISPR-Cas9 based approaches.
| Problem | Possible Cause | Troubleshooting Solution |
| High number of predicted off-target sites from in silico tools. | - The gRNA sequence has high homology to other genomic regions.- The chosen gRNA is not specific enough. | - Redesign the gRNA to target a more unique genomic sequence.[21][22]- Use high-fidelity Cas9 variants engineered to have lower off-target activity.[3]- Adjust the Cas9:gRNA ratio to optimize specificity.[22] |
| Failure to detect off-target mutations at predicted sites. | - The in silico prediction was a false positive.- The off-target mutation rate is below the detection limit of the assay. | - Use unbiased, sensitive methods like GUIDE-seq or CIRCLE-seq to identify actual off-target sites in your experimental system.[23][24]- Increase the sequencing depth to detect low-frequency mutations. |
| GUIDE-seq library preparation yields low complexity or is unsuccessful. | - Inefficient integration of the double-stranded oligodeoxynucleotide (dsODN) tag.- Poor quality of genomic DNA.- Suboptimal PCR amplification. | - Optimize the delivery of the dsODN tag into the cells.[25][26]- Ensure high-quality, high-molecular-weight genomic DNA is used.- Follow a validated and detailed library preparation protocol, including proper controls.[27][28] |
| High background noise in GUIDE-seq data. | - Random DNA breaks not caused by Cas9 activity.- Non-specific amplification during library preparation. | - Include a control sample with cells treated only with the dsODN tag to identify non-specific integration sites.[25]- Use a robust bioinformatics pipeline to filter out background noise and identify true off-target events.[29] |
V. Experimental Protocols & Visualizations
Experimental Workflow for Tumorigenicity Assessment
Caption: Workflow for assessing the tumorigenic potential of dental stem cells.
Key Signaling Pathways in Tumorigenesis
Caption: Simplified signaling pathways involved in cell proliferation and survival.
GUIDE-seq Experimental Workflow
Caption: Overview of the GUIDE-seq method for off-target analysis.
Detailed Methodologies
1. In Vivo Tumorigenicity Assay
-
Objective: To assess the potential of dental stem cells to form tumors in an in vivo setting.
-
Protocol:
-
Cell Preparation: Culture dental stem cells under standard conditions. Harvest cells and resuspend in a serum-free medium or a mixture with an extracellular matrix substitute (e.g., Matrigel) at a concentration of 1x10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.
-
Injection: Inject 100-200 µL of the cell suspension (1-2x10^6 cells) subcutaneously into the dorsal flank of each mouse. Include a positive control group (e.g., a known cancer cell line) and a negative control group (injection of medium/Matrigel only).[15]
-
Monitoring: Palpate the injection site twice weekly for tumor formation for a period of at least 16 weeks.[15] Measure any palpable masses with calipers.
-
Endpoint and Analysis: At the end of the study period, or when tumors reach a predetermined size, euthanize the animals. Excise the tumors and surrounding tissue, fix in formalin, and embed in paraffin. Perform histological analysis (H&E staining) to assess tissue morphology and confirm the presence or absence of a tumor, and to characterize it as benign or malignant.
-
2. Lymphocyte Activation Assay (using Flow Cytometry)
-
Objective: To evaluate the potential of a biomaterial scaffold to induce an adaptive immune response.
-
Protocol:
-
Scaffold Preparation: Prepare scaffold materials in a sterile manner, either as small fragments or as eluates by incubating the material in cell culture medium for 24-72 hours.
-
Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Co-culture: Seed PBMCs in a 96-well plate. Add the scaffold fragments or eluates to the wells. Include a negative control (medium only) and a positive control (a mitogen like phytohemagglutinin (PHA)).
-
Incubation: Culture the cells for 3-5 days to allow for lymphocyte activation and proliferation.
-
Staining: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Analysis: Analyze the cells using a flow cytometer to quantify the percentage of activated T-cells in response to the biomaterial compared to the controls. An increase in the expression of activation markers indicates a potential immunogenic response.[30]
-
3. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
-
Objective: To identify the off-target cleavage sites of a CRISPR-Cas9 system in a genome-wide, unbiased manner.
-
Protocol:
-
Cell Transfection: Co-transfect the target cells (e.g., dental pulp stem cells) with the Cas9 expression plasmid, the specific gRNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.[26][27]
-
Genomic DNA Isolation: After 3 days of culture, harvest the cells and isolate high-quality genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair, A-tailing, and ligate a sequencing adapter containing a unique molecular index (UMI).
-
Use two rounds of PCR to amplify the DNA fragments that have incorporated the dsODN tag. This specifically enriches for sequences at DNA double-strand break sites.[26]
-
-
Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.
-
Bioinformatic Analysis: Use a specialized bioinformatics pipeline to align the sequencing reads to a reference genome. The reads containing the dsODN tag sequence will map to the on-target and any off-target cleavage sites. The number of reads at each site corresponds to the cleavage frequency.[29]
-
References
- 1. Tumorigenicity analysis of heterogeneous dental stem cells and its self-modification for chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. synthego.com [synthego.com]
- 4. biocomplabs.com [biocomplabs.com]
- 5. denpedia.com [denpedia.com]
- 6. ifyber.com [ifyber.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mesenchymal Stem Cells Derived from Dental Tissues vs. Those from Other Sources: Their Biology and Role in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical trials using dental stem cells: 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. A critical analysis of research methods and experimental models to study biocompatibility of endodontic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.isciii.es [scielo.isciii.es]
- 15. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 16. Assessing Tumorigenicity in Stem Cell-Derived Therapeutic Products: A Critical Step in Safeguarding Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical assessments of safety and tumorigenicity of very high doses of allogeneic human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Tumorigenic Potential in Mesenchymal-Stem/Stromal-Cell-Derived Small Extracellular Vesicles (MSC-sEV) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyzing the scaffold immune microenvironment using flow cytometry: practices, methods and considerations for immune analysis of biomaterials - Biomaterials Science (RSC Publishing) DOI:10.1039/C9BM00349E [pubs.rsc.org]
- 20. The Role of In Vitro Immune Response Assessment for Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 22. abyntek.com [abyntek.com]
- 23. sg.idtdna.com [sg.idtdna.com]
- 24. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 25. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 26. vedtopkar.com [vedtopkar.com]
- 27. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 28. avancebio.com [avancebio.com]
- 29. d-nb.info [d-nb.info]
- 30. Biomaterial-Based Activation and Expansion of Tumor-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Managing unexpected phenotypes in USAG-1 knockout models
Welcome to the technical support center for researchers working with Uterine Sensitization Associated Gene-1 (USAG-1) knockout models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage unexpected phenotypes and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most expected phenotype in USAG-1 knockout mice?
A1: The most prominent and expected phenotype in USAG-1 knockout (KO) mice is the development of supernumerary (extra) teeth.[1][2][3] This occurs because USAG-1 is a potent antagonist of Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, both of which are crucial for tooth development.[1][4][5] The absence of USAG-1 leads to enhanced BMP signaling, which rescues rudimentary tooth germs from apoptosis and allows them to develop into supernumerary teeth.[1][3][6] This phenotype is observed with 100% penetrance in the maxillary incisor region, while partial penetrance is seen in the mandible.[3][7]
Q2: We are observing fused molars in our USAG-1 knockout colony. Is this an expected finding?
A2: Yes, the appearance of fused molars is a known phenotype in USAG-1 knockout mice and has been reported in studies alongside supernumerary teeth.[1] This is considered part of the spectrum of dental abnormalities that arise from the dysregulation of BMP and Wnt signaling during tooth morphogenesis.
Q3: Are there any significant non-dental phenotypes reported for USAG-1 knockout mice?
A3: Yes, a significant unexpected phenotype has been observed in the kidneys of USAG-1 knockout mice. These mice have been shown to be resistant to both acute and chronic renal injury. This renoprotective phenotype is attributed to the enhancement of endogenous BMP signaling in the kidney in the absence of its antagonist, USAG-1.
Q4: We are experiencing reduced litter sizes and poor viability in our USAG-1 knockout colony. Is this a known issue?
Q5: Can USAG-1 knockout rescue tooth agenesis phenotypes?
A5: Yes, studies have shown that crossing USAG-1 knockout mice with mouse models of congenital tooth agenesis (e.g., Runx2-deficient mice) can rescue the tooth development defects.[2][4][6][11][12] The absence of USAG-1's inhibitory effect on BMP signaling allows for the progression of tooth development in these models.
Troubleshooting Guide
Unexpected Phenotype Management
| Observed Phenotype | Potential Cause | Recommended Action |
| Higher than expected number of supernumerary teeth, leading to malocclusion and feeding difficulties. | Enhanced BMP/Wnt signaling due to complete loss of USAG-1 function. | - Monitor animal weight and provide softened food if necessary.- Use micro-CT imaging to quantify and characterize the supernumerary teeth.- For future studies, consider a heterozygous knockout model to potentially lessen the severity of the phenotype. |
| Fused molars or incisors. | Dysregulation of signaling pathways governing tooth germ separation and morphogenesis. | - Document the incidence and location of fused teeth within the colony.- Perform histological analysis to understand the extent of fusion (e.g., enamel, dentin, pulp). |
| Cleft palate. | While not a primary phenotype of USAG-1 knockout alone, it has been observed in double knockout models (e.g., USAG-1/Msx1).[1] USAG-1 abrogation has also been shown to rescue cleft palate in Pax9-deficient mice through Wnt signaling modulation.[13] | - If working with double knockout models, be aware of the increased risk of cleft palate.- Pups with cleft palate will be unable to nurse and will require euthanasia. |
| Hair loss and tail kinks. | These phenotypes have been reported in USAG-1/EDA1 double knockout mice and are characteristic of the "tabby" mouse phenotype associated with EDA mutations.[13] | - If these phenotypes are observed, confirm the genetic background of your mice and rule out any unintended mutations in genes like EDA. |
| Reduced viability or embryonic lethality in double knockout crosses. | Synergistic effects of knocking out USAG-1 and another gene crucial for development. For example, USAG-1-/-/Msx1-/- genotypes have been recovered at a lower than expected Mendelian ratio.[1] | - Increase the number of breeding pairs to obtain the desired number of double knockout animals.- Genotype embryos at different developmental stages to determine the timing of lethality. |
Experimental Workflow Troubleshooting
| Experimental Step | Problem | Troubleshooting Suggestion |
| Genotyping | Inconsistent or ambiguous PCR results. | - Ensure high-quality DNA extraction.- Use validated primer sets (see Experimental Protocols section).- Include positive (known knockout and wild-type) and negative (no DNA) controls in every PCR run.- Optimize PCR conditions (annealing temperature, cycle number) for your specific machine. |
| Phenotypic Analysis | Difficulty in accurately counting and analyzing supernumerary teeth. | - Utilize micro-computed tomography (micro-CT) for high-resolution 3D visualization.- Follow a standardized protocol for sample orientation and scanning parameters (see Experimental Protocols section).- Use segmentation software to digitally separate individual teeth for accurate counting and volume measurements. |
| Breeding and Colony Management | Poor breeding performance or loss of the knockout allele. | - Maintain a heterozygous breeding colony to avoid potential fertility issues in homozygous animals.- Regularly genotype all breeding animals to confirm their genetic status.- Outcross to a wild-type strain every few generations to maintain genetic diversity and colony vigor.- Consult general mouse colony troubleshooting guides for issues related to age, environment, and nutrition. |
Quantitative Data Summary
The following tables summarize quantitative data reported in studies of USAG-1 knockout and related models.
Table 1: Dental Phenotypes in USAG-1 Related Knockout Mice
| Genotype | Phenotype | Quantitative Observations | Reference |
| Usag-1-/- | Supernumerary maxillary incisors | 100% penetrance | [3] |
| Usag-1-/- | Supernumerary mandibular incisors | Partial penetrance | [3] |
| Usag-1-/-/Bmp7+/- | Increased size of supernumerary mandibular incisors | Total area of supernumerary incisors was significantly larger than in Usag-1-/-/Bmp7+/+ mice. | [14] |
| Usag-1+/+/EDA1-/- (female) & Usag-1+/+/EDA1+/- (male) | Molar hypodontia in the mandible | 75% of mice exhibited this phenotype. | [1][13] |
| Usag-1-/-/Runx2-/- | Lower prevalence of supernumerary teeth compared to Usag-1-/- | Quantitative data on the reduction was not specified. | [4] |
Experimental Protocols
Genotyping Protocol for USAG-1 Knockout Mice
This protocol is a general guideline and may require optimization.
-
DNA Extraction: Extract genomic DNA from ear punches or tail biopsies using a standard DNA extraction kit or a "dirty" prep method (e.g., HotSHOT).
-
PCR Primers:
-
Wild-type Allele: (Primer sequences are often specific to the knockout strategy used. It is recommended to consult the publication or provider of the mouse line for the exact sequences). A common strategy involves one forward primer flanking the targeted region and a reverse primer within the deleted sequence.
-
Knockout Allele: A forward primer flanking the targeted region and a reverse primer within the inserted cassette (e.g., NeoR).[15]
-
Internal Control: Primers for a housekeeping gene (e.g., GAPDH) should be included to verify DNA quality.[15]
-
-
PCR Reaction Mix (20 µL):
-
5x PCR Buffer: 4 µL
-
10 mM dNTPs: 0.4 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Taq DNA Polymerase: 0.1 µL
-
Genomic DNA: 1-2 µL
-
Nuclease-free water: to 20 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 30-60 seconds (depending on amplicon size)
-
Repeat steps 2-4 for 30-35 cycles
-
Final Extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze PCR products on a 1.5-2% agarose gel. The band sizes will indicate the genotype (wild-type, heterozygous, or homozygous knockout).
Immunohistochemistry (IHC) for USAG-1
This protocol is for paraffin-embedded tissue sections.
-
Tissue Preparation:
-
Fix tissues in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Dehydrate through a graded ethanol series and embed in paraffin.
-
Cut 5-8 µm sections and mount on charged slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.[16]
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.[17]
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody against USAG-1 (dilution to be optimized, typically 1:100-1:500) overnight at 4°C.[18]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.[18]
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 30 minutes.[18]
-
Develop with a DAB substrate kit until the desired color intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Micro-Computed Tomography (µCT) Analysis of Supernumerary Teeth
-
Sample Preparation:
-
Fix mouse heads or mandibles in 4% PFA or 70% ethanol.
-
Ensure the sample is securely mounted in a sample holder to prevent movement during scanning.
-
-
Scanning Parameters (example): These parameters should be optimized for your specific µCT system.
-
Image Reconstruction and Analysis:
-
Reconstruct the 2D projection images into a 3D volume.
-
Use analysis software to orient the sample in a standardized manner.
-
Apply a threshold to segment mineralized tissue (teeth and bone) from soft tissue.
-
Manually or semi-automatically segment individual teeth to quantify their number, volume, and morphology.
-
Signaling Pathways and Experimental Workflows
USAG-1 Signaling Pathway
The following diagram illustrates the role of USAG-1 as an antagonist in the BMP and Wnt signaling pathways, which are critical for tooth development.
Experimental Workflow for Phenotypic Analysis
This diagram outlines a typical workflow for the phenotypic characterization of USAG-1 knockout mice.
Logical Relationship of USAG-1 Function
This diagram illustrates the logical consequence of USAG-1 knockout on tooth development.
References
- 1. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of tooth regenerative medicine strategies by controlling the number of teeth using targeted molecular therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Usag-1 and Bmp7 deficiencies on murine tooth morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New drug shows promise for regenerating lost teeth • healthcare-in-europe.com [healthcare-in-europe.com]
- 9. New drug to regenerate lost teeth | KYOTO UNIVERSITY [kyoto-u.ac.jp]
- 10. frontlinegenomics.com [frontlinegenomics.com]
- 11. Development of a new antibody drug to treat congenital tooth agenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local application of Usag-1 siRNA can promote tooth regeneration in Runx2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in tooth agenesis and tooth regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 19. Guidelines for Micro–Computed Tomography Analysis of Rodent Dentoalveolar Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Micro-CT Analysis of Cranial Bone and Tooth Density in Mice Deficient for GDF11 or Myostatin [journalomp.org]
- 21. New Method for Selecting Anatomically Matched Teeth Using Micro-CT Technology [ohi-s.com]
Refinement of protocols for consistent AT-035 efficacy
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing AT-035. Below, you will find troubleshooting advice and frequently asked questions to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher than expected IC50 value or apparent loss of this compound potency in our in vitro kinase assay.
-
Possible Cause 1: High ATP Concentration.
-
Explanation: If this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be influenced by the concentration of ATP in the assay. High ATP concentrations can outcompete the inhibitor for binding to the kinase, leading to a higher calculated IC50 value.
-
Solution: It is recommended to perform kinase assays with an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[1] This ensures that the obtained IC50 values are more comparable across different experimental setups.[1]
-
-
Possible Cause 2: Reagent Purity and Stability.
-
Explanation: The purity of the kinase, substrate, and the stability of this compound can significantly impact assay results. Impurities in reagents can interfere with the reaction kinetics.[2]
-
Solution: Ensure all reagents are of high purity. Prepare fresh dilutions of this compound from a validated stock for each experiment to avoid degradation.
-
-
Possible Cause 3: Kinase Autophosphorylation.
-
Explanation: Some kinases can autophosphorylate, which consumes ATP. If the assay format measures total ATP consumption (like some luciferase-based assays), autophosphorylation can contribute to the signal, masking the inhibitory effect on substrate phosphorylation.[1]
-
Solution: Use an assay format that specifically measures substrate phosphorylation, such as those involving radiolabeled phosphate incorporation or product-specific antibodies.[3] Alternatively, optimize the enzyme concentration to minimize the contribution of autophosphorylation.[1]
-
Issue 2: Inconsistent results between different assay formats (e.g., luminescence vs. fluorescence-based).
-
Possible Cause 1: Compound Interference.
-
Explanation: this compound might interfere with the detection method of a specific assay. For instance, it could be inherently fluorescent, interfering with fluorescence-based readouts, or it might inhibit the luciferase enzyme used in luminescence-based assays.[2][3]
-
Solution: Run control experiments to test for compound interference. This can include running the assay without the kinase to see if this compound affects the background signal. Using orthogonal assays with different detection methods can help validate the results.[3]
-
-
Possible Cause 2: Different Assay Sensitivities.
-
Explanation: Different assay technologies have varying sensitivities and dynamic ranges.[4] An effect observed in a highly sensitive assay might not be detectable in a less sensitive one.
-
Solution: Choose an assay format appropriate for the expected potency of the inhibitor and the specific experimental goals.[5]
-
Issue 3: this compound shows good activity in vitro but is less effective in cell-based assays.
-
Possible Cause 1: Poor Cell Permeability.
-
Explanation: this compound may have difficulty crossing the cell membrane to reach its intracellular target.
-
Solution: If poor permeability is suspected, consider modifying the compound's chemical properties or using a delivery vehicle.
-
-
Possible Cause 2: Presence of Serum in Culture Media.
-
Explanation: Components in serum, such as proteins, can bind to this compound, reducing its effective concentration available to interact with the target kinase.[6]
-
Solution: Perform cell-based assays in serum-free or low-serum conditions for a defined period. If serum is necessary, the concentration of this compound may need to be optimized.
-
-
Possible Cause 3: Upregulation of Compensatory Signaling Pathways.
-
Explanation: Cells can adapt to the inhibition of a specific kinase by upregulating alternative signaling pathways that bypass the effect of this compound.
-
Solution: Investigate potential compensatory mechanisms by analyzing the phosphorylation status of key proteins in related pathways using techniques like Western blotting or phospho-RTK arrays.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Janus Kinase 2 (JAK2). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK2 kinase domain and preventing the phosphorylation of its downstream substrates, primarily STAT proteins.
Q2: Which signaling pathway does this compound inhibit? A2: this compound primarily inhibits the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. By inhibiting JAK2, this compound blocks the phosphorylation and subsequent activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of target genes involved in inflammation, proliferation, and differentiation.
Q3: What are the recommended storage conditions for this compound? A3: this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve this compound in DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: How can I confirm that this compound is engaging its target in cells? A4: Target engagement can be confirmed by Western blotting. Treat cells with this compound and a relevant cytokine to stimulate the JAK/STAT pathway. A decrease in the phosphorylation of STAT3 (p-STAT3) or STAT5 (p-STAT5) at their respective activating tyrosine residues, without a change in total STAT protein levels, would indicate successful target engagement by this compound.
Q5: Are there any known resistance mechanisms to this compound? A5: While specific resistance mechanisms to this compound are under investigation, common mechanisms of resistance to kinase inhibitors include mutations in the kinase domain that prevent inhibitor binding and the upregulation of bypass signaling pathways.[7]
Data Presentation
Table 1: IC50 of this compound against JAK2 under Different ATP Concentrations
| ATP Concentration | IC50 (nM) |
| 10 µM | 50 |
| 100 µM | 150 |
| 1 mM (Physiological) | 500 |
Table 2: Effect of Serum on this compound Efficacy in a Cell-Based Assay
| Fetal Bovine Serum (FBS) % | EC50 (nM) |
| 0% | 100 |
| 2% | 350 |
| 10% | 900 |
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Assay
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Set up the Reaction:
-
In a 96-well plate, add 5 µL of diluted this compound (in 10% DMSO) or vehicle control.
-
Add 20 µL of a solution containing recombinant JAK2 enzyme and a peptide substrate (e.g., a STAT3-derived peptide) in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate the Kinase Reaction:
-
Add 25 µL of a solution containing ATP (at the desired concentration, e.g., Km of ATP for JAK2) in kinase reaction buffer.
-
Incubate for 60 minutes at 30°C.
-
-
Stop the Reaction and Detect:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®) or an antibody-based method that detects the phosphopeptide.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blot for Phospho-STAT3
-
Cell Treatment:
-
Plate cells (e.g., a hematopoietic cell line) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a cytokine (e.g., IL-6) for 30 minutes to activate the JAK/STAT pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
Caption: An experimental workflow to validate this compound activity.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | MDPI [mdpi.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: In Vivo Models for Tooth Regrowth
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vivo models for tooth regrowth. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist with your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo tooth regrowth experiments, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Poor Tissue Formation or Lack of Mineralization in Ectopic Models (e.g., Subcutaneous Implantation in Mice)
-
Question: My subcutaneously implanted tooth bud constructs are showing limited or no pulp-dentin-like tissue formation after several weeks. What could be the issue?
-
Answer: This is a common challenge in ectopic models. Several factors could be at play:
-
Inadequate Vascularization: The subcutaneous space in mice has a different blood supply compared to the oral cavity, which is crucial for nutrient and oxygen delivery to the developing tissue.[1]
-
Insufficient Stem Cell Seeding: The density of stem cells within your scaffold is critical for initiating tissue regeneration.
-
Scaffold Properties: The scaffold material may not be optimal for cell attachment, proliferation, and differentiation. Porosity, degradation rate, and biocompatibility are key factors.
-
Growth Factor Deficiency: The necessary signaling molecules to induce odontoblast differentiation and mineralization might be absent or at suboptimal concentrations.
-
-
Troubleshooting Steps:
-
Enhance Angiogenesis: Consider co-transplanting with endothelial cells (like HUVECs) or using scaffolds loaded with angiogenic growth factors (e.g., VEGF) to promote blood vessel formation.[2][3]
-
Optimize Cell Density: Ensure you are using a sufficient number of viable cells. While optimal densities vary, studies have successfully used densities around 1x10^6 cells per scaffold.
-
Scaffold Selection: Experiment with different scaffold materials. Natural polymers like collagen or gelatin, and synthetic polymers like poly(lactic-co-glycolic acid) (PLGA), have been used successfully. Hydroxyapatite/tricalcium phosphate (HA/TCP) is often used to promote mineralization.[1]
-
Incorporate Growth Factors: Consider incorporating growth factors like Bone Morphogenetic Proteins (BMP-2, BMP-7) into your scaffold to enhance odontogenic differentiation.[4]
-
Issue 2: Immune Rejection of Transplanted Cells/Constructs
-
Question: I'm observing a significant inflammatory response and rejection of my transplanted human dental stem cells in a mouse model. How can I prevent this?
-
Answer: Immune rejection is a major hurdle when transplanting cells between different species (xenotransplantation).
-
Troubleshooting Steps:
-
Use Immunocompromised Animal Models: The most common solution is to use immunocompromised mouse strains, such as SCID (Severe Combined Immunodeficiency) or nude mice. These animals lack a functional adaptive immune system, which prevents the rejection of human cells.[3]
-
Decellularized Scaffolds: Utilize decellularized extracellular matrix (dECM) scaffolds derived from dental tissues. These scaffolds retain the native architecture and signaling cues while removing immunogenic cellular components.[2]
-
Issue 3: Inconsistent or Incorrect Tooth Shape and Size in Whole Tooth Regeneration Models
-
Question: We are attempting whole tooth regeneration in a large animal model (e.g., minipig), but the resulting teeth are misshapen and not the correct size. Why is this happening?
-
Answer: Achieving precise control over tooth morphology is one of the biggest challenges in whole tooth bioengineering.[5]
-
Troubleshooting Steps:
-
Scaffold Design: The shape and size of your scaffold play a crucial role in guiding the final tooth morphology. Consider using 3D printing to create anatomically correct scaffolds.
-
Cellular Composition: The interaction between dental epithelial and mesenchymal cells is essential for proper tooth development. Ensure you have the correct ratio and spatial organization of these cell types in your construct.[2]
-
Developmental Stage of Cells: The developmental stage of the stem cells used is critical. Early-stage embryonic tooth germ cells have a higher potential for correct morphogenesis.[2]
-
Growth Factor Delivery: The spatiotemporal delivery of growth factors is key. Investigate controlled-release systems to mimic the natural signaling gradients present during tooth development.
-
Issue 4: Infection and Inflammation in Orthotopic Models (e.g., Root Canal or Periodontal Defect)
-
Question: Our orthotopic pulp regeneration experiments in a canine model are failing due to persistent infection and inflammation. What can we do?
-
Answer: The oral cavity is a non-sterile environment, making orthotopic models susceptible to infection, which can severely hamper regeneration.
-
Troubleshooting Steps:
-
Thorough Disinfection: Implement a rigorous disinfection protocol for the root canal or periodontal defect site before implanting your regenerative construct.
-
Antibiotic-releasing Scaffolds: Incorporate antibiotics into your scaffold material to provide localized and sustained antimicrobial action.
-
Systemic Antibiotics: Administer systemic antibiotics to the animal model post-surgery to prevent systemic infection.
-
Anti-inflammatory Agents: Consider the local delivery of anti-inflammatory agents to modulate the initial inflammatory response and create a more favorable environment for regeneration.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various in vivo tooth regrowth studies.
Table 1: Animal Model and Defect Characteristics
| Animal Model | Defect Type | Typical Defect Size | Common Strains | Reference(s) |
| Mouse | Subcutaneous Pouch | N/A | SCID, Nude | [3] |
| Tooth Slice Model | 1 mm thick slice | ICR | [6][7] | |
| Rat | Periodontal Fenestration | 3 x 2 x 1 mm | Wistar, Sprague-Dawley | [8][9] |
| Periodontal Intrabony | 5 x 4 x 1 mm | Sprague-Dawley | [10] | |
| Rabbit | Periodontal Fenestration | 4 x 6 mm bone window | New Zealand White | [11] |
| Dog | Pulp Regeneration | N/A (premolar/incisor) | Beagle | [1] |
| Minipig | Bio-root Regeneration | N/A (incisor socket) | N/A | [2] |
Table 2: Cell Seeding and Tissue Formation Timeline
| Cell Type | Seeding Density | Animal Model | Scaffold | Time to Pulp-like Tissue | Time to Mineralization | Reference(s) |
| SHED | 1 x 10^6 cells/scaffold | Mouse (subcutaneous) | PLLA | 3 weeks | 3-4 weeks | [7][12] |
| DPSC/SCAP | 1 x 10^6 cells/scaffold | Mouse (subcutaneous) | PLG | 3-4 months | 3-4 months | [3][13] |
| hDPSCs | 5 x 10^4 cells/cm^2 | In vitro | GelMA Hydrogel | N/A | 5-10 days (gene expression) | [14] |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of a Tooth Slice/Scaffold in an Immunodeficient Mouse
This protocol is adapted from models used for studying dental pulp tissue engineering.[7][12]
-
Tooth Slice Preparation:
-
Obtain a non-carious human third molar under sterile conditions.
-
Using a low-speed diamond saw with continuous sterile saline irrigation, cut a 1 mm-thick transverse slice from the cervical region of the tooth.
-
Carefully remove the native dental pulp from the pulp chamber using sterile forceps.
-
-
Scaffold Preparation and Cell Seeding:
-
Prepare a porous scaffold (e.g., Poly-L-lactic acid - PLLA) shaped to fit snugly within the empty pulp chamber.
-
Culture dental stem cells (e.g., SHED) to the desired number.
-
Prepare a cell suspension of 1 x 10^6 cells in culture medium.
-
Seed the cell suspension onto the scaffold and allow for cell attachment in a CO2 incubator for 2 hours.
-
-
Surgical Implantation:
-
Anesthetize an immunodeficient mouse (e.g., SCID mouse) using an appropriate anesthetic protocol.
-
Shave and disinfect the dorsal surface of the mouse.
-
Make a small full-thickness skin incision (~1 cm) on the dorsum.
-
Create a subcutaneous pocket by blunt dissection.
-
Carefully place the cell-seeded tooth slice/scaffold into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care and Analysis:
-
Monitor the animal for signs of distress or infection.
-
After a predetermined experimental period (e.g., 3-8 weeks), euthanize the mouse.
-
Retrieve the implant for histological, immunohistochemical, and micro-CT analysis.
-
Protocol 2: Creation of a Periodontal Fenestration Defect in a Rat Model
This protocol is widely used for evaluating periodontal regeneration therapies.[8][9]
-
Animal Preparation:
-
Anesthetize a male Wistar or Sprague-Dawley rat.
-
Shave and disinfect the area along the inferior border of the mandible.
-
-
Surgical Procedure:
-
Make an extraoral skin incision along the inferior border of the mandible.
-
Dissect through the underlying masseter muscle and periosteum to expose the buccal aspect of the mandibular alveolar bone.
-
Using a high-speed round bur (e.g., No. 4 followed by No. 1/4) under sterile saline irrigation, create a rectangular bony defect (e.g., 3 mm mesiodistally x 2 mm apico-coronally x 1 mm deep) over the roots of the first molar.
-
Carefully remove the cementum and superficial dentin from the exposed root surfaces within the defect.
-
-
Application of Regenerative Material:
-
Apply the test material (e.g., scaffold, membrane, growth factor gel) into the created defect. The control group may receive no treatment or a sham procedure.
-
-
Wound Closure and Post-operative Care:
-
Reposition the periosteum and muscle layers.
-
Close the skin incision with sutures.
-
Administer post-operative analgesics and antibiotics as required.
-
Provide a soft diet during the initial healing period.
-
-
Analysis:
-
After the planned healing period (e.g., 3-5 weeks), sacrifice the animals.
-
Harvest the mandibles and prepare the defect sites for histological and micro-CT analysis to evaluate new bone, cementum, and periodontal ligament formation.
-
Visualizations: Signaling Pathways and Workflows
Wnt Signaling Pathway in Tooth Development
Caption: Canonical Wnt signaling pathway crucial for tooth development and regeneration.[15][16][17]
BMP Signaling in Odontoblast Differentiation
Caption: Canonical BMP signaling pathway leading to odontoblast differentiation.[4][18][19]
Experimental Workflow for Cell-Based Tooth Regeneration
Caption: General experimental workflow for in vivo cell-based tooth regeneration.
References
- 1. In Vivo Experiments with Dental Pulp Stem Cells for Pulp-Dentin Complex Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tooth Repair and Regeneration: Potential of Dental Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stem cell-based biological tooth repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BMP signaling in the development and regeneration of tooth roots: from mechanisms to applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tooth Slice/Scaffold Model of Dental Pulp Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osteology.org [osteology.org]
- 9. Animal models for testing biomaterials in periodontal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medicopublication.com [medicopublication.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental In Vivo Approaches of Pulp Regeneration | Pocket Dentistry [pocketdentistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Wnt Signalling in Regenerative Dentistry [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Wnt/β-catenin Signaling in Oral Tissue Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BMP Signaling Pathway in Dentin Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BMP Signaling Pathway in Dentin Development and Diseases [mdpi.com]
Validation & Comparative
A Comparative Guide to Functional Tooth Regeneration: Evaluating TRG-035 Against Alternative Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging tooth regeneration therapy, TRG-035, with leading alternative approaches. It synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological and procedural pathways.
In the quest to move beyond the mechanical solutions of implants and dentures, the field of regenerative dentistry is actively exploring biological approaches to replace lost teeth. A promising candidate that has recently entered human clinical trials is TRG-035, a monoclonal antibody-based drug. This guide compares the efficacy and underlying mechanisms of TRG-035 with two other prominent regenerative strategies: stem cell-based therapies and the use of advanced biomaterial scaffolds.
TRG-035: A Novel Antibody-Based Approach
TRG-035, developed by Toregem BioPharma, is a humanized monoclonal antibody that targets the uterine sensitization-associated gene-1 (USAG-1) protein.[1][2][3] USAG-1 is a natural inhibitor of tooth development, and by neutralizing its function, TRG-035 aims to unlock the innate potential for tooth regeneration.[4][5]
Mechanism of Action
The regenerative capacity of TRG-035 is rooted in its ability to modulate the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, both of which are crucial for tooth development.[6][7][8] USAG-1 normally suppresses these pathways, preventing the formation of supernumerary teeth.[9] By inhibiting USAG-1, TRG-035 effectively "releases the brakes" on these signaling cascades, allowing for the development of dormant tooth germs into fully formed teeth.[6][10]
Preclinical Efficacy
Preclinical studies in animal models have demonstrated the potential of TRG-035 to induce the growth of new, functional teeth.
-
Mouse Models: A single intravenous injection of a USAG-1 neutralizing antibody in mice with congenital tooth agenesis resulted in the recovery of missing teeth.[4][7] In wild-type mice, a dose-dependent administration led to the formation of supernumerary teeth.[6]
-
Ferret Models: Ferrets, which have a dental pattern more similar to humans, also showed successful regeneration of a third set of teeth following systemic administration of the anti-USAG-1 antibody.[7][11]
Clinical Development
A Phase 1 clinical trial of TRG-035 commenced in Japan in September 2024 to evaluate its safety, tolerability, and pharmacokinetics in healthy adult males with at least one missing tooth.[2][12]
Alternative Regenerative Therapies
While TRG-035 represents a novel pharmacological approach, other significant avenues are being explored in the field of tooth regeneration.
Stem Cell-Based Therapies: The Power of Dental Pulp Stem Cells (DPSCs)
Stem cell-based approaches, particularly those utilizing Dental Pulp Stem Cells (DPSCs), have been a cornerstone of regenerative dentistry research for years. DPSCs are mesenchymal stem cells found within the pulp of teeth and possess the ability to differentiate into various dental cell types, including odontoblasts (dentin-forming cells) and other cells that constitute the pulp-dentin complex.[13][14]
Experimental Approach:
The typical methodology involves the isolation and expansion of DPSCs from an extracted tooth.[15] These cells are then seeded onto a scaffold and transplanted into the site of the missing tooth.[16][17]
Preclinical Evidence:
-
Canine Models: Studies in dogs have shown that the transplantation of autologous DPSCs into pulpectomized teeth can lead to the regeneration of pulp-like tissue, including the formation of new blood vessels and nerve fibers.[18][19] Histological analysis has confirmed the presence of newly formed dentin-like structures on the existing dentinal walls.[4][17]
-
Rodent Models: In rodent models, the implantation of DPSC-seeded scaffolds has resulted in the formation of a regenerated dentin-pulp complex.[20]
Biomaterial Scaffolds: Engineering the Environment for Regeneration
Biomaterial scaffolds provide a three-dimensional framework that mimics the natural extracellular matrix, guiding the growth and organization of new dental tissues.[21][22] These scaffolds can be used in conjunction with stem cells or designed to recruit endogenous cells to the site of regeneration.[13]
Types of Biomaterials:
-
Natural Polymers: Materials like collagen, gelatin, and hyaluronic acid are widely used due to their biocompatibility and resemblance to the natural tooth matrix.[14][21]
-
Synthetic Polymers: Polymers such as polylactic acid (PLA) and polyglycolic acid (PGA) offer the advantage of tunable mechanical properties and degradation rates.[23]
-
Ceramics: Bioceramics like hydroxyapatite and tricalcium phosphate are often incorporated to provide osteoconductive properties, promoting bone and cementum formation.[24][25]
Preclinical Findings:
-
Periodontal Regeneration: In animal models of periodontal disease, the implantation of biomaterial scaffolds has been shown to promote the regeneration of alveolar bone, cementum, and the periodontal ligament.[26]
-
Pulp-Dentin Complex Regeneration: When used in combination with DPSCs, scaffolds have been demonstrated to support the formation of a vascularized and innervated pulp-dentin complex in preclinical models.[27][28]
Data Presentation
| Therapy | Mechanism of Action | Animal Models | Key Quantitative Findings (Preclinical) | Clinical Stage |
| TRG-035 | Inhibition of USAG-1 protein, leading to activation of BMP and Wnt signaling pathways.[6][7][8] | Mice, Ferrets[4][7][11] | - Rescue of congenitally missing teeth in mice.[7] - Dose-dependent formation of supernumerary teeth in wild-type mice.[6] - Regeneration of a third set of teeth in ferrets.[11] | Phase 1[2][12] |
| DPSC Therapy | Differentiation of transplanted stem cells into odontoblasts and other pulp cells to form a new dentin-pulp complex.[13][14] | Dogs, Rodents[16][18][19] | - Regeneration of vascularized and innervated pulp-like tissue in canine models.[18][19] - Formation of new dentin-like structures on existing dentin walls.[4][17] | Preclinical/Early Clinical |
| Biomaterial Scaffolds | Provide a 3D framework to guide cell growth and tissue organization; can be loaded with cells or growth factors.[13][21] | Rodents, Rabbits, Dogs[26][27][28] | - Promoted regeneration of alveolar bone and cementum in periodontal defect models.[26] - Supported the formation of a vascularized pulp-dentin complex when combined with DPSCs.[27][28] | Preclinical/Limited Clinical Use |
Experimental Protocols
TRG-035 Administration (Preclinical Mouse Model)
-
Animal Model: Wild-type or genetically modified mice with congenital tooth agenesis are used.[7]
-
Antibody Administration: A single intravenous injection of the anti-USAG-1 monoclonal antibody is administered.[4][7]
-
Dosage: Dose-response studies are conducted to determine the optimal concentration for tooth regeneration.[6]
-
Analysis: Post-administration, the mice are monitored for the eruption of new teeth. Histological and micro-CT analyses are performed to assess the morphology, structure, and number of the regenerated teeth.[1]
DPSC Transplantation (Canine Model)
-
DPSC Isolation and Culture: Dental pulp is extracted from a healthy tooth of the subject dog. The tissue is enzymatically digested to isolate DPSCs, which are then cultured and expanded in vitro.[18][19]
-
Scaffold Preparation: A biocompatible scaffold (e.g., collagen sponge) is prepared.[19]
-
Cell Seeding: The expanded DPSCs are seeded onto the scaffold.[16]
-
Surgical Procedure: A pulpectomy is performed on the target tooth to remove the existing pulp. The DPSC-seeded scaffold is then transplanted into the empty pulp chamber.[18][19]
-
Evaluation: After a set period, the tooth is extracted for histological analysis to evaluate the extent of pulp and dentin regeneration, including vascularization and innervation.[4][17]
Biomaterial Scaffold Implantation (Periodontal Defect Model)
-
Scaffold Fabrication: A scaffold is fabricated from a selected biomaterial (e.g., collagen-based hydrogel) using techniques such as freeze-drying or 3D printing to achieve the desired porosity and structure.[21][29]
-
Animal Model: A periodontal defect is surgically created in an animal model, such as a rat or dog.[26]
-
Implantation: The biomaterial scaffold is implanted into the defect site.[30]
-
Assessment: After a healing period, the area is harvested for histomorphometric analysis to quantify the amount of new bone, cementum, and periodontal ligament formation. Mechanical testing may also be performed to assess the functional properties of the regenerated tissue.[26]
Mandatory Visualizations
Caption: Signaling pathway of TRG-035 in tooth regeneration.
Caption: Experimental workflow for DPSC-based tooth regeneration.
Caption: Logical flow of biomaterial scaffold-based regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Could You Grow New Teeth? - Celebrity Angels [celebrityangels.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oralsphere.com [oralsphere.com]
- 6. britasiadoctors.co.uk [britasiadoctors.co.uk]
- 7. Advances in tooth agenesis and tooth regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Breakthrough drug TRG-035 enters human trials to regrow teeth naturally [dentalnews.pk]
- 11. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 13. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 14. imrpress.com [imrpress.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Experiments with Dental Pulp Stem Cells for Pulp-Dentin Complex Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Regeneration of dentin-pulp complex by using dental pulp stem cells in dog | Semantic Scholar [semanticscholar.org]
- 18. shoppinggou.com [shoppinggou.com]
- 19. Biological characteristics and pulp regeneration potential of stem cells from canine deciduous teeth compared with those of permanent teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dental pulp tissue regeneration using dental pulp stem cells isolated and expanded in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Collagen-Composite Scaffolds for Alveolar Bone and Dental Tissue Regeneration: Advances in Material Development and Clinical Applications—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Impact exerted by scaffolds and biomaterials in periodontal bone and tissue regeneration engineering: new challenges and perspectives for disease treatment [explorationpub.com]
- 24. scienceopen.com [scienceopen.com]
- 25. eurekaselect.com [eurekaselect.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Regeneration of dentin-pulp complex by using dental pulp stem cells in dog - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Biomaterials for Periodontal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Histological Analysis of Tooth Regeneration: AT-035 (TRG-035) and Alternative Approaches
For Immediate Release
A groundbreaking development in regenerative dentistry, the monoclonal antibody AT-035 (also known as TRG-035), has entered human clinical trials, offering the potential to regrow complete, functional teeth. This guide provides a comparative histological analysis of teeth regenerated with an anti-USAG-1 antibody, the mechanism behind this compound, against other leading regenerative techniques, including scaffold-based and cell-based therapies. This objective comparison is intended for researchers, scientists, and drug development professionals to evaluate the current landscape of tooth regeneration.
This compound targets the Uterine Sensitization-Associated Gene-1 (USAG-1), a protein that negatively regulates tooth development by inhibiting the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[1][2] By blocking USAG-1, this compound effectively releases the brakes on tooth formation, allowing for the development of a new tooth.[2][3][4] Preclinical studies in mice and ferrets have demonstrated that a single administration of an anti-USAG-1 antibody can lead to the formation of fully functional teeth.[1][3][4]
Quantitative Histological Comparison
The following tables summarize the available quantitative data from preclinical animal studies on various tooth regeneration methods. It is important to note that direct comparative studies are limited, and the data is aggregated from different animal models and experimental conditions.
Table 1: Histological Outcomes of Tooth Regeneration with Anti-USAG-1 Antibody (this compound preclinical model)
| Animal Model | Method | Key Histological Findings | Quantitative Data | Source |
| Mice (Congenitally Missing Incisors) | Systemic administration of anti-USAG-1 antibody | Formation of a complete new tooth with correct enamel, dentin, and pulp structures. | Not specified in qualitative descriptions. | Takahashi et al. (2021) |
| Ferrets | Systemic administration of anti-USAG-1 antibody | Regeneration of a whole tooth with a structure similar to natural teeth. | Not specified in qualitative descriptions. | Takahashi et al. (2021) |
Note: The primary preclinical study for the anti-USAG-1 antibody focused on the successful regeneration of a whole tooth, and detailed quantitative histomorphometric data (e.g., tissue percentages) was not the main reported outcome.
Table 2: Histological Outcomes of Scaffold-Based Regenerative Endodontics in Animal Studies
| Scaffold Type | Animal Model(s) | Dentin-like Tissue Formation (%) | Cementum-like Tissue Formation (%) | Bone-like Tissue Formation (%) | Periodontal Ligament-like Tissue Formation (%) | Source |
| Blood Clot | Various | 4% | 64% | 10% | 46% | [5][6][7] |
| Blood Clot + Additional Materials | Various | 2% | 80% | 2% | Not Reported | [5][6][7] |
| Alternative Scaffolds (e.g., polymers) | Various | Not Reported | 50% | 4% | Not Reported | [5][6][7] |
Table 3: Histological Outcomes of Cell-Based Dental Pulp Regeneration in Animal Models
| Cell Type | Scaffold | Animal Model | Key Histological Findings | Source |
| Dental Pulp Stem Cells (DPSCs) & SCAP | Poly-D,L-lactide/glycolide | SCID mice | Root canal space completely filled with pulp-like tissue and well-established vascularization. | [8] |
| Mobilized Dental Pulp Stem Cells (MDPSCs) | Not specified | Dogs | Regeneration of pulp-like tissue with vasculature and nerves, and dentin-like tissue with odontoblast-like cells. | [9] |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and processes involved in these regenerative approaches, the following diagrams are provided.
Caption: USAG-1/BMP Signaling Pathway and the Action of this compound.
Caption: Comparative Experimental Workflows for Tooth Regeneration.
Experimental Protocols
1. Anti-USAG-1 Antibody Administration (Preclinical)
-
Animal Models: Mice with congenital tooth agenesis and ferrets were used in preclinical studies.
-
Intervention: A single intravenous or intraperitoneal injection of the anti-USAG-1 monoclonal antibody was administered.
-
Observation Period: Animals were monitored for several weeks to months to observe tooth eruption and development.
-
Histological Analysis: After the observation period, animals were euthanized, and the jaw tissues were dissected. Samples were fixed in 4% paraformaldehyde, decalcified, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to observe the overall morphology and tissue structures, including enamel, dentin, pulp, and periodontal ligament.
2. Scaffold-Based Regenerative Endodontics
-
Animal Model: Typically involves creating necrotic, infected immature permanent teeth in animal models like dogs or rodents.
-
Procedure:
-
The root canal is accessed and disinfected, often using a triple antibiotic paste.
-
A scaffold is introduced into the canal space. For a blood clot scaffold, bleeding is induced from the periapical tissues to fill the canal.
-
A coronal seal is placed to prevent reinfection.
-
-
Histological Analysis: After a predetermined healing period, tissue blocks containing the treated teeth are harvested. The samples are fixed, decalcified, and processed for paraffin embedding. Serial sections are cut and stained with H&E and other specific stains (e.g., Masson's trichrome) to identify the types of regenerated tissues, such as dentin-like, cementum-like, bone-like, and connective tissues.
3. Cell-Based Dental Pulp Regeneration
-
Cell Sourcing and Culture: Dental pulp stem cells (DPSCs) or other relevant stem cells are isolated from extracted teeth and expanded in vitro.
-
Scaffold Seeding: The cultured stem cells are seeded onto a biodegradable scaffold (e.g., poly-D,L-lactide/glycolide).
-
Implantation: The cell-seeded scaffold is implanted into an in vivo model, which can be either orthotopic (into a tooth root) or ectopic (e.g., subcutaneously in immunodeficient mice).
-
Histological Analysis: Following a period of incubation in vivo, the implants are retrieved. The samples are fixed, processed, and sectioned for histological staining (H&E) to evaluate the formation of new pulp-like tissue, vascularization, and dentin deposition.
Concluding Remarks
The anti-USAG-1 antibody, this compound, represents a paradigm shift in tooth regeneration by targeting the intrinsic molecular brakes of tooth development to regenerate a whole, structurally complete tooth. Histological evidence from preclinical studies indicates the formation of well-organized enamel, dentin, and pulp tissues. In contrast, current alternative methods, such as scaffold-based and cell-based therapies, primarily aim to regenerate the pulp-dentin complex within an existing root structure. While these methods have shown success in forming various mineralized and soft tissues, they often result in tissue that is more akin to cementum, bone, or fibrous connective tissue rather than a true pulp-dentin complex.[5][6][7][9]
The ongoing human clinical trials for this compound will be critical in determining its safety and efficacy. Should these trials prove successful, this approach could offer a significant advancement over existing regenerative strategies by providing a truly biological replacement for lost teeth. Researchers are encouraged to consider the distinct histological outcomes and underlying mechanisms when evaluating and developing future tooth regeneration therapies.
References
- 1. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 2. britasiadoctors.co.uk [britasiadoctors.co.uk]
- 3. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 4. Breakthrough drug TRG-035 enters human trials to regrow teeth naturally [dentalnews.pk]
- 5. Histological assessment of regenerative endodontic treatment in animal studies with different scaffolds: A systematic review | Semantic Scholar [semanticscholar.org]
- 6. Histological assessment of regenerative endodontic treatment in animal studies with different scaffolds: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stem cell-based biological tooth repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of AT-035 and Dental Implants for the Treatment of Tooth Loss
For Immediate Release
In the landscape of restorative dentistry, two distinct approaches are poised to define the future of tooth loss treatment: the nascent field of regenerative medicine, exemplified by the investigational drug AT-035 (also known as TRG-035), and the well-established, continually advancing technology of dental implants. This guide provides a comprehensive comparison of these two modalities, tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present supporting experimental and clinical data, detail procedural methodologies, and visualize key pathways and workflows.
Quantitative Data Summary
The following tables provide a structured overview of the performance metrics for this compound, based on preclinical data, and dental implants, based on extensive clinical data.
Table 1: Performance of this compound (TRG-035) in Preclinical Models
| Parameter | Animal Model | Outcome | Efficacy | Source |
| Tooth Regeneration | Msx1 knockout mice (congenital incisor agenesis) | Rescue of tooth formation | A single intraperitoneal injection of 1 mg/kg anti-USAG-1 antibody led to the formation of a normal incisor. | [1][2] |
| Tooth Regeneration | EDA deficient mice (congenital molar agenesis) | Rescue of molar development | A single systemic administration of the antibody resulted in the development of a complete molar. | [2] |
| Supernumerary Teeth Formation | Wild-type mice | Induction of extra teeth | USAG-1 knockout mice develop supernumerary teeth, indicating the pathway's role in regulating tooth number. | [1][2] |
| Whole Tooth Generation | Ferrets | Formation of a new, fully functional tooth | A single administration of the anti-USAG-1 antibody was sufficient to generate a whole tooth. | [3] |
Note: As of late 2024, this compound is in Phase 1 human clinical trials to evaluate safety and determine appropriate dosage. Efficacy data in humans is not yet available.
Table 2: Performance of Dental Implants in Clinical Studies
| Parameter | Implant Material | Follow-up Period | Success/Survival Rate | Source |
| Implant Survival Rate | Titanium (screw-shaped, rough surface) | 20 years | 88% (retrospective studies), 92% (prospective studies) | [4][5][6] |
| Implant Survival Rate | Titanium | 5 years | 96.36% (single crowns), 94.53% (fixed partial dentures) | [7] |
| Implant Survival Rate | Not specified | 10 years | Approximately 95% | [8] |
| Osseointegration Success Rate | Not specified | 10 years | 90-95% | [8] |
| Immediate vs. Delayed Placement Survival | Not specified | Varied | No significant difference; immediate placement ~97.4%, delayed ~97.5% | [9] |
Mechanism of Action and Procedural Methodology
This compound: A Regenerative Approach
This compound is a monoclonal antibody designed to promote natural tooth regeneration. Its mechanism of action is centered on the inhibition of the Uterine Sensitization-Associated Gene-1 (USAG-1) protein.[10][11] USAG-1 is a natural antagonist of two critical signaling pathways in tooth development: Bone Morphogenetic Protein (BMP) and Wnt signaling.[2][11]
By binding to USAG-1, this compound prevents its inhibitory effect on the BMP pathway, leading to enhanced BMP signaling.[1][2] This, in turn, is hypothesized to reactivate dormant tooth germs, leading to the development and eruption of a new, complete tooth. The most effective therapeutic antibodies, like this compound, selectively block the USAG-1 interaction with BMP without affecting the Wnt co-receptor LRP5/6, which is thought to enhance safety.[2]
Experimental Protocol: this compound in Mouse Models of Congenital Tooth Agenesis
The foundational preclinical studies for this compound involved mouse models with genetic mutations that mimic human congenital tooth agenesis. A representative protocol is as follows:
-
Animal Model: Msx1 knockout mice, which fail to develop maxillary incisors, were used.
-
Treatment: A single intraperitoneal injection of a neutralizing anti-USAG-1 monoclonal antibody was administered to pregnant mice at a specific embryonic day.
-
Control Group: A control group received a non-specific IgG antibody.
-
Analysis: Offspring were collected shortly after birth, and their skulls were analyzed using micro-computed tomography (µCT) and histological staining (hematoxylin and eosin) to assess for the presence and developmental stage of the maxillary incisors.
-
Outcome Measurement: The primary outcome was the presence or absence of a rescued incisor tooth. The morphology and developmental stage of any regenerated teeth were also evaluated.
Dental Implants: An Engineering Approach
Dental implants are a well-established surgical solution for tooth loss, functioning as an artificial tooth root to support a prosthetic crown. The success of dental implants hinges on the biological process of osseointegration, where the implant material, typically titanium or zirconia, forms a direct structural and functional connection with the living bone.[8]
The procedure is multi-staged, beginning with comprehensive treatment planning and culminating in the placement of a final restoration.
Experimental Protocol: Dental Implant Placement
The surgical protocol for dental implant placement is a meticulous process designed to ensure primary stability and facilitate successful osseointegration.
-
Preoperative Phase:
-
Comprehensive clinical and radiographic evaluation, including cone-beam computed tomography (CBCT) for 3D assessment of bone volume and vital structures.
-
Formulation of a restorative-driven treatment plan.
-
Patient preparation, including administration of prophylactic antibiotics and antiseptic mouthrinse.
-
-
Intraoperative Phase:
-
Anesthesia: Local anesthesia is administered.
-
Incision and Flap Elevation: A full-thickness mucoperiosteal flap is created to expose the underlying alveolar bone.
-
Osteotomy Preparation: A sequence of drills of increasing diameter is used to prepare the implant site (osteotomy) to the planned depth and width, with copious sterile saline irrigation to prevent overheating of the bone.
-
Implant Placement: The sterile implant is threaded into the prepared osteotomy until it is fully seated. Primary stability is assessed, often by measuring insertion torque.
-
Closure: A healing abutment or a cover screw is placed on the implant, and the soft tissue flap is sutured.
-
-
Postoperative Phase:
Comparative Discussion
| Feature | This compound (TRG-035) | Dental Implants |
| Approach | Biological/Regenerative | Surgical/Prosthetic |
| Mechanism | Stimulates natural tooth growth by inhibiting USAG-1 and enhancing BMP signaling. | Replaces the tooth root with a biocompatible fixture that integrates with the jawbone. |
| Invasiveness | Minimally invasive (systemic or local injection). | Invasive surgical procedure. |
| Treatment Timeline | Potentially shorter overall, but the growth period is undefined in humans. | 3-6 months for osseointegration, plus surgical and restorative phases.[8][12] |
| Outcome | A natural, living tooth with a periodontal ligament. | A prosthetic tooth attached to an osseointegrated implant. |
| Current Status | Preclinical success; Phase 1 human trials ongoing. | Standard of care with decades of clinical data and high success rates.[4][5][7] |
| Potential Patient Population | Individuals with congenital tooth agenesis; potentially broader applications for acquired tooth loss. | Most edentulous or partially edentulous individuals with sufficient bone volume. |
Conclusion
This compound represents a paradigm shift in the treatment of tooth loss, leveraging the body's innate regenerative capabilities. Preclinical data are promising, suggesting the potential to grow new, fully functional teeth.[1][2][3] However, it remains an investigational therapy with a long path of clinical trials ahead to establish safety and efficacy in humans.
Dental implants, in contrast, are a highly predictable and successful treatment modality, supported by a vast body of clinical evidence.[4][5][7] Continuous innovations in materials, surface technology, and digital workflows have further enhanced their reliability and aesthetic outcomes.
For the scientific and drug development community, this compound offers a compelling glimpse into the future of regenerative dentistry. Its development highlights the potential of targeted molecular therapies to address unmet needs in oral health. Dental implants, meanwhile, serve as the current gold standard, providing a benchmark against which any new regenerative technology must be measured. The continued evolution of both fields will be critical in expanding the therapeutic options for patients with tooth loss.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New drug to regenerate lost teeth | KYOTO UNIVERSITY [kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. How far can we go? A 20-year meta-analysis of dental implant survival rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniqa.dental [uniqa.dental]
- 7. Meta-analysis of Failure and Survival Rate of Implant-supported Single Crowns, Fixed Partial Denture, and Implant Tooth-supported Prostheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dentalimplantsusa.com [dentalimplantsusa.com]
- 9. mdpi.com [mdpi.com]
- 10. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. The Phases of Osseointegration | Ora Dental [oradental.co.uk]
Tooth Regeneration: A Comparative Analysis of TRG-035 and Emerging Alternatives
For Immediate Release
A new frontier in dentistry is emerging, moving beyond traditional replacement of lost teeth with implants and dentures to a revolutionary era of regeneration. At the forefront of this paradigm shift is TRG-035, a novel antibody-based therapeutic currently in early-stage human clinical trials. This guide provides a comprehensive comparison of TRG-035 with other leading tooth regeneration technologies, offering researchers, scientists, and drug development professionals an objective overview supported by available experimental data.
As of late 2024, the drug TRG-035, developed by Japanese researchers, has entered Phase 1 human clinical trials to assess its safety and appropriate dosage.[1] Consequently, long-term success rates in humans are not yet available. The current body of evidence is based on promising preclinical animal studies. This guide will therefore focus on a comparative analysis of the preclinical data for TRG-035 against the progress of alternative regenerative methods.
Comparative Overview of Tooth Regeneration Technologies
The landscape of tooth regeneration is diverse, with methodologies ranging from molecular signaling modulation to stem cell-based tissue engineering. TRG-035 represents a targeted molecular approach, while its primary alternatives focus on either regenerating specific dental tissues or bioengineering whole teeth.
| Technology | Mechanism of Action | Current Stage of Development | Reported Success | Key Challenges |
| TRG-035 (Anti-USAG-1 Antibody) | Inhibits the USAG-1 protein, which naturally suppresses tooth development. This enhances Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, stimulating dormant tooth buds to grow into new teeth.[2][3][4][5][6][7] | Phase 1 Clinical Trials in humans.[1][8][9] | Successful regeneration of fully functional teeth in preclinical animal models (mice, ferrets, and dogs).[1][8] | Long-term safety and efficacy in humans are yet to be determined. Systemic administration may have off-target effects. |
| Stem Cell-Based Therapies | Utilizes dental stem cells (e.g., DPSCs, SHED) to regenerate specific dental tissues like pulp, dentin, and periodontal ligament, or to bioengineer a whole tooth.[10][11][12][13][14] | Preclinical to early-stage clinical trials for specific tissue regeneration.[12] | Successful regeneration of pulp-like and dentin-like structures in clinical trials.[12] Whole tooth regeneration is a realistic long-term goal.[11] | Immunological rejection of transplanted cells, and the complexity of regenerating a whole tooth structure with correct morphology and function.[11] |
| Enamel-Forming Proteins/Peptides | Employs biomimetic proteins or peptides, often derived from amelogenin, to guide the remineralization and regeneration of tooth enamel.[15][16][17][18][19] | Preclinical and early-stage clinical trials.[15] | Can rebuild several micrometers of new enamel that integrates with the underlying dentin.[15] The regenerated enamel shows similar mechanical properties to natural enamel.[18] | Primarily focused on enamel repair and not whole tooth regeneration. Long-term durability and integration need further investigation. |
Signaling Pathway and Experimental Workflow
TRG-035 Mechanism of Action
TRG-035's therapeutic effect is rooted in the modulation of key signaling pathways that govern tooth development. The USAG-1 protein acts as a natural inhibitor of both the BMP and Wnt signaling pathways, which are crucial for tooth morphogenesis.[2][3][4][6][7] By neutralizing USAG-1, TRG-035 effectively "releases the brakes" on these pathways, allowing for the stimulation of dormant tooth germs and subsequent tooth growth.
General Experimental Workflow for Tooth Regeneration
The preclinical and clinical evaluation of tooth regeneration technologies follows a structured workflow, from initial in vitro studies to eventual human trials. This generalized diagram illustrates the key phases of development for a therapeutic like TRG-035.
Experimental Protocols
TRG-035 Preclinical Studies (Summarized)
The preclinical success of TRG-035 was demonstrated in animal models of congenital tooth agenesis. While specific proprietary details of the protocols are not fully public, the general methodology can be summarized as follows:
-
Animal Models: Mice and ferrets with genetic predispositions for missing teeth were used. Ferrets are often chosen for dental studies due to their dental structure being more similar to humans than that of rodents.
-
Therapeutic Agent: A monoclonal antibody targeting the USAG-1 protein (the basis for TRG-035) was developed.
-
Administration: The anti-USAG-1 antibody was administered systemically, typically through a single injection.
-
Observation and Analysis: The development of teeth in the animal models was monitored over time. This involved visual inspection and likely imaging techniques such as micro-CT scans to observe the formation of new, fully functional teeth.
-
Efficacy Assessment: The primary outcome was the successful regeneration of teeth that were congenitally missing. The studies reported the growth of complete, functional teeth that were morphologically and structurally similar to the animals' original teeth.
-
Safety Assessment: The animals were monitored for any adverse side effects to determine the safety profile of the antibody treatment. No major side effects were reported in these preclinical studies.[7]
Stem Cell-Based Pulp-Dentin Regeneration (General Protocol)
Clinical trials involving stem cells for dental tissue regeneration have shown promise. A general protocol for pulp-dentin regeneration using autologous stem cells from human exfoliated deciduous teeth (SHED) is as follows:
-
Stem Cell Isolation and Culture: Stem cells are isolated from a patient's own exfoliated deciduous teeth (or other dental sources). These cells are then cultured and expanded in a laboratory setting to obtain a sufficient number for implantation.
-
Patient Preparation: The affected tooth undergoes a procedure similar to a root canal, where the necrotic or damaged pulp is removed, and the canal space is disinfected.
-
Scaffold and Implantation: The cultured stem cells are seeded onto a biodegradable scaffold, which provides a structural framework for tissue growth. This cell-scaffold construct is then implanted into the cleaned root canal space of the tooth.
-
Sealing and Monitoring: The tooth is sealed to prevent infection. The patient is then monitored over an extended period.
-
Outcome Assessment: Efficacy is evaluated through various measures, including sensitivity testing to assess nerve regeneration, radiographic imaging to observe continued root development and dentin formation, and histological analysis where possible. Successful outcomes are characterized by the regeneration of vascularized pulp-like tissue and the deposition of a dentin-like mineralized layer.[12]
Future Outlook
The field of regenerative dentistry is on the cusp of a major transformation. TRG-035, with its targeted molecular approach, is currently the most advanced in terms of progressing to human trials for whole tooth regeneration.[7] However, stem cell therapies and enamel regeneration technologies also hold significant promise for restoring dental tissues and function.
The successful outcome of the ongoing Phase 1 trial for TRG-035 will be a critical milestone. Future phases will need to establish not only its efficacy in regenerating teeth in a wider patient population, including children with congenital anodontia, but also the long-term durability and safety of the regenerated teeth.[1] For researchers and developers, the coming years will be pivotal in determining which of these innovative approaches will redefine the standard of care for tooth loss.
References
- 1. Could You Grow New Teeth? - Celebrity Angels [celebrityangels.co.uk]
- 2. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. themedicon.com [themedicon.com]
- 6. britasiadoctors.co.uk [britasiadoctors.co.uk]
- 7. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 8. Breakthrough drug TRG-035 enters human trials to regrow teeth naturally [dentalnews.pk]
- 9. smorescience.com [smorescience.com]
- 10. powertechjournal.com [powertechjournal.com]
- 11. Tooth regeneration with stem cells 'realistic', study finds - Dentistry [dentistry.co.uk]
- 12. Tooth Repair and Regeneration: Potential of Dental Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Stem cell-based biological tooth repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dental.washington.edu [dental.washington.edu]
- 16. newatlas.com [newatlas.com]
- 17. sciencedaily.com [sciencedaily.com]
- 18. researchgate.net [researchgate.net]
- 19. New gel shows promise for natural enamel regeneration [dental-tribune.com]
A New Dawn in Dental Regeneration: Radiographic Assessment of Bone and Tooth Integration with TRG-035
For researchers, scientists, and drug development professionals, the quest for true tissue regeneration is the ultimate goal. In the realm of dentistry, a groundbreaking investigational drug, TRG-035, is poised to revolutionize the treatment of tooth loss. Unlike conventional methods that replace missing teeth with artificial materials, TRG-035 aims to regrow natural teeth, presenting a paradigm shift in dental and bone biology. This guide provides an objective comparison of TRG-035's novel biological approach with established regenerative techniques, supported by available experimental data on their radiographic assessment.
The integration of dental implants and the success of regenerative procedures are critically evaluated through radiographic analysis. Techniques such as periapical and panoramic radiographs, and particularly cone-beam computed tomography (CBCT), offer invaluable insights into the bone-implant interface and the progress of bone regeneration. These methods allow for the quantification of key parameters like bone mineral density (BMD), marginal bone level (MBL), and the volume of newly formed bone, providing the evidence base for clinical efficacy.
TRG-035: A Biological Approach to Tooth Regeneration
TRG-035, a monoclonal antibody, represents a pioneering approach to tooth regeneration. Its mechanism of action is centered on the inhibition of the uterine sensitization-associated gene-1 (USAG-1). The USAG-1 protein naturally suppresses tooth development by interfering with crucial signaling pathways, namely the Bone Morphogenetic Protein (BMP) and Wnt pathways. By neutralizing USAG-1, TRG-035 effectively "releases the brakes" on tooth development, allowing dormant tooth buds to be reactivated and grow into new, functional teeth.[1][2][3]
Preclinical studies in mice and ferrets have demonstrated the potential of this approach, showing the growth of new teeth following the administration of a USAG-1-neutralizing antibody.[4] Human clinical trials for TRG-035 began in September 2024, with an initial focus on safety and determining the appropriate dosage.[1][4] While quantitative radiographic data from these human trials are not yet publicly available, the preclinical success suggests a significant potential for natural tooth and bone integration.
The TRG-035 Signaling Pathway
The mechanism of TRG-035 involves the modulation of key signaling pathways that govern tooth development. The following diagram illustrates this process.
Comparative Analysis with Current Regenerative Techniques
While TRG-035 offers a novel, fully biological solution, current regenerative dentistry relies on techniques like Guided Bone Regeneration (GBR) and stem cell-based therapies to restore bone and periodontal tissues. The success of these methods is well-documented through extensive radiographic assessment.
Quantitative Radiographic Outcomes of Alternative Therapies
The following table summarizes representative quantitative data from studies evaluating the radiographic outcomes of GBR and stem cell therapies. It is important to note that these results can vary significantly based on the specific materials and techniques used, as well as patient-specific factors.
| Therapeutic Approach | Radiographic Metric | Quantitative Outcome | Study Context |
| Guided Bone Regeneration (GBR) | Mean Marginal Bone Loss | 1.16 mm (test group) vs. 0.70 mm (control) after 17 years | Randomized controlled trial comparing GBR with and without rhBMP-2.[5] |
| Mean Buccal Bone Gain | 5.38 mm (test group) vs. 3.14 mm (control) after 17 years | Same study as above, assessing long-term bone augmentation.[5] | |
| Mean Vertical Bone Level | -2.3 mm to -3.5 mm after ~23.5 years | Prospective clinical trial on implants with GBR using different membranes.[6] | |
| Stem Cell Therapy | Alveolar Bone Mineral Density | Statistically significant increase in the study group at 6 months | Randomized clinical trial using locally applied Edelweiss stem cells for periodontitis.[7] |
| Bone Volume/Total Volume (BV/TV) | 39.4% (treated alloy) vs. 12.8% (control) at 8 weeks | Micro-CT analysis of bone regeneration in a rabbit model with Mg-Sr alloy.[8] | |
| Trabecular Thickness (Tb.Th) | Significantly higher in treated alloy group at 8 weeks | Same micro-CT study as above.[8] |
Experimental Protocols for Radiographic Assessment
The accurate radiographic assessment of bone regeneration requires standardized experimental protocols. Below are examples of methodologies used in preclinical and clinical research.
Micro-Computed Tomography (Micro-CT) Analysis of Bone Regeneration in an Animal Model
This protocol is adapted from studies evaluating bone regeneration in surgically created defects in animals, such as rabbit calvarial defects.[9]
-
Animal Model and Defect Creation:
-
New Zealand white rabbits are anesthetized.
-
A standardized critical-sized defect (e.g., 8 mm diameter) is created in the calvarial bone.
-
The defect is filled with the test material (e.g., a scaffold with stem cells) or left empty as a control.
-
-
Specimen Harvesting and Preparation:
-
After a predetermined healing period (e.g., 4 or 8 weeks), the animals are euthanized.
-
The bone segment containing the original defect is excised and fixed in 10% neutral buffered formalin.
-
-
Micro-CT Scanning:
-
Specimens are scanned using a high-resolution micro-CT system.
-
Typical scanning parameters include an isotropic voxel size of 10-20 µm, a voltage of 50-80 kVp, and a current of 100-200 µA.[10]
-
The sample is rotated 360 degrees to acquire a series of 2D projection images.
-
-
3D Reconstruction and Analysis:
-
The 2D projections are used to reconstruct a 3D volume of the specimen.
-
A region of interest (ROI) corresponding to the original defect is defined.
-
A global threshold is applied to segment mineralized bone from soft tissue and non-mineralized graft material.
-
Quantitative morphometric parameters are calculated using analysis software, including:
-
Bone Volume (BV, in mm³)
-
Percentage Bone Volume (BV/TV, %)
-
Trabecular Thickness (Tb.Th, in mm)
-
Trabecular Number (Tb.N, per mm)
-
Trabecular Separation (Tb.Sp, in mm)
-
-
Clinical Trial Workflow for Radiographic Assessment of Bone Regeneration
The following diagram outlines a typical workflow for the radiographic assessment of a regenerative product in a human clinical trial.
Conclusion
TRG-035 represents a significant leap forward in the field of regenerative dentistry, with the potential to offer a truly biological solution for tooth loss. While it is too early to provide a direct radiographic comparison with existing technologies, the underlying science is promising. Established methods like Guided Bone Regeneration and stem cell therapies have a proven track record of promoting bone formation, as evidenced by extensive radiographic data. The future of dental regeneration may lie in a combination of approaches, and continued research into novel therapeutics like TRG-035 is essential. As the clinical trials for TRG-035 progress, the scientific community eagerly awaits the radiographic evidence that will ultimately determine its place in the clinical armamentarium.
References
- 1. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 2. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 3. medium.com [medium.com]
- 4. Could You Grow New Teeth? - Celebrity Angels [celebrityangels.co.uk]
- 5. Informative title: Guided bone regeneration with and without rhBMP‐2: 17‐year results of a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and radiographical performance of implants placed with simultaneous guided bone regeneration using resorbable and nonresorbable membranes after 22–24 years, a prospective, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Radiographic Evaluation of Locally Delivered Plant Stem Cells for Treatment of Periodontitis: Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Micro-CT and Histomorphometric Study of Bone Regeneration Effect with Autogenous Tooth Biomaterial Enriched with Platelet-Rich Fibrin in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Bone Fracture Healing Using Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
AT-035 Therapy vs. Traditional Methods: A Cost-Benefit Analysis for Psoriasis and Ankylosing Spondylitis
A comprehensive review of the emerging interleukin-17A inhibitor, AT-035 (izokibep/ABY-035), indicates a promising efficacy and safety profile in the treatment of moderate-to-severe plaque psoriasis and ankylosing spondylitis when compared to established therapeutic options. While a definitive cost-benefit analysis awaits the finalization of pricing and long-term clinical data for this compound, this guide provides a comparative framework based on available clinical trial results and the known costs and benefits of traditional therapies.
This compound is a novel, small, biological molecule that potently neutralizes interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of several autoimmune diseases, including psoriasis and ankylosing spondylitis.[1][2] Its unique structure allows for high potency and tissue penetration.[1] Clinical trial data has demonstrated rapid and sustained clinical responses in patients treated with this compound.
Efficacy and Safety Profile of this compound
Phase 2 clinical trials for this compound in patients with moderate-to-severe psoriasis have shown impressive results. In the AFFIRM-35 trial, a significant proportion of patients achieved a 90% improvement in the Psoriasis Area and Severity Index (PASI 90) and even complete or almost complete skin clearance (PASI 100).[3] For instance, in one cohort, 88% of patients achieved PASI 90, and 59% achieved an absolute PASI of 1 or below after 12 weeks.[3][4] The treatment was reported to be well-tolerated with a favorable safety profile.[1][3]
For ankylosing spondylitis, this compound has also shown promise. The U.S. FDA has cleared its advancement to Phase 2 clinical development for this indication, with a one-year trial planned to evaluate its efficacy and safety.[5][6]
Comparison with Traditional Therapies
The treatment landscape for psoriasis and ankylosing spondylitis includes conventional systemic medications and a range of biologic therapies.
For Psoriasis:
Traditional systemic therapies include methotrexate, cyclosporine, and acitretin.[7] While effective for some patients, their use can be limited by potential side effects and the need for regular monitoring.[8]
Biologic therapies, particularly TNF inhibitors and other IL-17 inhibitors, have revolutionized the management of moderate-to-severe psoriasis, offering higher levels of efficacy.[9][10] However, these treatments come at a significant cost.[11]
For Ankylosing Spondylitis:
The standard of care for ankylosing spondylitis typically begins with nonsteroidal anti-inflammatory drugs (NSAIDs).[12] For patients with an inadequate response, conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like sulfasalazine may be used, although their efficacy in axial disease is debated.[13][14]
For patients with persistent high disease activity, biologic therapies, primarily TNF inhibitors and IL-17 inhibitors, are recommended.[15][16] These have been shown to be effective in reducing disease activity and improving physical function but are associated with high costs.[15][17]
Data Presentation: A Comparative Overview
The following tables summarize the available efficacy and cost data for this compound and traditional therapies for psoriasis and ankylosing spondylitis. It is important to note that direct head-to-head trial data for this compound against all comparators is not yet available, and the cost of this compound is an estimate based on the pricing of similar biologic therapies.
Table 1: Efficacy of this compound vs. Traditional Therapies for Moderate-to-Severe Plaque Psoriasis
| Treatment | Efficacy Endpoint (PASI 90 at 12 weeks) | Safety Profile |
| This compound (izokibep) | ~88%[3][4] | Generally well-tolerated, mild adverse events reported.[3] |
| IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab) | High, comparable to this compound.[18] | Generally well-tolerated; risk of mucocutaneous candidiasis. |
| TNF Inhibitors (e.g., Adalimumab, Etanercept) | Moderate to high.[19] | Risk of infection, injection site reactions. |
| Conventional Systemics (e.g., Methotrexate) | Lower than biologics.[8] | Potential for liver toxicity, myelosuppression. |
Table 2: Efficacy of this compound vs. Traditional Therapies for Ankylosing Spondylitis
| Treatment | Efficacy Endpoint (ASAS40 Response) | Safety Profile |
| This compound (izokibep) | Data from ongoing Phase 2 trials awaited. | Expected to be consistent with IL-17A inhibition. |
| IL-17 Inhibitors (e.g., Secukinumab) | Significant improvement in signs and symptoms.[16] | Generally well-tolerated; risk of mucocutaneous candidiasis. |
| TNF Inhibitors (e.g., Adalimumab, Infliximab) | Effective in reducing disease activity.[20] | Risk of infection, infusion/injection site reactions. |
| csDMARDs (e.g., Sulfasalazine) | Limited efficacy, particularly for axial symptoms.[13] | Gastrointestinal side effects, rash. |
| NSAIDs | First-line for symptom relief.[12] | Gastrointestinal and cardiovascular risks with long-term use. |
Table 3: Estimated Annual Cost of Therapies
| Treatment Category | Estimated Annual Cost (USD) |
| This compound (izokibep) | Not yet established (projected to be in the range of other biologics) |
| Biologic Therapies (Psoriasis & AS) | $13,000 - $40,000+[11][17] |
| Conventional Systemic Therapies (Psoriasis) | Varies, generally lower than biologics. |
| csDMARDs (Ankylosing Spondylitis) | Generally lower cost. |
| Phototherapy (Psoriasis) | $1,000 - $4,500 for a course of in-clinic treatment.[21] |
Experimental Protocols
The efficacy and safety of this compound have been evaluated in rigorous clinical trials. The AFFIRM-35 study for psoriasis was a Phase 2, double-blind, placebo-controlled trial that enrolled patients with moderate-to-severe plaque psoriasis.[22] Participants were randomized to receive different doses of this compound or a placebo. The primary endpoint was the proportion of patients achieving a PASI 90 response at week 12.[22]
The planned Phase 2 trial for ankylosing spondylitis is a one-year, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of different dosage regimens of this compound.[5][6]
Visualizing the Mechanism and Workflow
To better understand the context of this compound therapy, the following diagrams illustrate the IL-17 signaling pathway it targets and a typical clinical trial workflow.
Caption: IL-17A Signaling Pathway and the Action of this compound.
Caption: Generalized Clinical Trial Workflow for this compound.
Conclusion
This compound (izokibep) has demonstrated a highly competitive efficacy and safety profile in mid-stage clinical trials for psoriasis, with the potential to be a best-in-class treatment. Its development for ankylosing spondylitis is also progressing. A comprehensive cost-benefit analysis will require the final market price of this compound and long-term data on treatment adherence, and its impact on quality of life and healthcare resource utilization. However, based on its high efficacy, this compound is poised to offer significant value to patients with severe psoriasis and potentially ankylosing spondylitis, justifying a premium price in line with other biologic therapies. The decision to use this compound will ultimately depend on a thorough evaluation of its clinical benefits against its cost and a comparison with the individual patient's response and tolerance to traditional therapies.
References
- 1. Izokibep: Preclinical development and first-in-human study of a novel IL-17A neutralizing Affibody molecule in patients with plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. affibody.se.hemsida.eu [affibody.se.hemsida.eu]
- 4. patientworthy.com [patientworthy.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. affibody.se.hemsida.eu [affibody.se.hemsida.eu]
- 7. Systemic vs. topical psoriasis treatments: What to know [medicalnewstoday.com]
- 8. Efficacy and safety of systemic treatments for psoriasis in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cost effectiveness of biologic therapies for plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psoriasis.org [psoriasis.org]
- 11. The Cost Effectiveness of Biologic Therapy for the Treatment of Chronic Plaque Psoriasis in Real Practice Settings in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct and indirect costs associated with ankylosing spondylitis and related disease activity scores in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Add-On Effects of Conventional Synthetic Disease-Modifying Anti-Rheumatic Drugs in Ankylosing Spondylitis: Data from a Real-World Registered Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Cost-effectiveness of TNF-α inhibition in active ankylosing spondylitis: a systematic appraisal of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmcp.org [jmcp.org]
- 17. Biologics for Ankylosing Spondylitis: Types, Cost, and More [healthline.com]
- 18. What Does Efficacy Cost? Evidence for Relative Cost-Effectiveness of Biologic Therapies for Psoriasis [practicaldermatology.com]
- 19. Efficacy and safety of systemic treatments for moderate-to-severe psoriasis: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. lumivisage.com [lumivisage.com]
- 22. affibody.se.hemsida.eu [affibody.se.hemsida.eu]
Phase 1 Clinical Trial of TRG-035: A Novel Tooth Regeneration Drug
An overview of the ongoing first-in-human study for TRG-035, a monoclonal antibody designed to stimulate natural tooth regrowth.
The groundbreaking clinical trial for TRG-035, a drug with the potential to regenerate human teeth, is currently in its initial phase of human testing. The first human clinical trial of TRG-035, a monoclonal antibody targeting the USAG-1 protein, began in September 2024 at Kyoto University Hospital in Japan.[1][2] This Phase 1 study is primarily focused on evaluating the safety and determining the appropriate dosage of the drug.[3]
The trial has enrolled 30 healthy adult males between the ages of 30 and 64, each with at least one missing molar.[1][3] This initial safety testing is projected to continue through 2025, with the full trial expected to last 11 months.[1][3] While the study is also monitoring for signs of tooth regeneration, no quantitative outcomes regarding safety or efficacy have been publicly released to date, as the trial is still ongoing.[2]
Comparison with Current Tooth Loss Treatments
TRG-035 represents a significant departure from existing treatments for tooth loss, which primarily involve artificial replacements. If proven safe and effective, it could offer a biological alternative to conventional methods.
| Treatment | Description | Advantages | Disadvantages |
| TRG-035 (Investigational) | A monoclonal antibody that inhibits the USAG-1 protein to reactivate natural tooth development pathways.[1][4] | Potentially regenerates natural, functional teeth; may be beneficial for congenital tooth loss.[1][4] | Long-term efficacy and safety are still unknown; currently in early-stage clinical trials. |
| Dental Implants | A surgical procedure that replaces tooth roots with metal, screw-like posts and replaces damaged or missing teeth with artificial teeth that look and function much like real ones. | High success rate; long-lasting; feels and functions like a natural tooth. | Invasive surgery required; can be expensive; may not be suitable for everyone. |
| Dentures | Removable appliances that can replace missing teeth and help restore your smile. | Non-invasive; generally more affordable than implants. | Can be uncomfortable; may affect speech and eating; require regular maintenance. |
| Bridges | A fixed dental restoration used to replace one or more missing teeth by joining an artificial tooth definitively to adjacent teeth or dental implants. | Non-removable; can look and feel natural. | Requires alteration of adjacent healthy teeth; can be difficult to clean. |
| Stem Cell-Based Therapies | An emerging area of research focused on using stem cells to generate new teeth.[2] | Potential for complete biological tooth regeneration. | Still in preclinical and early research stages; significant technical and regulatory hurdles remain. |
Experimental Protocols
While specific, detailed protocols from the TRG-035 Phase 1 trial are not publicly available, typical first-in-human studies for monoclonal antibodies involve the following key experiments:
-
Dose Escalation: The study will likely follow a dose-escalation design, where small groups of participants receive increasing doses of TRG-035. This is done to identify the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Pharmacokinetics (PK): Blood samples are collected at various time points after drug administration to study how the drug is absorbed, distributed, metabolized, and excreted by the body. This helps in understanding the drug's exposure-response relationship.
-
Pharmacodynamics (PD): Biomarkers related to the drug's mechanism of action are measured to assess whether the drug is having the intended biological effect. In the case of TRG-035, this could involve monitoring levels of USAG-1 or downstream signaling molecules.
-
Safety and Tolerability: Participants are closely monitored for any adverse events (AEs) through physical examinations, laboratory tests (e.g., blood counts, liver and kidney function), and electrocardiograms (ECGs). The severity and frequency of AEs are recorded to evaluate the drug's safety profile.
Signaling Pathway of TRG-035
TRG-035 functions by inhibiting the Uterine Sensitization Associated Gene-1 (USAG-1), a protein that naturally suppresses tooth development. USAG-1 is known to interfere with two crucial signaling pathways required for tooth formation: the Bone Morphogenetic Protein (BMP) and the Wingless/Integrated (Wnt) pathways.[1] By blocking USAG-1, TRG-035 is designed to "release the brakes" on these pathways, allowing for the reactivation of dormant tooth buds and subsequent tooth growth.[1][3]
Caption: Mechanism of action for TRG-035.
Experimental Workflow for a Phase 1 Clinical Trial
The workflow for a typical Phase 1 clinical trial, such as the one for TRG-035, involves several key stages from patient recruitment to data analysis.
Caption: A typical workflow for a Phase 1 clinical trial.
References
- 1. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 2. Patent Landscape: Tooth Regeneration technologies - Parola Analytics [parolaanalytics.com]
- 3. torontostarts.com [torontostarts.com]
- 4. Breakthrough drug TRG-035 enters human trials to regrow teeth naturally [dentalnews.pk]
Safety Operating Guide
Proper Disposal Procedures for AT-035: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory reagents is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides detailed, step-by-step guidance for the safe handling and disposal of AT-035, an Anti-Rat Organic Anion Transporter 3 (OAT3) Polyclonal Antibody, and its components.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with its potential hazards. The material is a white frozen mass that can cause irritation to the eyes and skin and may be harmful if inhaled or ingested.[1] All personnel must be trained in the proper handling and disposal of biological and chemical waste.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its associated waste:
-
Safety glasses or goggles[1]
-
Chemical-resistant gloves[1]
-
Protective clothing (lab coat)[1]
-
NIOSH/MSHA approved respirator, if there is a risk of inhalation[1]
Waste Characterization and Segregation
This compound is a multi-component solution. Proper disposal requires the segregation of its constituents according to their hazard classification. The primary components are the polyclonal antibody (biological waste) and ProClin (chemical preservative).
| Component | Waste Category | Primary Hazard |
| Polyclonal Antibody | Biological Waste | Potentially biohazardous |
| Phosphate Buffer Solution (PBS) | Non-hazardous Liquid | Generally non-hazardous, check local regulations for drain disposal |
| Block Ace | Biological Waste | Protein-based, handle as biological waste |
| ProClin | Hazardous Chemical Waste | Toxic, environmental hazard[4][5] |
Segregation at the Point of Generation: To prevent cross-contamination and ensure proper disposal, waste streams must be segregated at the point of generation.[3][6] Use clearly labeled, dedicated containers for each waste type.
Step-by-Step Disposal Procedures
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
Experimental Protocols for Decontamination:
Chemical Disinfection of Liquid Biological Waste:
-
Collect all liquid waste containing the polyclonal antibody and Block Ace in a chemically resistant container.
-
Add household bleach to achieve a final concentration of 10% (a 1:10 final dilution).[7]
-
Gently swirl the container to ensure thorough mixing.
-
Allow a contact time of at least 30 minutes to ensure complete deactivation of biological agents.[7]
-
After decontamination, the liquid may be eligible for drain disposal, pending local regulations.[7]
Autoclaving of Liquid and Solid Biological Waste:
-
Place biohazard bags containing solid waste or loosely capped containers of liquid waste in a secondary, leak-proof, and autoclavable container.
-
Autoclave at 121°C (250°F) for a minimum of 30-60 minutes. The total time will depend on the load size and density.
-
After the cycle is complete and the waste has cooled, the decontaminated solid waste can be placed in the regular trash or as specified by institutional policy.[8]
Disposal of Chemical Components
ProClin: ProClin is a preservative that is toxic to aquatic life and must be handled as hazardous waste.[4][5]
-
Do not dispose of ProClin-containing solutions down the drain.
-
Collect all waste containing ProClin in a designated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Phosphate Buffered Saline (PBS): PBS is generally considered a non-hazardous salt solution.
-
In many jurisdictions, small quantities of PBS can be disposed of down the sanitary sewer with a large volume of water.[9][10]
-
However, it is imperative to consult your local and institutional regulations before drain disposal.[9][10] If drain disposal is not permitted, collect it as non-hazardous chemical waste.
Accidental Release Measures
In the event of a spill of this compound:
-
Ensure proper PPE is worn before attempting to clean the spill.
-
Absorb the spilled material with an inert absorbent material, such as vermiculite or sand.[11]
-
Collect the absorbed material and place it in a sealed plastic bag for disposal.[1]
-
Clean the spill area with soap and water.[1]
-
Ventilate the area of the spill.[1]
For any uncertainties regarding disposal procedures, always consult your institution's Environmental Health and Safety (EHS) department. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
References
- 1. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. mast-group.com [mast-group.com]
- 6. mainelabpack.com [mainelabpack.com]
- 7. cpp.edu [cpp.edu]
- 8. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. edvotek.com [edvotek.com]
- 10. fishersci.com [fishersci.com]
- 11. agilent.com [agilent.com]
Essential Safety and Operational Guidance for Handling AT-035
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of AT-035, a potent and selective NOP receptor agonist.
This document provides critical safety protocols and detailed operational procedures for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This compound, identified as [(1-(1-((1s,4s)–4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-3-yl)methanamine], is a high-affinity NOP agonist requiring specialized handling as a potent pharmacological compound.
Immediate Safety and Handling Protocols
The following table summarizes the essential safety information for this compound, compiled from available safety data sheets and general practices for handling potent compounds.
| Parameter | Information | Citation |
| Chemical Name | [(1-(1-((1s,4s)–4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-3-yl)methanamine] | |
| CAS Number | 2099680-55-2 | |
| Molecular Formula | C23H35N3 | |
| Molecular Weight | 353.54 g/mol | |
| Physical Appearance | Solid | |
| Primary Hazards | As a potent pharmacological compound, this compound should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. | [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, stringent adherence to PPE protocols is mandatory.
| Equipment | Specification | Citation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | |
| Skin Protection | Wear chemical-impermeable gloves and protective clothing. Avoid contact with skin. | [1] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for handling larger quantities. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. | [1] |
Operational and Disposal Plans
A clear and systematic approach to the use and disposal of this compound is critical for laboratory safety. The following workflow outlines the necessary steps from preparation to disposal.
Spill and Emergency Procedures
Spills: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[1] Avoid dust formation and breathing vapors.[1] Use appropriate PPE, including chemical-impermeable gloves, and collect the spilled material with an inert absorbent.[1] Place the collected material in a suitable, closed container for disposal.[1]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Discharge into the environment must be avoided.[1] Keep the chemical in suitable and closed containers for disposal.[1]
Experimental Protocols
This compound has been characterized in several in vitro functional assays to determine its activity at the NOP receptor. The following are detailed methodologies for these key experiments.
Receptor Binding Assay
This assay measures the affinity of this compound for the NOP receptor by assessing its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with a known concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-UFP-101) and varying concentrations of this compound (1 pM to 10 µM).[2]
-
Non-specific Binding Determination: A parallel set of incubations should include a high concentration of an unlabeled NOP agonist (e.g., 1 µM of N/OFQ) to determine non-specific binding.[2]
-
Termination: After a 1-hour incubation at room temperature, terminate the reaction by vacuum filtration onto PEI-soaked filters.[2]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to the NOP receptor.
-
Membrane and Reagent Preparation: Use membranes from cells expressing the human NOP receptor. Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.[3]
-
Incubation: In a 96-well plate, incubate the membranes (2 mg/ml protein) with [³⁵S]GTPγS (50 pM), GDP (10 µM), and varying concentrations of this compound for 60 minutes at 25°C.[3]
-
Filtration: Filter the samples over glass fiber filters and wash with ice-cold buffer to remove unbound [³⁵S]GTPγS.[3][4]
-
Detection: Measure the radioactivity on the filters using a scintillation counter.[4]
-
Data Analysis: Determine the potency (EC₅₀) and efficacy (Emax) of this compound by normalizing the data to the maximal stimulation induced by a standard full agonist like N/OFQ.[3]
Calcium Mobilization Assay
This assay assesses the ability of this compound to induce an increase in intracellular calcium, a downstream effect of NOP receptor activation when co-expressed with a promiscuous Gα protein.
-
Cell Preparation: Seed cells co-expressing the NOP receptor and a promiscuous G protein (e.g., Gα16) in a 96-well plate and incubate overnight.[5]
-
Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) by incubating them in a loading buffer for 30-60 minutes at 37°C.[1][5]
-
Ligand Addition: Prepare serial dilutions of this compound in an appropriate buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the this compound solutions to the wells and continue to monitor the change in fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence to determine the concentration-response curve for this compound-induced calcium mobilization.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is used to study the interaction between the NOP receptor and G proteins or β-arrestin in live cells.
-
Cell Transfection: Co-transfect cells with constructs for the NOP receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a G protein subunit or β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[6][7]
-
Cell Plating: Plate the transfected cells in a 96-well plate 24 hours before the experiment.[2]
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the cells.[2][6]
-
BRET Measurement: Measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
Ligand Stimulation: Add varying concentrations of this compound and measure the change in the BRET ratio over time.
-
Data Analysis: The change in the BRET ratio reflects the ligand-induced interaction between the receptor and the signaling protein.[6]
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
